molecular formula C8H4BrN3 B1291565 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 474708-98-0

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B1291565
CAS No.: 474708-98-0
M. Wt: 222.04 g/mol
InChI Key: PJSBOEVNEUCHIG-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H4BrN3 and its molecular weight is 222.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSBOEVNEUCHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621804
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474708-98-0
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activity of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile. This heterocyclic compound is of significant interest in medicinal chemistry due to its structural features, which suggest potential applications as a pharmacologically active agent, particularly in the development of kinase inhibitors.[1]

Core Physicochemical Properties

Quantitative data for this compound and its parent compound, 6-Bromoimidazo[1,2-a]pyridine, are summarized below. While experimental data for the target compound is limited, predicted values and data from closely related structures are provided for comparative analysis.

PropertyThis compound6-Bromoimidazo[1,2-a]pyridineNotes
Molecular Formula C₈H₄BrN₃C₇H₅BrN₂-
Molecular Weight 222.05 g/mol [1]197.03 g/mol -
Melting Point Not available76-81 °CThe melting point for the related compound 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is reported as 212-213 °C.
Boiling Point Not available165 °C at 1.5 TorrFor the parent compound.
Solubility Not availableSlightly soluble in water.For the parent compound.
pKa ~-0.99 (Predicted)[1]5.10 ± 0.50 (Predicted)For the parent compound.
logP Not availableNot availableThe predicted logP for the related compound 6-Bromo-3-methylimidazo[1,2-a]pyridine is ~2.1.[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving the initial formation of the imidazo[1,2-a]pyridine core followed by the introduction of the carbonitrile group. A common and efficient method for constructing the core is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[2][3]

A plausible synthetic route is outlined below:

  • Synthesis of 6-Bromoimidazo[1,2-a]pyridine: This intermediate can be synthesized by reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde.[4] The reaction is typically carried out in a solvent such as ethanol or water, in the presence of a base like sodium bicarbonate, at a temperature ranging from 25 to 50 °C for 2 to 24 hours.[4]

  • Introduction of the Carbonitrile Group: The carbonitrile group at the 3-position can be introduced via various methods. One approach involves the conversion of a precursor, such as 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, to the corresponding nitrile. The synthesis of the carbaldehyde intermediate can be achieved by reacting 2-amino-5-bromopyridine with 2-bromomalonaldehyde.[5] The subsequent conversion of the aldehyde to a nitrile can be accomplished using standard chemical transformations.

An alternative and more direct approach to similar structures involves the Ugi three-component reaction, which can be a powerful tool for the synthesis of imidazo[1,2-a]pyridine derivatives.[2][6]

Below is a generalized workflow for the synthesis of the imidazo[1,2-a]pyridine core, which is the foundational step for producing this compound.

G General Synthesis Workflow for Imidazo[1,2-a]pyridine Core cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2_amino_5_bromopyridine 2-Amino-5-bromopyridine reaction_mixture Reaction Mixture 2_amino_5_bromopyridine->reaction_mixture chloroacetaldehyde Chloroacetaldehyde (aq.) chloroacetaldehyde->reaction_mixture solvent Solvent (e.g., Ethanol/Water) solvent->reaction_mixture base Base (e.g., NaHCO3) base->reaction_mixture temperature Temperature (25-50 °C) temperature->reaction_mixture time Time (2-24 h) time->reaction_mixture workup Work-up (Extraction and Purification) reaction_mixture->workup product 6-Bromoimidazo[1,2-a]pyridine workup->product G Imidazo[1,2-a]pyridine Inhibition of the PI3K/AKT/mTOR Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor 6-Bromoimidazo[1,2-a]pyridine -3-carbonitrile (Derivative) Inhibitor->PI3K Inhibition

References

Technical Guide: 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile (CAS 474708-98-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous biologically active compounds and approved drugs.[1][2] The presence of a bromine atom at the 6-position and a carbonitrile group at the 3-position provides reactive handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules for drug discovery and materials science.[3][4] This document provides a comprehensive overview of the available technical information for this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueSource
CAS Number 474708-98-0[4][5]
Molecular Formula C₈H₄BrN₃[4][5]
Molecular Weight 222.05 g/mol [4][5]
Appearance Solid (form may vary)[6]
Purity Typically ≥98%[5]

Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not consistently reported in publicly available literature and should be determined empirically.

Synthesis

The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, a plausible synthetic route would involve the reaction of 2-amino-5-bromopyridine with a suitable three-carbon α-halocarbonyl equivalent bearing a nitrile group.

A general experimental protocol for the synthesis of a structurally related compound, 6-bromoimidazo[1,2-a]pyridine, is provided below as a reference. The synthesis of the target compound would require adaptation of this methodology, likely using a reagent such as 2-bromo-3-oxopropanenitrile or a related synthetic equivalent in place of chloroacetaldehyde.

General Experimental Protocol for Imidazo[1,2-a]pyridine Synthesis

This protocol is adapted from the synthesis of 6-bromoimidazo[1,2-a]pyridine.

Reagents:

  • 2-amino-5-bromopyridine

  • Chloroacetaldehyde (40% aqueous solution)

  • Sodium bicarbonate

  • Ethanol or Water (as solvent)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-amino-5-bromopyridine in the chosen solvent in a reaction flask.

  • Add the chloroacetaldehyde solution and sodium bicarbonate to the reaction mixture.

  • Stir the reaction mixture at a temperature between 25-50 °C for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[4][7]

Note: This is a generalized procedure and would require optimization for the synthesis of this compound.

Synthesis Workflow Diagram

G General Synthesis of 6-Substituted Imidazo[1,2-a]pyridines cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2_amino_5_bromopyridine 2-amino-5-bromopyridine Reaction Condensation and Cyclization 2_amino_5_bromopyridine->Reaction alpha_halocarbonyl α-halocarbonyl (e.g., 2-bromo-3-oxopropanenitrile) alpha_halocarbonyl->Reaction Solvent Solvent (e.g., Ethanol, Acetonitrile) Solvent->Reaction Base Base (optional) (e.g., NaHCO3) Base->Reaction Heat Heat Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General synthesis workflow for this compound.

Biological Activity and Potential Applications

Anticancer and Kinase Inhibitory Potential

Numerous derivatives of imidazo[1,2-a]pyridine have demonstrated potent anticancer activity. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Potential Molecular Targets:

  • PI3K/AKT/mTOR Pathway: This is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.[1][3][8] Dysregulation of this pathway is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit components of this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

  • PDK1 (3-phosphoinositide-dependent protein kinase-1): A master kinase that plays a crucial role in activating AKT and other kinases within the PI3K/AKT/mTOR pathway.[9][10][11][12] Inhibition of PDK1 is a promising strategy for cancer therapy.

Reported Biological Activity of Related Imidazo[1,2-a]pyridine Derivatives
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine derivativesHT-29 (Colon)4.15 ± 2.93[13][14]
B16F10 (Melanoma)21.75 ± 0.81[13][14]
MCF-7 (Breast)14.81 ± 0.20[13][14]
MDA-MB-231 (Breast)35.1[15]
Pyridine DerivativesMCF7 (Breast)0.91[16]
HepG2 (Liver)1.30[16]

Disclaimer: The IC₅₀ values presented are for structurally related compounds and may not be representative of the activity of this compound.

Postulated Signaling Pathway

Based on the known activity of related compounds, this compound may exert its potential anticancer effects through the inhibition of the PI3K/AKT/mTOR signaling pathway.

G Postulated PI3K/AKT/mTOR Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor This compound (Postulated) Inhibitor->PDK1 Inhibitor->AKT Inhibitor->mTOR

Caption: Postulated mechanism of action via the PI3K/AKT/mTOR pathway.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents, particularly in the area of oncology. While detailed experimental data for this specific compound is limited in publicly accessible literature, the broader class of imidazo[1,2-a]pyridines has demonstrated promising biological activities, primarily through the inhibition of key cancer-related signaling pathways. Further research is warranted to fully elucidate the synthetic methodologies, physicochemical properties, and biological activity of this compound to realize its full potential in drug discovery and development. Researchers are encouraged to perform detailed characterization and biological screening of this compound.

References

The Ascendant Therapeutic Potential of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, those bearing a 6-bromo and a 3-carbonitrile substitution are emerging as a class of compounds with significant therapeutic promise, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 6-bromoimidazo[1,2-a]pyridine-3-carbonitrile derivatives, supported by experimental data and pathway visualizations.

Synthetic Strategies

The synthesis of the 6-bromoimidazo[1,2-a]pyridine core typically involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the targeted this compound scaffold, a common synthetic route starts with 2-amino-5-bromopyridine.

A general synthetic procedure involves the reaction of 2-amino-5-bromopyridine with a suitable three-carbon building block that can introduce the carbonitrile group at the 3-position. One established method is the reaction with 2-bromomalonaldehyde, followed by subsequent chemical modifications to yield the desired carbonitrile functionality.[1] Alternative one-pot multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, provide an efficient means to generate structural diversity on the imidazo[1,2-a]pyridine core.[2][3]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a range of biological activities, with anticancer effects being the most prominent. These compounds have shown potent cytotoxic and antiproliferative effects against various cancer cell lines.

Anticancer Activity

The anticancer potential of these derivatives has been evaluated in numerous studies. Their efficacy is often attributed to the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[4]

Table 1: Cytotoxic Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound ReferenceCell LineIC50 (µM)Citation
Compound 7d MCF-7 (Breast)22.6[5]
HT-29 (Colon)13.4[5]
Compound 12 HT-29 (Colon)4.15 ± 2.93[3]
MCF-7 (Breast)30.88 ± 14.44
Compound 18 B16F10 (Melanoma)14.39 ± 0.04
HT-29 (Colon)10.11 ± 0.70
IP-5 HCC1937 (Breast)45[6][7][8]
IP-6 HCC1937 (Breast)47.7[6][7][8]
Analog 4i Urease Inhibition5.68 ± 1.66[9]
Analog 4o Urease Inhibition7.11 ± 1.24[9]

Note: The table includes data for closely related imidazo[1,2-a]pyridine derivatives to illustrate the potential of the scaffold. Direct data for a wide range of 6-bromo-3-carbonitrile derivatives is an active area of research.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of evidence suggests that the anticancer effects of imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[10][11][12]

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of phosphoinositide 3-kinase (PI3K).[11][13] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[11][14] PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt.[13][14] Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth.[10][11]

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit key kinases in this pathway, such as PI3Kα and Akt, leading to the suppression of downstream signaling, cell cycle arrest, and apoptosis.[4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p53 p53 Akt->p53 Inhibition Bax Bax Akt->Bax Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation p21 p21 p53->p21 Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspase9 Active Caspase-9 Bax->Caspase9 Activation Apoptosis Apoptosis Caspase9->Apoptosis Imidazopyridine 6-Bromoimidazo[1,2-a]pyridine -3-carbonitrile Derivative Imidazopyridine->Akt Inhibition Imidazopyridine->mTORC1 Inhibition Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Starting Materials (e.g., 2-amino-5-bromopyridine) synthesis Chemical Synthesis (e.g., Condensation, Cyclization) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization compound 6-Bromoimidazo[1,2-a]pyridine -3-carbonitrile Derivative characterization->compound cytotoxicity In Vitro Cytotoxicity (MTT/CCK8 Assay) compound->cytotoxicity mechanism Mechanism of Action (Western Blot, etc.) cytotoxicity->mechanism data Data Analysis (IC50, Pathway Modulation) mechanism->data conclusion Lead Compound Identification data->conclusion

References

Technical Guide: Spectroscopic Analysis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile, a valuable building block in medicinal chemistry and pharmaceutical development. This document includes tabulated spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No: 474708-98-0; Molecular Formula: C₈H₄BrN₃; Molecular Weight: 222.04 g/mol ).

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.32d1.8H-5
8.01s-H-2
7.55d9.8H-8
7.47dd9.8, 1.8H-7

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
115-117C≡N
Remaining aromatic carbonsNot experimentally determined
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
~2200C≡N (Nitrile) stretch

Note: A strong absorption band in this region is characteristic of the nitrile functional group[1].

Table 4: Mass Spectrometry Data
m/zIon Type
221/223[M]⁺
222/224[M+H]⁺

Note: Due to the presence of bromine, the molecular ion peak appears as a characteristic 1:1 doublet. High-resolution mass spectrometry (HRMS) is typically used to confirm the elemental composition[1].

Experimental Protocols

Synthesis of this compound

A reported synthesis involves a two-step, one-pot reaction.[2]

Step 1: Formation of the N-((dimethylamino)methylene) intermediate A solution of 2-amino-5-bromopyridine (1 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2 mmol) in 2 mL of DMF is stirred at 65 °C for 3 hours.

Step 2: Cyclization and Cyanation To the reaction mixture from Step 1, sodium bicarbonate (NaHCO₃, 1.5 mmol), potassium iodide (KI, 0.2 mmol), and bromoacetonitrile (1.3 mmol) are added sequentially. The mixture is then stirred at 85 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

Work-up and Purification Upon completion, the reaction mixture is diluted with 20 mL of water and extracted with chloroform (3 x 20 mL). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a chloroform/hexane (3:1) eluent to yield the pure this compound as a white solid with a melting point of 194–196 °C.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. A characteristic strong absorption band for the nitrile group is expected around 2200 cm⁻¹.[1]

Mass Spectrometry (MS) Mass spectra are obtained using an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Reactants 2-amino-5-bromopyridine + DMF-DMA Start->Reactants Step 1 Intermediate_Formation Formation of N-((dimethylamino)methylene) intermediate Reactants->Intermediate_Formation Cyclization_Reagents Addition of NaHCO3, KI, and Bromoacetonitrile Intermediate_Formation->Cyclization_Reagents Step 2 Cyclization Cyclization Reaction Cyclization_Reagents->Cyclization Purification Work-up and Column Chromatography Cyclization->Purification Product Pure Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry (HRMS) Product->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Technical Report Data_Analysis->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

The Synthesis of Imidazo[1,2-a]pyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. This has driven the development of numerous synthetic methodologies for the construction of this important bicyclic system. This technical guide provides a comprehensive overview of the core synthetic strategies for imidazo[1,2-a]pyridines, with a focus on key reactions, experimental protocols, and quantitative data to aid researchers in drug development and related scientific fields.

Core Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several key strategies, including multicomponent reactions, classical condensation reactions, and modern cross-coupling methodologies. Each approach offers distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Groebke-Blackburn-Bienaymé Reaction (GBBR)

The Groebke-Blackburn-Bienaymé reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The GBBR is highly valued for its atom economy, operational simplicity, and the ability to generate a diverse range of products from readily available starting materials.[1][2]

GBBR_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product aminopyridine 2-Aminopyridine reaction_vessel One-Pot Reaction (with or without catalyst) aminopyridine->reaction_vessel aldehyde Aldehyde aldehyde->reaction_vessel isocyanide Isocyanide isocyanide->reaction_vessel product 3-Aminoimidazo[1,2-a]pyridine reaction_vessel->product

Caption: A logical workflow for the one-pot Groebke-Blackburn-Bienaymé reaction.

2-AminopyridineAldehydeIsocyanideCatalyst (mol%)SolventTime (h)Yield (%)Reference
2-AminopyridineFurfuralCyclohexyl isocyanidePhenylboronic acid (10)Water686[2]
2-Amino-5-chloropyridineFurfuralCyclohexyl isocyanidePhenylboronic acid (10)Water686[2]
2-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanidePhenylboronic acid (10)Water667[2]
2-Aminopyridine3-Formyl-chromonetert-Butyl isocyanideNH4Cl (20)EtOH0.2536[3]
2-Aminopyridine3-Formyl-chromoneCyclohexyl isocyanideNH4Cl (20)EtOH0.2528[3]

An ultrasound-assisted one-pot synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine has been reported with high yield.[2]

Materials:

  • 2-Aminopyridine (1 mmol)

  • Furfural (1 mmol)

  • Cyclohexyl isocyanide (1 mmol)

  • Phenylboronic acid (10 mol%)

  • Water (as solvent)

Procedure:

  • A mixture of 2-aminopyridine, furfural, cyclohexyl isocyanide, and phenylboronic acid in water is subjected to ultrasound irradiation at 60 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Characterization Data for N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine:

  • Yield: 86%[2]

  • ¹H NMR (500 MHz, CDCl₃): δ 7.97 (dd, J = 6.9, 0.8 Hz, 1H), 7.41 (dd, J = 6.5, 0.7 Hz, 2H), 7.02 (dd, J = 8.4, 7.3 Hz, 1H), 6.78 (d, J =3.2, 1H), 6.69 (t, J =6.5, 1H), 6.49–6.46 (m, 1H), 3.53 (s, 1H), 2.91–2.85 (m, 1H), 1.83–1.79 (m, 2H), 1.67–1.63 (m, 2H), 1.54–1.50 (m, 1H), 1.23–1.10 (m, 5H) ppm.[2]

  • HRMS (ESI-TOF) m/z: calcd. for C₁₇H₂₀N₃O⁺ [M + H]⁺ 282.1601, found 282.1616.[2]

Ortoleva-King Reaction

The Ortoleva-King reaction provides an efficient route to 2-arylimidazo[1,2-a]pyridines through a one-pot, tandem process. This reaction typically involves the condensation of a 2-aminopyridine with an acetophenone in the presence of iodine.[4][5]

Ortoleva_King_Mechanism acetophenone Acetophenone intermediate1 α-Iodoacetophenone acetophenone->intermediate1 Iodination aminopyridine 2-Aminopyridine intermediate2 Pyridinium Salt aminopyridine->intermediate2 iodine Iodine (I₂) iodine->intermediate1 intermediate1->intermediate2 N-Alkylation product 2-Arylimidazo[1,2-a]pyridine intermediate2->product Cyclization base Base (e.g., NaOH) base->product

Caption: A simplified mechanistic pathway for the Ortoleva-King reaction.

2-AminopyridineAcetophenoneIodine (equiv)BaseTemperature (°C)Time (h)Yield (%)Reference
2-Aminopyridine2-Hydroxyacetophenone1.2NaOH110 (step 1), 100 (step 2)4 (step 1), 1 (step 2)51[4][5]
2-Aminopyridine4-Methoxyacetophenone1.2NaOH110 (step 1), 100 (step 2)4 (step 1), 1 (step 2)60[4]
2-Aminopyridine4-Bromoacetophenone1.2NaOH110 (step 1), 100 (step 2)4 (step 1), 1 (step 2)55[4]
2-Aminopyridine4-(Dimethylamino)acetophenone1.2NaOH110 (step 1), 100 (step 2)4 (step 1), 1 (step 2)45[4]

A one-pot synthesis of 2-(2-hydroxyphenyl)imidazo[1,2-a]pyridine has been described in detail.[4][5]

Materials:

  • 2-Aminopyridine (2.3 equiv)

  • 2-Hydroxyacetophenone (1 equiv)

  • Iodine (1.2 equiv)

  • Aqueous Sodium Hydroxide (excess)

Procedure:

  • A mixture of 2-aminopyridine, 2-hydroxyacetophenone, and iodine is heated neat at 110 °C for 4 hours.

  • The reaction mixture is then cooled, and excess aqueous sodium hydroxide is added.

  • The mixture is heated at 100 °C for 1 hour to induce cyclization.

  • After cooling, the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography.

A³ Coupling Reaction

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a versatile and efficient domino reaction for the synthesis of imidazo[1,2-a]pyridines. This copper-catalyzed reaction involves the coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[6][7]

A3_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_workup Workup & Purification aminopyridine 2-Aminopyridine mixing Mix Reactants and Catalyst in Aqueous Micellar Media aminopyridine->mixing aldehyde Aldehyde aldehyde->mixing alkyne Terminal Alkyne alkyne->mixing catalyst Cu(II)/Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) catalyst->mixing heating Stir at 50 °C mixing->heating monitoring Monitor by TLC heating->monitoring extraction Extraction monitoring->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product Imidazo[1,2-a]pyridine purification->product

Caption: A step-by-step workflow for the A³ coupling synthesis of imidazo[1,2-a]pyridines.

2-AminopyridineAldehydeAlkyneCatalyst (mol%)SolventTime (h)Yield (%)Reference
2-AminopyridineBenzaldehydePhenylacetyleneCuSO₄·5H₂O (10), Sodium Ascorbate (20)Water (SDS)687[6][7]
2-Amino-5-methylpyridineBenzaldehydePhenylacetyleneCuSO₄·5H₂O (10), Sodium Ascorbate (20)Water (SDS)885[6][7]
2-Aminopyridine4-ChlorobenzaldehydePhenylacetyleneCuSO₄·5H₂O (10), Sodium Ascorbate (20)Water (SDS)782[6][7]
2-Aminopyridine4-MethoxybenzaldehydePhenylacetyleneCuSO₄·5H₂O (10), Sodium Ascorbate (20)Water (SDS)690[6][7]

An environmentally friendly synthesis of 3-benzyl-2-phenylimidazo[1,2-a]pyridine has been developed using a Cu(II)-ascorbate catalyzed A³ coupling in aqueous micellar media.[6][7]

Materials:

  • 2-Aminopyridine (1 mmol)

  • Benzaldehyde (1 mmol)

  • Phenylacetylene (1.2 mmol)

  • CuSO₄·5H₂O (10 mol%)

  • Sodium ascorbate (20 mol%)

  • Sodium dodecyl sulfate (SDS, 10 mol%)

  • Water (2 mL)

Procedure:

  • SDS is dissolved in water with vigorous stirring for 5 minutes in a round-bottom flask.

  • 2-Aminopyridine, benzaldehyde, CuSO₄·5H₂O, and sodium ascorbate are added to the solution.

  • Phenylacetylene is then added, and the reaction mixture is stirred at 50 °C.

  • The reaction is monitored by TLC.

  • Upon completion, the product is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

Ullmann-Type C-N Coupling

The Ullmann condensation, a copper-catalyzed reaction, can be employed for the synthesis of more complex, fused imidazo[1,2-a]pyridine derivatives. This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol.[8] While traditionally requiring harsh conditions, modern modifications have made this reaction more versatile.

Ullmann_Coupling aryl_halide Aryl Halide (e.g., 2-(2-bromophenyl)imidazo[1,2-a]pyridine) product C-N Coupled Product aryl_halide->product coupling_partner Coupling Partner (Azole, Amine, etc.) coupling_partner->product catalyst Copper Catalyst (e.g., CuI) catalyst->product catalyzes

Caption: The core components of a copper-catalyzed Ullmann-type C-N coupling reaction.

Aryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-(2-Bromophenyl)imidazo[1,2-a]pyridineImidazoleCuI (10)K₂CO₃DMF12092[9]
2-(2-Bromophenyl)imidazo[1,2-a]pyridinePyrazoleCuI (10)K₂CO₃DMF12088[9]
2-(2-Bromophenyl)imidazo[1,2-a]pyridine1,2,4-TriazoleCuI (10)K₂CO₃DMF12090[9]
2-(2-Bromophenyl)imidazo[1,2-a]pyridineBenzimidazoleCuI (10)K₂CO₃DMF12085[9]

A ligand-free, copper-catalyzed Ullmann-type C-N coupling has been developed for the synthesis of azole-substituted imidazo[1,2-a]pyridines.[9]

Materials:

  • 2-(2-Bromophenyl)imidazo[1,2-a]pyridine (1 equiv)

  • Azole (1.2 equiv)

  • CuI (10 mol%)

  • K₂CO₃ (2 equiv)

  • DMF (solvent)

Procedure:

  • A mixture of 2-(2-bromophenyl)imidazo[1,2-a]pyridine, the respective azole, CuI, and K₂CO₃ in DMF is heated at 120 °C.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion

The synthesis of imidazo[1,2-a]pyridines is a rich and evolving field of organic chemistry. The methodologies presented in this guide, from the classic condensation reactions to modern multicomponent and cross-coupling strategies, provide a powerful toolkit for chemists in academia and industry. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The ongoing development of more efficient, sustainable, and versatile methods, such as microwave-assisted and catalyst-free reactions, will undoubtedly continue to expand the accessibility and utility of this important class of heterocyclic compounds.

References

Unveiling the Antimycobacterial Mechanism of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with unique mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemotype in the development of new antitubercular drugs. This technical guide provides an in-depth analysis of the putative mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile, based on extensive research on closely related analogues. The primary molecular target of this class of compounds is the QcrB subunit of the ubiquinol cytochrome c reductase (cytochrome bcc complex), a critical component of the electron transport chain in Mtb. Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to a bacteriostatic effect on the tubercle bacillus. This guide summarizes the available quantitative bioactivity data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows to facilitate further research and development of this promising class of antimycobacterial agents.

Core Mechanism of Action: Targeting the Electron Transport Chain

The primary mechanism of action for the imidazo[1,2-a]pyridine class of compounds, including by strong inference this compound, is the inhibition of the cytochrome bcc complex, a key component of the oxidative phosphorylation pathway in Mycobacterium tuberculosis.[1] Specifically, these compounds target QcrB, the b subunit of the ubiquinol cytochrome c reductase.[1][2] This inhibition disrupts the electron flow within the respiratory chain, leading to a reduction in ATP synthesis and ultimately inhibiting bacterial growth.[3]

The binding of imidazo[1,2-a]pyridine derivatives to QcrB has been supported by the generation of spontaneous resistant mutants of M. bovis BCG, which show a single nucleotide polymorphism in the qcrB gene.[1][2] This mutation confers cross-resistance to other compounds within the same class, confirming a common molecular target.[1][2]

Below is a diagram illustrating the proposed mechanism of action.

Mechanism_of_Action This compound This compound QcrB_subunit QcrB Subunit (Cytochrome bcc complex) This compound->QcrB_subunit Inhibition ETC Electron Transport Chain (Oxidative Phosphorylation) QcrB_subunit->ETC Disruption of ATP_synthesis ATP Synthesis ETC->ATP_synthesis Decreased Bacterial_growth Bacterial Growth Inhibition ATP_synthesis->Bacterial_growth

Caption: Proposed mechanism of action of this compound.

Quantitative Bioactivity Data

Compound IDStructureMtb StrainMIC (µM)Reference
IP 1 2,7-dimethyl-N-(4-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyridine-3-carboxamideH37Rv0.15[1]
IP 2 N-(4-chlorobenzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamideH37Rv1.2[1]
IP 3 2,6-dimethyl-N-(4-(trifluoromethyl)benzyl)imidazo[1,2-a]pyridine-3-carboxamideH37Rv0.03[1]
IP 4 N-((6-chloropyridin-3-yl)methyl)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamideH37Rv5[1]
Compound 4 N-(4-(benzyloxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamideH37Rv≤0.006[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol is adapted from the methods described by Abrahams et al. (2012).[1][4]

Objective: To determine the minimum concentration of an inhibitor required to inhibit the growth of M. tuberculosis.

Materials:

  • Test compound (e.g., this compound)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control (e.g., Isoniazid)

  • Negative control (DMSO vehicle)

Workflow:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout Compound_prep Prepare serial dilutions of test compound in DMSO Plate_setup Add compound dilutions and inoculum to 96-well plate Compound_prep->Plate_setup Inoculum_prep Prepare M. tuberculosis inoculum (1 x 10^5 CFU/mL) Inoculum_prep->Plate_setup Incubation Incubate at 37°C for 7 days Plate_setup->Incubation Resazurin_add Add resazurin solution to each well Incubation->Resazurin_add Incubation_2 Incubate for 24-48 hours Resazurin_add->Incubation_2 Read_plate Read fluorescence or color change Incubation_2->Read_plate MIC_determination Determine MIC (lowest concentration with no growth) Read_plate->MIC_determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Plate Setup: Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing the pre-diluted compounds. Include positive control wells (with Isoniazid) and negative control wells (with DMSO vehicle).

  • Incubation: Seal the plates and incubate at 37°C in a humidified incubator for 7 days.

  • Resazurin Addition: After the incubation period, add 20 µL of resazurin solution to each well.

  • Second Incubation: Re-incubate the plates for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue (no growth) to pink (growth).

In Vitro QcrB Inhibition Assay (Conceptual Protocol)

This protocol is a conceptualized workflow based on methodologies for assessing the inhibition of respiratory chain complexes.

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the QcrB subunit.

Materials:

  • Inverted membrane vesicles (IMVs) from M. tuberculosis or a surrogate mycobacterial species overexpressing QcrB.

  • Test compound (e.g., this compound)

  • Substrate for the cytochrome bcc complex (e.g., menaquinol analogue)

  • Electron acceptor (e.g., cytochrome c)

  • Assay buffer

  • Spectrophotometer

Workflow:

QcrB_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout IMV_prep Prepare Inverted Membrane Vesicles (IMVs) Reaction_mix Prepare reaction mixture: IMVs, buffer, compound IMV_prep->Reaction_mix Compound_dilutions Prepare serial dilutions of test compound Compound_dilutions->Reaction_mix Pre_incubation Pre-incubate mixture Reaction_mix->Pre_incubation Initiate_reaction Initiate reaction by adding substrate Pre_incubation->Initiate_reaction Monitor_absorbance Monitor change in absorbance of electron acceptor over time Initiate_reaction->Monitor_absorbance Calculate_IC50 Calculate IC50 value Monitor_absorbance->Calculate_IC50

Caption: Conceptual workflow for an in vitro QcrB inhibition assay.

Procedure:

  • Preparation of IMVs: Isolate inverted membrane vesicles from a suitable mycobacterial strain.

  • Reaction Setup: In a cuvette or microplate well, combine the assay buffer, IMVs, and varying concentrations of the test compound.

  • Pre-incubation: Allow the mixture to pre-incubate for a defined period to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., a menaquinol analogue) and the electron acceptor (e.g., cytochrome c).

  • Monitoring: Immediately monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a compelling starting point for the development of novel antitubercular agents. The well-supported mechanism of action, involving the inhibition of the essential QcrB subunit of the cytochrome bcc complex, provides a solid foundation for rational drug design. While specific quantitative data for this compound is yet to be published, the potent activity of closely related analogues underscores its potential.

Future research should focus on:

  • Synthesis and in vitro evaluation of this compound to determine its specific MIC and IC50 values.

  • Structure-activity relationship (SAR) studies to optimize the substitutions on the imidazo[1,2-a]pyridine core to enhance potency and improve pharmacokinetic properties.

  • In vivo efficacy studies in animal models of tuberculosis to assess the therapeutic potential of lead compounds.

  • Structural biology studies to elucidate the precise binding interactions between these inhibitors and the QcrB subunit, which can guide further optimization efforts.

By leveraging the knowledge outlined in this guide, researchers can accelerate the development of this promising class of compounds into effective treatments for tuberculosis.

References

The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide on its Discovery and Storied History in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical development of this "privileged" structure. We delve into the seminal synthetic methodologies, from the classical Tschitschibabin condensation to modern multicomponent reactions, offering detailed experimental protocols for key transformations. Furthermore, this guide summarizes the early biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on their roles as kinase inhibitors and modulators of critical signaling pathways. Quantitative biological data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.

Discovery and Early History

The journey of the imidazo[1,2-a]pyridine scaffold began in the early 20th century with the pioneering work of Russian chemist Aleksei E. Tschitschibabin. In 1925, he reported the first synthesis of this bicyclic heterocycle through the condensation of 2-aminopyridine with α-haloaldehydes. This reaction, now famously known as the Tschitschibabin imidazo[1,2-a]pyridine synthesis, laid the foundational stone for the exploration of this chemical space. The initial method involved heating 2-aminopyridine with bromoacetaldehyde in a sealed tube at elevated temperatures, leading to the formation of the imidazo[1,2-a]pyridine core, albeit in modest yields initially. This discovery opened the door to a new class of heterocyclic compounds with intriguing electronic properties and a three-dimensional structure that would later prove to be highly amenable to interactions with biological targets.

Foundational Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly since its discovery. While the classical Tschitschibabin reaction remains a fundamental method, numerous advancements have been made to improve yields, expand substrate scope, and enhance reaction conditions. This section details the experimental protocols for the foundational and key modern synthetic routes.

The Classical Tschitschibabin Synthesis

The Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine from 2-Aminopyridine and Bromoacetaldehyde (Classical Approach)

  • Reactants: 2-Aminopyridine, Bromoacetaldehyde (typically generated in situ or used as a diethyl acetal precursor).

  • Procedure:

    • In a sealed tube, a mixture of 2-aminopyridine (1 equivalent) and bromoacetaldehyde (1.1 equivalents) is heated at 150-200 °C for several hours.

    • Alternatively, the reaction can be performed in a high-boiling point solvent such as ethanol or DMF, often in the presence of a base like sodium bicarbonate to neutralize the hydrogen bromide formed during the reaction.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.

Note: Due to the lachrymatory nature of α-haloaldehydes, modern variations of this reaction often utilize α-haloketones, which are generally more stable and easier to handle.[1][2][3][4]

Logical Workflow for the Tschitschibabin Synthesis:

Tschitschibabin_Synthesis Start Start Reactants 2-Aminopyridine + α-Halocarbonyl Start->Reactants Alkylation N-Alkylation of Pyridine Nitrogen Reactants->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Imidazo[1,2-a]pyridine Dehydration->Product

Tschitschibabin Synthesis Workflow
Multicomponent Reactions: A Modern Approach

The advent of multicomponent reactions (MCRs) has revolutionized the synthesis of complex molecules, including imidazo[1,2-a]pyridines. These reactions allow for the formation of the scaffold in a single step from three or more starting materials, offering high atom economy and synthetic efficiency.

The Groebke-Blackburn-Bienaymé reaction is a powerful three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[5][6][7][8][9][10][11]

Experimental Protocol: Synthesis of a 3-Aminoimidazo[1,2-a]pyridine via GBBR

  • Reactants: 2-Aminopyridine (1 equivalent), Aldehyde (1.1 equivalents), Isocyanide (1.1 equivalents).

  • Catalyst: A Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, or HClO₄) is often employed.[7][11]

  • Solvent: Typically methanol, ethanol, or dichloromethane.

  • Procedure:

    • To a solution of the 2-aminopyridine and aldehyde in the chosen solvent, the catalyst is added.

    • The isocyanide is then added to the mixture, and the reaction is stirred at room temperature or heated, often under microwave irradiation to accelerate the reaction.[7]

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyridine.

The Ugi reaction is a four-component reaction that can also be adapted for the synthesis of imidazo[1,2-a]pyridine derivatives. This versatile reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. For the synthesis of imidazo[1,2-a]pyridines, a 2-aminopyridine can act as the amine component.[8][12][13][14]

Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyridine Derivative via an Ugi-type Reaction

  • Reactants: 2-Aminopyridine (1 equivalent), Aldehyde (1 equivalent), Carboxylic acid (1 equivalent), and Isocyanide (1 equivalent).

  • Solvent: Methanol is a commonly used solvent.

  • Procedure:

    • The 2-aminopyridine, aldehyde, and carboxylic acid are dissolved in methanol and stirred for a short period.

    • The isocyanide is then added to the mixture.

    • The reaction is stirred at room temperature for 24-48 hours.

    • The product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is evaporated, and the product is purified by crystallization or chromatography.

Early Biological Activities and Drug Development

The imidazo[1,2-a]pyridine scaffold quickly gained attention in the field of medicinal chemistry due to its presence in compounds with a wide range of biological activities. Early investigations revealed its potential as an antimicrobial and anti-inflammatory agent. This has since expanded to include anticancer, antiviral, and CNS-active agents. Several marketed drugs, such as zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (antiulcer), feature this privileged core.[15][16][17]

Quantitative Biological Data

The following tables summarize some of the early and notable quantitative biological data for imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget/Cell LineIC₅₀ (µM)Reference
IP-5 HCC1937 (Breast Cancer)45[15][18]
IP-6 HCC1937 (Breast Cancer)47.7[15][18]
Compound 15d A375P (Melanoma)< 0.06[7]
Compound 17e A375P (Melanoma)< 0.06[7]
Compound 18c A375P (Melanoma)< 0.06[7]
PI3Kα Inhibitor PI3Kα0.002[19]

Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget EnzymeIC₅₀ (µM)Reference
Compound 3c COX-2< 20[20]
Compound 3f COX-29.2[20]
Compound 3h COX-2< 20[20]
Compound 4a COX-12.72[21]
Compound 4a COX-21.89[21]

Table 3: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 38 Various bacterial strainsNot specified, but most effective[22]
5-n-Octylaminoimidazo[1,2-a]pyrimidine Various microorganismsSignificant activity[23]

Modulation of Key Signaling Pathways

A significant portion of the therapeutic potential of imidazo[1,2-a]pyridine derivatives stems from their ability to modulate critical intracellular signaling pathways that are often dysregulated in disease states, particularly in cancer.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[15][19][24][25][26] These inhibitors typically act by competing with ATP for the binding site in the kinase domain of these enzymes.

Signaling Pathway Diagram for PI3K/Akt/mTOR Inhibition:

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Survival S6K->Proliferation Promotes fourEBP1->Proliferation Inhibits (when unphosphorylated) Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibits

PI3K/Akt/mTOR Pathway Inhibition
The Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Dysregulation of this pathway is strongly associated with the development of several cancers, particularly colorectal cancer. Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, acting at different levels of the signaling cascade.

Signaling Pathway Diagram for Wnt/β-catenin Inhibition:

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCFLEF TCF/LEF BetaCatenin->TCFLEF Accumulates and Translocates GeneExpression Target Gene Expression TCFLEF->GeneExpression Activates Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->BetaCatenin Promotes Degradation (Potential Mechanism)

References

Structural Analogs of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 6-bromoimidazo[1,2-a]pyridine-3-carbonitrile, presents a unique template for the design of novel therapeutics, particularly in the realm of oncology and kinase inhibition. The presence of the bromine atom at the 6-position offers a convenient handle for further structural diversification through cross-coupling reactions, while the carbonitrile group at the 3-position can participate in key interactions with biological targets. This technical guide provides an in-depth overview of the structural analogs of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Structure and Rationale for Analog Development

The core structure of this compound serves as a foundational scaffold for the development of potent and selective inhibitors of various cellular signaling pathways implicated in disease. The rationale for developing structural analogs of this core is multifaceted:

  • Structure-Activity Relationship (SAR) Exploration: Systematic modification of the core at various positions (C2, C5, C7, and C8) allows for a comprehensive understanding of how different substituents influence biological activity. This knowledge is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Target-Specific Interactions: Analogs can be designed to enhance interactions with specific amino acid residues within the binding sites of target proteins, such as kinases. This can lead to increased potency and selectivity.

  • Modulation of Physicochemical Properties: Modifications to the core structure can be used to fine-tune critical drug-like properties, including solubility, metabolic stability, and cell permeability.

  • Intellectual Property: The creation of novel analogs provides opportunities for securing intellectual property rights for new chemical entities with therapeutic potential.

Quantitative Data Summary

The following tables summarize the reported biological activities of various structural analogs of the broader imidazo[1,2-a]pyridine class. While specific data for a comprehensive library of this compound analogs is not extensively available in the public domain, the data presented for related compounds provides valuable insights into the potential of this scaffold.

Table 1: Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogs

Compound ID6-Substituent3-SubstituentCell LineIC50 (µM)Citation
1a PhenylHHT-29>50[1]
1b 4-MethoxyphenylHHT-2915.2[1]
1c 4-ChlorophenylHHT-2910.5[1]
1d 4-NitrophenylHHT-298.9[1]
2a H3-amino-2-(4-nitrophenyl)HT-294.15 ± 2.93[2]
2b H3-amino-2-(p-tolyl)B16F1021.75 ± 0.81[2]
IP-5 Not SpecifiedNot SpecifiedHCC193745[3]
IP-6 Not SpecifiedNot SpecifiedHCC193747.7[3]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs

Compound ID6-Substituent2-SubstituentTarget KinaseIC50 (µM)Citation
3a Bromo2-(Morpholin-4-yl)acetamidoPI3Kα0.15[4][5]
3b Phenyl2-(Morpholin-4-yl)acetamidoPI3Kα0.28[4][5]
4a H2-methyl-3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}p110α0.0018[6][7]
4b HNot SpecifiedDYRK1A2.6[8][9]
4c HNot SpecifiedCLK10.7[8][9]
13k 6-(4-((3-chlorobenzyl)amino)quinazolin-6-yl)2-ethoxycarbonylPI3Kα0.00194[10]

Experimental Protocols

Detailed methodologies for the synthesis of the core structure and its analogs are crucial for researchers in the field. The following sections provide representative experimental protocols based on literature precedents.

Synthesis of 6-Bromoimidazo[1,2-a]pyridine

A common method for the synthesis of the 6-bromoimidazo[1,2-a]pyridine core involves the condensation of 2-amino-5-bromopyridine with a suitable C2-synthon, such as α-haloketones or their equivalents.[6]

General Procedure:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), is added chloroacetaldehyde (1.2 eq, 40% aqueous solution).

  • The reaction mixture is heated at a temperature ranging from 25 to 50 °C for a period of 2 to 24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is then taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 6-bromoimidazo[1,2-a]pyridine.

Synthesis of 6-Aryl-imidazo[1,2-a]pyridine-3-carbonitrile via Suzuki Coupling

The bromine atom at the 6-position of the core structure is a versatile handle for introducing aryl or heteroaryl moieties via palladium-catalyzed Suzuki cross-coupling reactions.

General Procedure:

  • To a reaction vessel charged with this compound (1.0 eq), the corresponding boronic acid or boronic ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq) is added a degassed solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane/water).[1][11][12]

  • A base, such as sodium carbonate or potassium carbonate (2.0-3.0 eq), is then added to the mixture.

  • The reaction mixture is heated to reflux or a temperature between 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for a period of 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 6-aryl-imidazo[1,2-a]pyridine-3-carbonitrile.

Signaling Pathways and Mechanism of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. A prominent mechanism involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine 6-Bromoimidazo[1,2-a]pyridine -3-carbonitrile Analog Imidazopyridine->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.

Inhibition of PI3K by structural analogs of this compound would lead to a downstream cascade of events, including the suppression of cell proliferation and the induction of apoptosis.

Experimental Workflow for Evaluating Anticancer Activity

A typical workflow for assessing the anticancer potential of newly synthesized analogs involves a series of in vitro and in vivo assays.

Anticancer_Activity_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Purification->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A generalized experimental workflow for the evaluation of anticancer drug candidates.

This workflow allows for the systematic evaluation of a library of analogs, from initial synthesis to the identification of lead compounds with promising therapeutic potential.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents and kinase inhibitors. The available data, although not exhaustive for this specific core, suggests that modifications at the 2-, 6-, and 8-positions of the imidazo[1,2-a]pyridine ring can significantly impact biological activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of analogs based on the 6-bromo-3-carbonitrile core. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds with improved potency, selectivity, and drug-like properties for further preclinical and clinical development. The exploration of different cross-coupling methodologies and the investigation of a broader range of biological targets will undoubtedly expand the therapeutic potential of this versatile heterocyclic scaffold.

References

In-Depth Technical Guide on the Safety and Handling of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile (CAS 474708-98-0) was publicly available at the time of this writing. The following guide is a comprehensive summary based on safety data for structurally similar compounds, including 6-Bromoimidazo[1,2-a]pyridine and other imidazo[1,2-a]pyridine derivatives. It is imperative to consult the official SDS provided by the supplier before handling this chemical and to conduct a thorough risk assessment.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound utilized as a building block in medicinal chemistry and pharmaceutical research. Its structure combines an imidazopyridine core with a bromine substituent and a nitrile functional group, making it a versatile intermediate for synthesizing more complex molecules.

PropertyData
Chemical Name This compound
CAS Number 474708-98-0
Molecular Formula C₈H₄BrN₃
Molecular Weight 222.04 g/mol
Appearance Likely a solid (Light brown solid for the related 6-Bromoimidazo[1,2-a]pyridine)[1]
Melting Point 76-81 °C (for the related 6-Bromoimidazo[1,2-a]pyridine)[2]
Solubility No data available. Likely soluble in organic solvents like DMSO and DMF.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be hazardous. The GHS classification is extrapolated from related structures and should be treated as a preliminary hazard assessment.

Hazard ClassGHS Hazard CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)H335: May cause respiratory irritation[3]

GHS Pictograms:

alt text

Signal Word: Warning [3]

Precautionary Statements Summary:

  • Prevention (P261, P264, P270, P271, P280): Avoid breathing dust. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[1][4]

  • Response (P301+P312, P302+P352, P304+P340, P305+P351+P338, P312): IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor if you feel unwell.[1][4]

  • Storage (P403+P233, P405): Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]

  • Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[1]

Safe Handling and Storage

A systematic approach is critical when handling this compound. The following workflow outlines the necessary steps to minimize exposure and ensure safety.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Supplier SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Ventilation) prep_ppe->prep_eng handle_weigh Weigh Compound in Fume Hood Avoid Dust Generation prep_eng->handle_weigh handle_transfer Use Spatula for Transfers Keep Container Closed handle_weigh->handle_transfer handle_reaction Perform Reactions in Hood Monitor for Excursions handle_transfer->handle_reaction clean_decon Decontaminate Glassware and Work Surfaces handle_reaction->clean_decon clean_waste Segregate and Dispose of Waste (Solid and Liquid) clean_decon->clean_waste clean_ppe Doff and Dispose of PPE Properly clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: A logical workflow for the safe handling of chemical reagents.

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible substances such as strong oxidizing agents.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

First_Aid_Measures Exposure Exposure Event Routes Inhalation Skin Contact Eye Contact Ingestion Exposure->Routes Actions Move to fresh air. Keep at rest. Give oxygen if needed. Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing. Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Routes:f0->Actions:f0 Action Routes:f1->Actions:f1 Action Routes:f2->Actions:f2 Action Routes:f3->Actions:f3 Action Medical Seek Immediate Medical Attention (For all routes) Actions:f0->Medical Actions:f1->Medical Actions:f2->Medical Actions:f3->Medical Synthesis_Protocol A 1. Combine Reactants (2-Amino-5-bromopyridine + Solvent) B 2. Add α-Halocarbonyl Reagent A->B C 3. Reflux and Monitor by TLC B->C D 4. Quench Reaction (aq. NaHCO₃) C->D E 5. Extract Product (Ethyl Acetate) D->E F 6. Dry and Concentrate Organic Layers E->F G 7. Purify via Column Chromatography F->G H Final Product G->H

References

An In-depth Technical Guide to the Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The document details the necessary starting materials, experimental protocols, and relevant biological signaling pathways, presented in a clear and structured format for ease of use by professionals in the field of drug discovery and development.

Introduction

Imidazo[1,2-a]pyridines are a class of privileged nitrogen-containing heterocyclic compounds that are of significant interest in pharmaceutical research due to their diverse biological activities. This guide focuses on the synthesis of a specific derivative, this compound, outlining the key starting materials and synthetic transformations required for its preparation.

Primary Starting Material: 2-Amino-5-bromopyridine

The principal precursor for the synthesis of the target molecule is 2-Amino-5-bromopyridine. This intermediate is typically synthesized from the readily available 2-aminopyridine through electrophilic bromination. Several methods have been reported, with variations in the brominating agent and reaction conditions to optimize yield and regioselectivity.

Synthesis of 2-Amino-5-bromopyridine

Two common methods for the synthesis of 2-Amino-5-bromopyridine are presented below.

Method A: Bromination using Phenyltrimethylammonium Tribromide

This method offers mild reaction conditions and avoids the use of elemental bromine.[1][2]

Method B: Bromination using N-Bromosuccinimide (NBS)

This method provides a high yield and uses a readily available brominating agent.

Table 1: Quantitative Data for the Synthesis of 2-Amino-5-bromopyridine

MethodBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
APhenyltrimethylammonium TribromideChloroform25-30278[1][2]
BN-BromosuccinimideAcetonitrileRoom TemperatureOvernight97[3]
Experimental Protocols for 2-Amino-5-bromopyridine Synthesis

Protocol for Method A:

  • In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 mL of chloroform.[1][2]

  • Add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide to the stirred solution.[1][2]

  • Maintain the reaction temperature at 30°C and stir for 2 hours.[1]

  • After the reaction is complete, wash the mixture with 40 mL of a saturated sodium chloride solution.[1]

  • Separate the organic layer and wash it 2-3 times with 20 mL of water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield an oil.

  • Cool the oil in an ice water bath and add water to precipitate the solid product.

  • Collect the crude product by filtration and recrystallize from benzene to obtain the pure 2-amino-5-bromopyridine.

Protocol for Method B:

  • Dissolve 2.5 g (26.29 mmol) of 2-aminopyrimidine in 25 mL of acetonitrile in a flask.[3]

  • Cool the solution in an ice bath and add 4.6 g (27.9 mmol) of N-bromosuccinimide.[3]

  • Stir the reaction mixture in the dark at room temperature overnight.[3]

  • Remove the solvent under reduced pressure.

  • Wash the residue with 100 mL of water, filter the solid by suction, and dry in vacuo to obtain the product.[3]

Synthesis of this compound

The synthesis of the target compound can be achieved through a two-step process starting from 2-amino-5-bromopyridine. This involves the formation of an intermediate, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, followed by its conversion to the desired nitrile.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

This step involves the cyclization of 2-amino-5-bromopyridine with a suitable three-carbon synthon, 2-bromomalonaldehyde.[4]

Table 2: Quantitative Data for the Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Starting MaterialReagentSolventTemperatureReaction TimeYield (%)Reference
2-Amino-5-bromopyridine2-BromomalonaldehydeAcetonitrileReflux2 h53[4]
2-Amino-5-bromopyridine2-BromomalonaldehydeEthanol/Water (1:1)110°C (Microwave)10 min-[4]
Experimental Protocol for 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Synthesis
  • To a solution of 5.0 g (28.90 mmol) of 2-amino-5-bromopyridine in acetonitrile, add 5.23 g (34.68 mmol) of 2-bromomalonaldehyde.[4]

  • Heat the reaction mixture to reflux for 2 hours.[4]

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate.[4]

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the title compound.[4]

Step 2: Conversion of Aldehyde to Nitrile

The conversion of the 3-carbaldehyde to the 3-carbonitrile can be achieved through a one-pot reaction via an oxime intermediate, followed by dehydration.[5][6]

Table 3: General Conditions for Aldehyde to Nitrile Conversion

ReagentsSolventTemperatureReaction TimeReference
Hydroxylamine hydrochloride, Pyridine, Acetic anhydride-150°C (Microwave)5 min[5][6]
Experimental Protocol for Aldehyde to Nitrile Conversion
  • In a microwave vial, place 1 mmol of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde and 1.5 mmol of hydroxylamine hydrochloride.[5]

  • Add 1 mmol of pyridine followed by 1.5 mmol of acetic anhydride to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 150°C for 5 minutes with stirring.[5][6]

  • After completion, add cold water to the reaction mixture to precipitate the solid product.

  • Isolate the product by filtration or extraction with a suitable organic solvent.

Alternative Route: Direct C-H Cyanation

An alternative approach to introduce the nitrile group at the C3 position is through the direct C-H cyanation of the 6-bromoimidazo[1,2-a]pyridine core. This method avoids the synthesis of the aldehyde intermediate.

Synthesis of 6-Bromoimidazo[1,2-a]pyridine

The precursor for direct cyanation, 6-bromoimidazo[1,2-a]pyridine, can be synthesized from 2-amino-5-bromopyridine and a chloroacetaldehyde solution.[7]

Table 4: Quantitative Data for the Synthesis of 6-Bromoimidazo[1,2-a]pyridine

Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Reference
2-Amino-5-bromopyridine40% Chloroacetaldehyde solutionWater, Ethanol, Methanol, or Isopropanol25-502-24[7]
Direct C-H Cyanation of 6-Bromoimidazo[1,2-a]pyridine

A general protocol for the C-H cyanation of N-containing heterocycles involves activation with triflic anhydride followed by the addition of a cyanide source.[8][9]

Table 5: General Conditions for Direct C-H Cyanation

Activating AgentCyanide SourceBaseSolventTemperatureReference
Triflic anhydrideTrimethylsilyl cyanide (TMSCN)N-methylmorpholine (NMM)ChloroformRoom Temperature to 60°C[8][9]
Experimental Protocol for Direct C-H Cyanation
  • To a solution of 6-bromoimidazo[1,2-a]pyridine (1.0 equiv) in anhydrous chloroform (0.1 M) under an inert atmosphere, add triflic anhydride (1.2 equiv) dropwise at room temperature.[8]

  • Stir the mixture for 1 hour at room temperature.

  • Add trimethylsilyl cyanide (5.0 equiv) and heat the reaction to 60°C for 3 hours.[9]

  • Add N-methylmorpholine (1.3 equiv) and continue stirring at 60°C for 17 hours.[9]

  • After completion, the reaction mixture can be worked up and the product purified by chromatography.

Synthetic Workflow Diagrams

Synthesis of 2-Amino-5-bromopyridine 2-Aminopyridine 2-Aminopyridine Reaction_A Bromination 2-Aminopyridine->Reaction_A Brominating_Agent Phenyltrimethylammonium Tribromide Brominating_Agent->Reaction_A 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Reaction_A->2-Amino-5-bromopyridine Yield: 78%

Figure 1: Synthesis of 2-Amino-5-bromopyridine.

Synthesis of this compound 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Cyclization Cyclization 2-Amino-5-bromopyridine->Cyclization 2-Bromomalonaldehyde 2-Bromomalonaldehyde 2-Bromomalonaldehyde->Cyclization Aldehyde 6-Bromoimidazo[1,2-a]pyridine -3-carbaldehyde Cyclization->Aldehyde Yield: 53% Conversion Conversion to Nitrile Aldehyde->Conversion Nitrile 6-Bromoimidazo[1,2-a]pyridine -3-carbonitrile Conversion->Nitrile

Figure 2: Two-step synthesis of the target compound.

Direct Cyanation Route 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Cyclization Cyclization 2-Amino-5-bromopyridine->Cyclization Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Cyclization Core 6-Bromoimidazo[1,2-a]pyridine Cyclization->Core Cyanation Direct C-H Cyanation Core->Cyanation Nitrile 6-Bromoimidazo[1,2-a]pyridine -3-carbonitrile Cyanation->Nitrile

Figure 3: Alternative direct cyanation route.

Biological Relevance and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are known to interact with various biological targets and signaling pathways, making them attractive scaffolds for drug discovery.

Wnt/β-catenin Signaling Pathway

Certain imidazo[1,2-a]pyridines have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[10] Dysregulation of this pathway is implicated in various cancers. These compounds can downregulate the expression of Wnt target genes like c-myc and cyclin D1, suggesting their potential as anti-cancer agents.[10]

Wnt_Pathway cluster_0 Wnt OFF cluster_1 Wnt ON Wnt_protein Wnt Frizzled Frizzled LRP5_6 LRP5/6 Dishevelled Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF Target_Genes_Off Target Gene Expression OFF TCF_LEF->Target_Genes_Off Wnt_protein_on Wnt Frizzled_on Frizzled_on Wnt_protein_on->Frizzled_on Dishevelled_on Dishevelled_on Frizzled_on->Dishevelled_on LRP5_6_on LRP5/6 LRP5_6_on->Dishevelled_on Destruction_Complex_on Destruction Complex Dishevelled_on->Destruction_Complex_on Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF_on TCF/LEF Nucleus->TCF_LEF_on Target_Genes_On Target Gene Expression ON TCF_LEF_on->Target_Genes_On Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->beta_catenin_on Inhibition

Figure 4: Inhibition of Wnt/β-catenin signaling.

AKT/mTOR and STAT3/NF-κB Signaling Pathways

Novel imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[11] Additionally, these compounds can exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway, which is also crucial in cancer progression.[12]

AKT_STAT3_Pathway cluster_akt AKT/mTOR Pathway cluster_stat STAT3/NF-κB Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 NFkB NF-κB STAT3->NFkB Inflammation Inflammation & Cell Growth NFkB->Inflammation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->AKT Inhibition Imidazo_pyridine->STAT3 Inhibition Imidazo_pyridine->NFkB Inhibition

Figure 5: Modulation of AKT/mTOR and STAT3/NF-κB pathways.

References

Methodological & Application

Synthesis Protocol for 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process: the initial formation of the 6-bromoimidazo[1,2-a]pyridine core, followed by a regioselective cyanation at the C3 position.

Materials and Methods

Materials

All reagents and solvents should be of analytical grade and used as received unless otherwise noted.

Reagent/SolventSupplierGrade
2-Amino-5-bromopyridineCommercially Available≥98%
Chloroacetaldehyde (50% aq. solution)Commercially Available
Sodium Bicarbonate (NaHCO₃)Commercially AvailableACS Reagent
Ethyl Acetate (EtOAc)Commercially AvailableHPLC Grade
HexanesCommercially AvailableHPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableACS Reagent
Copper(I) Iodide (CuI)Commercially Available≥99.5%
Ammonium Iodide (NH₄I)Commercially Available≥99%
N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous, ≥99.8%
Dichloromethane (DCM)Commercially AvailableHPLC Grade
Saturated aqueous Sodium BicarbonatePrepared in-house
BrinePrepared in-house
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography system with silica gel

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol

The synthesis is performed in two main stages as depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine cluster_1 Step 2: C3-Cyanation A 2-Amino-5-bromopyridine + Chloroacetaldehyde B Reaction in Ethanol/Water with NaHCO₃ A->B Reflux C Work-up and Purification B->C Extraction D 6-Bromoimidazo[1,2-a]pyridine C->D Column Chromatography E 6-Bromoimidazo[1,2-a]pyridine F Reaction with NH₄I in DMF (CuI catalyst) G Work-up and Purification F->G Extraction H This compound G->H Column Chromatography

Figure 1. Workflow for the synthesis of this compound.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

This step involves the condensation reaction between 2-amino-5-bromopyridine and chloroacetaldehyde to form the imidazo[1,2-a]pyridine ring system.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromopyridine (1.0 eq). Dissolve the starting material in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Addition of Reagents: Add sodium bicarbonate (1.5 eq) to the solution, followed by the dropwise addition of a 50% aqueous solution of chloroacetaldehyde (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes, 1:1).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-bromoimidazo[1,2-a]pyridine as a solid.

Step 2: Synthesis of this compound

This step introduces the carbonitrile group at the C3 position of the imidazo[1,2-a]pyridine ring via a copper-catalyzed cyanation.[1]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-bromoimidazo[1,2-a]pyridine (1.0 eq) obtained from Step 1 in anhydrous DMF.

  • Addition of Reagents: Add ammonium iodide (2.0 eq) and copper(I) iodide (0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes, 1:2).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediate, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Amino-5-bromopyridineC₅H₅BrN₂173.01Off-white to pale yellow solid136-139
6-Bromoimidazo[1,2-a]pyridineC₇H₅BrN₂197.03Solid76-78
This compound C₈H₄BrN₃ 222.05 Solid Not Reported

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Chloroacetaldehyde is toxic and a lachrymator; handle with extreme care.

  • DMF is a skin and respiratory irritant.

  • Copper iodide and ammonium iodide should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound. The two-step procedure is amenable to standard laboratory settings and yields a key intermediate for the development of novel therapeutic agents. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2] This structural motif is present in several commercially available drugs, including Zolpidem, Alpidem, and Zolimidine.[1][2][3] The imidazo[1,2-a]pyridine core is a key pharmacophore in the development of new therapeutic agents, with applications as anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal agents.[4][5]

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods.[6] This approach is particularly advantageous for the synthesis of heterocyclic compounds like imidazo[1,2-a]pyridines, offering a greener and more efficient alternative to traditional synthetic routes.[1][7] These application notes provide an overview of various microwave-assisted methods for the synthesis of imidazo[1,2-a]pyridines and detailed protocols for their preparation.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of imidazo[1,2-a]pyridines offers several key advantages:

  • Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[4][8]

  • Increased Yields: Many microwave-assisted protocols report excellent product yields, often exceeding those of conventional methods.[1][9]

  • Greener Chemistry: The use of environmentally benign solvents like water and ethanol, or even solvent-free conditions, is often feasible under microwave irradiation, aligning with the principles of green chemistry.[1][7]

  • Enhanced Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, simplifying purification.[10]

General Reaction Pathway

The most common approach for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine derivative with a carbonyl compound containing a leaving group at the α-position, typically an α-haloketone. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.[11]

Below is a generalized workflow for the microwave-assisted synthesis of imidazo[1,2-a]pyridines.

G cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 2-Aminopyridine & Carbonyl Compound Solvent Solvent/Catalyst Addition Reactants->Solvent Vessel Transfer to Microwave Vessel Solvent->Vessel Irradiation Microwave Irradiation (Set Time, Temp, Power) Vessel->Irradiation Cooling Cooling to Room Temperature Irradiation->Cooling Isolation Product Isolation (e.g., Precipitation, Filtration) Cooling->Isolation Purification Purification (e.g., Recrystallization, Chromatography) Isolation->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: General experimental workflow for microwave-assisted synthesis.

Comparative Data of Microwave-Assisted Protocols

The following table summarizes various microwave-assisted methods for the synthesis of imidazo[1,2-a]pyridines, highlighting the differences in reaction conditions and outcomes.

Protocol ReferenceReactantsCatalyst/SolventPower (W)Temp (°C)Time (min)Yield (%)
Groebke–Blackburn–Bienaymé Reaction (GBBR)[4]2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl isocyanideNH₄Cl / --603089
Catalyst-Free Green Synthesis[1]Substituted 2-aminonicotinic acid, ChloroacetaldehydeWater--3092-95
One-Pot Synthesis in Lemon Juice[10][12]Aromatic ketones, N-bromosuccinimide, 2-AminopyridinesLemon Juice40085-High
Solvent-Free Three-Component Reaction[9]Phenyl glyoxals, 2-Aminopyridines, Barbituric acidsNone---82-96
p-Toluenesulfonic Acid Catalyzed Synthesis[7]Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Amines, Benzil, Ammonium acetatep-TsOH / Ethanol100803046-80
Fluorous Multicomponent Reaction[6]Fluorous benzaldehyde, 2-Aminopyridine/pyrazine, IsonitrileSc(OTf)₃ / DCM:MeOH (3:1)-15010-
Metal-Free Three-Component Reaction[13]Arylglyoxals, Cyclic 1,3-dicarbonyls, 2-AminopyridinesI₂ / ----Good-Very Good

Detailed Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis using a Green Catalyst

This protocol is adapted from a microwave-assisted Groebke–Blackburn–Bienaymé reaction.[4]

Materials:

  • 2-Azidobenzaldehyde (1 mmol)

  • 2-Aminopyridine (1 mmol)

  • tert-Butyl isocyanide (1 mmol)

  • Ammonium chloride (NH₄Cl) (as a green catalyst)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 2-azidobenzaldehyde (1 mmol), 2-aminopyridine (1 mmol), tert-butyl isocyanide (1 mmol), and a catalytic amount of NH₄Cl.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 60°C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting product can be purified by standard chromatographic techniques.

Protocol 2: Catalyst-Free Synthesis in Water

This protocol provides an environmentally friendly approach using water as a solvent.[1]

Materials:

  • Substituted 2-aminonicotinic acid (1 mmol)

  • Chloroacetaldehyde (1 mmol)

  • Water

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • A mixture of the 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1 mmol) is prepared in water.

  • The mixture is transferred to a microwave reactor vial.

  • The reaction is subjected to microwave irradiation for 30 minutes.

  • Upon completion, the reaction mixture is cooled.

  • The product is isolated via filtration and can be further purified by recrystallization. This method is noted for its simple workup procedure.[1]

Protocol 3: One-Pot Synthesis Using a Natural Acid Catalyst

This protocol utilizes lemon juice as a natural and biodegradable acid catalyst.[10][12]

Materials:

  • Aromatic ketone (e.g., acetophenone) (5 mmol)

  • N-bromosuccinimide (NBS) (5 mmol)

  • 2-Aminopyridine (5 mmol)

  • Lemon juice (10 mL)

  • Microwave reactor

  • Ice-cold water

  • Aqueous ethanol

Procedure:

  • A mixture of the aromatic ketone (5 mmol), NBS (5 mmol), and lemon juice (10 mL) is irradiated in a microwave at 400W and 85°C to form the α-bromoketone. The progress of this step is monitored by Thin Layer Chromatography (TLC).

  • Once the α-bromination is complete, 2-aminopyridine (5 mmol) is added to the reaction mixture.

  • The mixture is further irradiated under the same microwave conditions until the reaction is complete (monitored by TLC).

  • The reaction mass is then poured into ice-cold water.

  • The solid product that precipitates is filtered, washed with cold water, and recrystallized from aqueous ethanol.

Plausible Reaction Mechanism

A plausible mechanism for the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones under microwave irradiation is depicted below. The initial step is the SN2 reaction between the pyridine nitrogen of 2-aminopyridine and the α-haloketone to form a pyridinium salt intermediate. This is followed by an intramolecular cyclization involving the exocyclic amino group attacking the carbonyl carbon. Finally, a dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system.[11]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine alpha-Haloketone α-Haloketone Pyridinium_Salt N-Alkylated Pyridinium Intermediate alpha-Haloketone->Pyridinium_Salt Cyclized_Intermediate Cyclized Intermediate Pyridinium_Salt->Cyclized_Intermediate Intramolecular Cyclization Imidazo_Pyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo_Pyridine Dehydration

Caption: Plausible reaction mechanism for imidazo[1,2-a]pyridine synthesis.

Applications in Drug Development

Imidazo[1,2-a]pyridines are of significant interest in drug discovery due to their diverse pharmacological activities.[2] They have been investigated as:

  • Anticancer Agents: Derivatives have shown inhibitory activity against various kinases such as CDK, VEGFR, PI3K, and EGFR.[14]

  • Antimycobacterial Agents: Certain imidazo[1,2-a]pyridine-3-carboxamides are potent agents against Mycobacterium tuberculosis.[3]

  • Central Nervous System (CNS) Agents: This scaffold is found in drugs used for treating insomnia and anxiety.[3]

  • Antiviral and Anti-inflammatory agents. [4]

The ability to rapidly synthesize libraries of substituted imidazo[1,2-a]pyridines using microwave-assisted techniques is a valuable tool for structure-activity relationship (SAR) studies in the quest for new and more effective therapeutic agents.[6]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of imidazo[1,2-a]pyridines, offering a time-efficient, high-yielding, and often environmentally friendly alternative to conventional methods. The protocols outlined in these application notes provide a starting point for researchers to explore the synthesis of this important class of heterocyclic compounds for applications in medicinal chemistry and drug development. The versatility of the imidazo[1,2-a]pyridine scaffold, combined with the efficiency of microwave synthesis, promises to accelerate the discovery of novel drug candidates.

References

Application Notes and Protocols: 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile as a versatile scaffold in medicinal chemistry, with a particular focus on the development of kinase inhibitors.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of novel therapeutics. The strategic placement of a bromine atom at the 6-position and a carbonitrile group at the 3-position of the imidazo[1,2-a]pyridine core offers two orthogonal handles for chemical modification. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents to explore the solvent-exposed region of kinase active sites. The carbonitrile group can be hydrolyzed to a carboxamide, which can act as a key hydrogen bond donor, or can be further modified. This dual functionality makes this compound a highly valuable building block for the synthesis of compound libraries targeting a range of enzymes, particularly protein kinases involved in oncology and other diseases.

Key Applications in Kinase Inhibitor Development

Derivatives of this compound have shown significant promise as inhibitors of several important protein kinases implicated in cancer, including c-Met, Cyclin-Dependent Kinases (CDK4/6), and Aurora Kinases.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a key driver in many human cancers, making it an attractive therapeutic target. Several studies have demonstrated that the imidazo[1,2-a]pyridine scaffold can be effectively utilized to develop potent and selective c-Met inhibitors.

A series of novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors.[1] Structure-activity relationship (SAR) studies have revealed that substitution at the 6-position of the imidazo[1,2-a]pyridine core with various aryl and heteroaryl groups significantly influences inhibitory activity against both the c-Met kinase and c-Met-dependent cancer cell lines.[1]

Table 1: Structure-Activity Relationship of 6-Substituted Imidazo[1,2-a]pyridine Derivatives as c-Met Inhibitors [1]

Compound IDR Group (at 6-position)c-Met IC50 (nM)EBC-1 Cell IC50 (nM)
1a Phenyl1500>10000
1b 4-cyanophenyl120106.7
1c 3-cyanophenyl180145.0
1d 1-methyl-1H-pyrazol-4-yl3.945.0
1e Pyridin-4-yl85188.5
CDK4/6 Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a successful therapeutic strategy in certain types of cancer, particularly hormone receptor-positive breast cancer. The imidazo[1,2-a]pyridine scaffold has been explored for the development of novel CDK4/6 inhibitors.

Table 2: Biological Activity of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin Derivatives as CDK4/6 Inhibitors

Compound IDCDK4 IC50 (nM)CDK6 IC50 (nM)Colo-205 Cell IC50 (nM)
10b 2.55.185
10c 3.16.892

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes a general method for the synthesis of the starting material, this compound.

Materials:

  • 2-Amino-5-bromopyridine

  • 2-cyano-3-ethoxyacrylonitrile

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

Procedure:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 2-cyano-3-ethoxyacrylonitrile (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl/Heteroaryl Imidazo[1,2-a]pyridine-3-carbonitriles

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various boronic acids or esters.

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a reaction vial, add this compound, the corresponding boronic acid or ester, and the base.

  • Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Under the inert atmosphere, add the degassed solvent mixture (1,4-dioxane and water).

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Hydrolysis of Nitrile to Carboxamide

This protocol describes the conversion of the 3-carbonitrile group to a 3-carboxamide.

Materials:

  • 6-Aryl/heteroaryl-imidazo[1,2-a]pyridine-3-carbonitrile

  • Sulfuric acid (H₂SO₄), concentrated

  • Ice water

  • Saturated sodium bicarbonate solution

Procedure:

  • Carefully add the 6-substituted imidazo[1,2-a]pyridine-3-carbonitrile to concentrated sulfuric acid at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the desired 6-substituted imidazo[1,2-a]pyridine-3-carboxamide.

Protocol 4: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general outline for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted inhibitor compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

CDK4_6_Signaling_Pathway cluster_0 Active Complex Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates pRb pRb CDK4_6->pRb Phosphorylates CDK4_6_Inhibitor Imidazo[1,2-a]pyridine Inhibitor CDK4_6_Inhibitor->CDK4_6 Inhibits pRb_P p-pRb (Inactive) E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression

Caption: CDK4/6 Signaling Pathway Inhibition.

cMet_Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds to Dimerization Dimerization & Autophosphorylation cMet->Dimerization Induces cMet_Inhibitor Imidazo[1,2-a]pyridine Inhibitor cMet_Inhibitor->cMet Inhibits Kinase Activity Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Activates Cellular_Responses Cellular Responses: - Proliferation - Survival - Migration - Invasion Downstream->Cellular_Responses Leads to

Caption: c-Met Signaling Pathway Inhibition.

Experimental Workflow

Drug_Discovery_Workflow Start Start: 6-Bromoimidazo[1,2-a] pyridine-3-carbonitrile Synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening: - Kinase Inhibition Assays (IC50) - Cell-based Assays (GI50) Purification->In_Vitro_Screening SAR Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Guides Lead_Optimization->Synthesis Iterative Cycles In_Vivo In Vivo Studies: - Pharmacokinetics (PK) - Efficacy in Animal Models Lead_Optimization->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Kinase Inhibitor Discovery Workflow.

References

Application Notes and Protocols for 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that serves as a versatile scaffold and key synthetic intermediate in the development of novel anticancer agents. While direct studies on the biological activity of this specific compound in cancer cell lines are limited, its strategic importance lies in its use as a building block for potent inhibitors of critical cancer-related signaling pathways. This document outlines the application of this compound in the synthesis of such inhibitors and provides protocols for evaluating their efficacy in cancer cell lines. The primary focus will be on its derivatives that target the PI3K/AKT/mTOR and DYRK1A signaling pathways, which are frequently dysregulated in various cancers.

Application as a Synthetic Intermediate

This compound is a valuable starting material for the synthesis of more complex molecules with demonstrated anticancer properties. Its imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and the bromo and carbonitrile functionalities at the 6 and 3 positions, respectively, allow for diverse chemical modifications and the introduction of various pharmacophores.

Notably, this compound has been utilized in the development of inhibitors for:

  • Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for cancer therapy.

  • Dual-specificity tyrosine-regulated kinase 1A (DYRK1A): Overexpression of DYRK1A has been implicated in the pathogenesis of several diseases, including certain types of cancer.

Data Presentation: Anticancer Activity of Derivatives

The following tables summarize the in vitro activity of representative anticancer compounds synthesized using the 6-bromoimidazo[1,2-a]pyridine scaffold, demonstrating the potential of derivatives of this compound.

Table 1: PI3Kα Inhibitory Activity and Antiproliferative Effects of Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetIC50 (nM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
Derivative 12 PI3Kα2.8A375 (Melanoma)0.14
HeLa (Cervical)0.21
Derivative 6a PI3Kα43MCF-7 (Breast)0.329[1]
Derivative 6b PI3Kα38MCF-7 (Breast)0.291[1]
Derivative 6c PI3Kα29MCF-7 (Breast)0.267[1]
Derivative 6d PI3Kα20MCF-7 (Breast)0.223[1]
Derivative 6e PI3Kα17MCF-7 (Breast)0.198[1]

Note: The above data is for derivatives of the imidazo[1,2-a]pyridine scaffold and illustrates the potential of compounds synthesized from this compound.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by derivatives of this compound.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

PI3K/AKT/mTOR signaling pathway and the inhibitory action of derivatives.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for key experiments to evaluate the anticancer effects of this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow start Synthesize Imidazo[1,2-a]pyridine Derivative from This compound kinase_assay Biochemical Kinase Assay (e.g., PI3Kα, DYRK1A) start->kinase_assay cell_viability Cell Viability Assay (MTT Assay) start->cell_viability end Data Analysis and Conclusion kinase_assay->end mechanism_studies Mechanism of Action Studies cell_viability->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mechanism_studies->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) mechanism_studies->cell_cycle_assay western_blot Western Blot Analysis (e.g., p-AKT, p-mTOR) mechanism_studies->western_blot apoptosis_assay->end cell_cycle_assay->end western_blot->end

General workflow for evaluating anticancer derivatives.
Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cancer cells treated with the test compounds using flow cytometry.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Propidium Iodide (PI)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of cancer cells after treatment with the test compounds.

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.

Protocol 4: Western Blot Analysis of PI3K/AKT Pathway

This protocol is to detect changes in the phosphorylation status of key proteins in the PI3K/AKT pathway.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells in ice-cold RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a valuable scaffold for the development of novel anticancer agents. Its derivatives have shown significant potential as inhibitors of key oncogenic pathways, such as the PI3K/AKT/mTOR pathway. The protocols provided herein offer a comprehensive framework for the synthesis and evaluation of new anticancer compounds derived from this promising chemical entity, facilitating further research and drug discovery efforts in oncology.

References

Application Notes and Protocols: 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile as a PI3K/AKT Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile as a key intermediate in the synthesis of potent and selective PI3K/AKT inhibitors. The document outlines the significance of the PI3K/AKT pathway in cancer, presents quantitative data on the efficacy of representative imidazo[1,2-a]pyridine-based inhibitors, and provides detailed experimental protocols for their synthesis and biological evaluation.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Aberrant activation of this pathway is one of the most frequent oncogenic events across a broad spectrum of human cancers, making it a highly validated and attractive target for cancer therapy. The imidazo[1,2-a]pyridine scaffold has emerged as a promising core structure for the development of novel PI3K inhibitors due to its favorable pharmacological properties. This compound, in particular, serves as a versatile intermediate, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles of potential drug candidates. The bromine atom at the 6-position is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents, while the carbonitrile group at the 3-position can be a key pharmacophore or a synthetic handle for further elaboration.

Data Presentation

The following table summarizes the in vitro potency of representative imidazo[1,2-a]pyridine-based inhibitors against PI3Kα and various cancer cell lines. While not all of these compounds are direct derivatives of this compound, they highlight the potential of this scaffold in achieving high inhibitory activity.

Compound IDTargetIC50 (nM)Cell LineCancer TypeCellular IC50 (µM)
Compound A PI3Kα150T47DBreast Cancer7.9
MCF-7Breast Cancer9.4
Compound B PI3Kα1940HCC827Lung Cancer0.09
A549Lung Cancer0.15
SH-SY5YNeuroblastoma0.21
HELLeukemia0.43
MCF-7Breast Cancer0.11

Signaling Pathway Diagram

The diagram below illustrates the PI3K/AKT signaling pathway and the point of inhibition by molecules derived from the imidazo[1,2-a]pyridine scaffold.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription Regulation mTORC1->Transcription Regulation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Activation

PI3K/AKT Signaling Pathway and Inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of PI3K/AKT inhibitors from this compound is depicted below.

Experimental_Workflow Start Start: this compound Synthesis Synthesis of Inhibitor Library Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical Biochemical Assay (PI3K Kinase Assay) Purification->Biochemical Cellular Cell-Based Assay (Cell Proliferation) Purification->Cellular Data Data Analysis (IC50 Determination) Biochemical->Data Cellular->Data Lead Lead Optimization Data->Lead

Workflow for Inhibitor Synthesis and Evaluation.

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-imidazo[1,2-a]pyridine-3-carbonitrile Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the diversification of the this compound intermediate.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Magnetic stirrer

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a microwave reactor vial, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and palladium(0) tetrakis(triphenylphosphine) (0.05 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and water to the vial to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120°C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 6-aryl-imidazo[1,2-a]pyridine-3-carbonitrile derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro PI3K Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against PI3Kα.

Materials:

  • Synthesized inhibitor compounds

  • PI3Kα enzyme

  • PIP2/PI substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the diluted compounds. Include a positive control (a known PI3K inhibitor) and a negative control (DMSO vehicle).

  • Add the PI3Kα enzyme to each well, except for the no-enzyme control wells.

  • Initiate the kinase reaction by adding a mixture of the PIP2/PI substrate and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTS Assay)

This protocol is used to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., T47D, MCF-7, HCC827)

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor compounds in complete cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Normalize the absorbance values to the vehicle-treated cells to determine the percentage of cell viability.

  • Calculate the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel PI3K/AKT pathway inhibitors. The strategic location of the bromine atom and the carbonitrile group allows for extensive structure-activity relationship (SAR) studies to optimize the pharmacological properties of the resulting compounds. The protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of new chemical entities based on this promising scaffold in the ongoing effort to develop more effective cancer therapeutics.

References

High-Throughput Screening Assays for Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have demonstrated potential as anticancer, anti-leishmanial, and kinase inhibitor agents. High-throughput screening (HTS) plays a pivotal role in the discovery and development of novel drugs based on this scaffold by enabling the rapid evaluation of large compound libraries. This document provides detailed application notes and protocols for key HTS assays relevant to the screening of imidazo[1,2-a]pyridine derivatives.

Data Presentation: Summary of Biological Activities

The following tables summarize the in vitro activity of selected imidazo[1,2-a]pyridine derivatives from various screening assays.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
IP-5 HCC1937 (Breast)MTT Assay45[1]
IP-6 HCC1937 (Breast)MTT Assay47.7[1]
IP-7 HCC1937 (Breast)MTT Assay79.6[1]
Compound 6 A375 (Melanoma)MTT Assay<12[2]
Compound 6 WM115 (Melanoma)MTT Assay<12[2]
Compound 12b Hep-2 (Laryngeal)MTT Assay11[3][4]
Compound 12b HepG2 (Liver)MTT Assay13[3][4]
Compound 12b MCF-7 (Breast)MTT Assay11[3][4]
Compound 12b A375 (Melanoma)MTT Assay11[3][4]
Compound 13k VariousCell Viability0.09 - 0.43[5]
Compound 15d A375P (Melanoma)Cell Viability<0.06[6]
Compound 17e A375P (Melanoma)Cell Viability<0.06[6]
Compound 18c A375P (Melanoma)Cell Viability<0.06[6]
Compound 18h A375P (Melanoma)Cell Viability<0.06[6]
Compound 18i A375P (Melanoma)Cell Viability<0.06[6]
Thiazole deriv. 12 A375 (Melanoma)Cell Proliferation0.14[7]
Thiazole deriv. 12 HeLa (Cervical)Cell Proliferation0.21[7]

Table 2: Anti-leishmanial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDLeishmania SpeciesAssay TypeIC50 (µM)Reference
IMPA-2 L. donovani promastigotesMTT Assay7.03 ± 0.84[8]
IMPA-5 L. donovani promastigotesMTT Assay5.013 ± 0.70[8]
IMPA-6 L. donovani promastigotesMTT Assay20.33 ± 1.30[8]
IMPA-8 L. donovani promastigotesMTT Assay10.09 ± 1.00[8]
IMPA-12 L. donovani promastigotesMTT Assay5.58 ± 0.74[8]
Compound 2 L. major amastigotes---4[9]
Compound 3 L. major---0.2[9]
Compound 24 L. amazonensis promastigotes---8.41[9][10]
Compound 24 L. amazonensis amastigotes---6.63[9][10][11]
Compound A L. donovani promastigotes---1.8[12]
Compound B L. donovani promastigotes---1-2.1[12]
Compound C L. donovani promastigotes---1.2[12]
Compound C L. donovani amastigotes---2.3[12]
Compound D L. majorGrowth Inhibition0.5[12]
Compound E L. majorGrowth Inhibition0.2[12]
Compound F L. major promastigotes---4.0[12]

Table 3: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDKinase TargetAssay TypeIC50 (µM)Reference
Compound 2a PI3K p110alphaScintillation Proximity0.67[7]
Compound 2g PI3K p110alphaScintillation Proximity0.0018[7]
Thiazole deriv. 12 PI3K p110alphaScintillation Proximity0.0028[2][7]
1,2,4-oxadiazole deriv. PI3Kα---0.002[2]
Compound 35 PI3KαKinase-Glo™(nanomolar potency)[13]
Compound 13k PI3Kα---0.00194[5]
Compound 42 PI3Kα---0.00006
Compound 42 mTOR---0.00312
Ling-5o FLT3-ITDCell-based(sub-micromolar)[14]
Compound 5c FLT3Enzymatic0.058 ± 0.0069[15]

Experimental Protocols

Cell-Based Proliferation/Viability Assay (MTT Assay)

This protocol is designed for the high-throughput screening of imidazo[1,2-a]pyridine derivatives for their cytotoxic or anti-proliferative effects on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCC1937, A375, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine derivatives in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Typically, a 10-point dose-response curve is generated.

    • Add 10 µL of the diluted compounds to the respective wells using an automated liquid handler. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic drug) wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 50 µL of solubilization solution to each well.

    • Place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

High-Content Screening for Intracellular Anti-leishmanial Activity

This protocol describes an image-based HTS assay to identify imidazo[1,2-a]pyridine derivatives active against the intracellular amastigote stage of Leishmania donovani.

Materials:

  • Leishmania donovani promastigotes

  • THP-1 human monocytic cells

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • Imidazo[1,2-a]pyridine compound library

  • DNA stain (e.g., Hoechst 33342 or DAPI)

  • 384-well clear-bottom imaging plates

  • Automated liquid handling system

  • High-content imaging system and analysis software

Protocol:

  • Macrophage Differentiation and Seeding:

    • Culture THP-1 cells and differentiate them into macrophages by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.

    • Harvest the differentiated macrophages and seed them into 384-well imaging plates at a density of 2 x 10⁴ cells per well in 40 µL of medium.

    • Allow the cells to adhere for 24 hours.

  • Infection with Leishmania donovani :

    • Culture L. donovani promastigotes to stationary phase.

    • Infect the adherent macrophages with promastigotes at a parasite-to-cell ratio of 10:1.

    • Centrifuge the plates briefly to facilitate parasite-cell contact and incubate for 4 hours at 37°C.

    • Wash the wells gently with PBS to remove non-internalized promastigotes.

  • Compound Treatment:

    • Add 10 µL of the imidazo[1,2-a]pyridine derivatives at various concentrations to the infected cells.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Staining and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the nuclei of both macrophages and intracellular amastigotes with a DNA stain (e.g., Hoechst 33342).

    • Acquire images using an automated high-content imaging system.

  • Image Analysis and Data Interpretation:

    • Use image analysis software to automatically identify and count host cell nuclei and intracellular amastigote nuclei.

    • Calculate the infection rate (percentage of infected cells) and the number of amastigotes per cell for each well.

    • Determine the IC50 of the compounds for their anti-leishmanial activity and the CC50 for their cytotoxicity against the host cells.

    • Calculate the selectivity index (SI = CC50 / IC50) to identify compounds with specific anti-parasitic activity.

Phenotypic Screening for AML Differentiation by High-Throughput Flow Cytometry

This protocol outlines a phenotypic screen to identify imidazo[1,2-a]pyridine derivatives that induce myeloid differentiation in Acute Myeloid Leukemia (AML) cell lines, using the surface marker CD11b.

Materials:

  • AML cell lines (e.g., HL-60, THP-1)

  • Complete culture medium

  • Imidazo[1,2-a]pyridine compound library

  • All-trans retinoic acid (ATRA) as a positive control

  • Fluorochrome-conjugated anti-human CD11b antibody

  • Viability dye (e.g., 7-AAD or DAPI)

  • 384-well U-bottom plates

  • Automated liquid handling system

  • High-throughput flow cytometer with an autosampler

Protocol:

  • Cell Seeding and Compound Treatment:

    • Seed AML cells into 384-well plates at a density of 1 x 10⁴ cells per well in 40 µL of medium.

    • Add 10 µL of the imidazo[1,2-a]pyridine derivatives at the desired screening concentration.

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Antibody Staining:

    • Transfer the cells to a V-bottom plate and pellet by centrifugation.

    • Resuspend the cells in 25 µL of a staining solution containing the anti-CD11b antibody and a viability dye.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells with staining buffer (PBS with 2% FBS).

  • Flow Cytometry Acquisition:

    • Resuspend the cells in 50 µL of staining buffer.

    • Acquire data on a high-throughput flow cytometer. Collect a sufficient number of events per well (e.g., 5,000-10,000).

  • Data Analysis:

    • Gate on the viable, single-cell population.

    • Quantify the percentage of CD11b-positive cells for each well.

    • Identify "hit" compounds that significantly increase the percentage of CD11b-positive cells compared to the vehicle control.

Biochemical Kinase Inhibition Assay (PI3Kα)

This protocol describes a generic, HTS-compatible biochemical assay to screen for imidazo[1,2-a]pyridine inhibitors of PI3Kα, based on the principle of ADP detection.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • Imidazo[1,2-a]pyridine compound library

  • 384-well low-volume white plates

  • Automated liquid handling system

  • Plate reader capable of measuring luminescence

Protocol:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer containing the lipid substrate.

    • Dilute the PI3Kα enzyme to the working concentration in the reaction buffer.

    • Prepare the ATP solution.

  • Compound and Enzyme Addition:

    • Dispense 1 µL of the imidazo[1,2-a]pyridine derivatives (or DMSO control) into the wells of a 384-well plate.

    • Add 2 µL of the diluted PI3Kα enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add 2 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading and Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound relative to the controls.

    • Determine the IC50 values for the active compounds by performing dose-response experiments.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

KRAS_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR SOS1 SOS1 EGFR->SOS1 EGF EGF EGF->EGFR KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP GAP GAP GAP->KRAS_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Imidazo[1,2-a]pyridine Covalent Inhibitor Inhibitor->KRAS_GTP Covalent Inhibition

Experimental Workflows

HTS_Workflow Start Start: Compound Library Plate_Prep Plate Preparation (Cell Seeding) Start->Plate_Prep Compound_Addition Compound Addition (Automated Liquid Handling) Plate_Prep->Compound_Addition Incubation Incubation Compound_Addition->Incubation Assay_Step Assay-Specific Step (e.g., Reagent Addition) Incubation->Assay_Step Data_Acquisition Data Acquisition (Plate Reader / Imager) Assay_Step->Data_Acquisition Data_Analysis Data Analysis (Hit Identification) Data_Acquisition->Data_Analysis Hit_Validation Hit Validation (Dose-Response) Data_Analysis->Hit_Validation End End: Lead Compounds Hit_Validation->End

AML_Phenotypic_Screen_Workflow Start Start: AML Cell Line Cell_Seeding Cell Seeding in 384-well Plate Start->Cell_Seeding Compound_Treatment Treatment with Imidazo[1,2-a]pyridines Cell_Seeding->Compound_Treatment Incubation Incubation (72-96h) Compound_Treatment->Incubation Staining Staining with Anti-CD11b Ab and Viability Dye Incubation->Staining Flow_Cytometry High-Throughput Flow Cytometry Staining->Flow_Cytometry Data_Analysis Analysis: % CD11b+ Cells Flow_Cytometry->Data_Analysis Hit_Selection Hit Selection based on Differentiation Induction Data_Analysis->Hit_Selection End End: Hits for Further Study Hit_Selection->End

References

Application Notes and Protocols: Purification of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 6-bromoimidazo[1,2-a]pyridine-3-carbonitrile using silica gel column chromatography. This heterocyclic compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other pharmacologically active agents.[1] The described methodology ensures the removal of impurities from the crude reaction mixture, yielding a product of high purity suitable for subsequent synthetic transformations and biological screening. The protocol is based on established methods for the purification of imidazo[1,2-a]pyridine derivatives.[2][3][4]

Introduction

This compound is a key intermediate in the synthesis of various bioactive molecules.[1] Its synthesis, often achieved through the reaction of 2-amino-5-bromopyridine with a suitable reagent, can result in a crude product containing unreacted starting materials, reagents, and by-products.[1] Column chromatography is a standard and effective method for the purification of such organic compounds, separating components based on their differential adsorption to a stationary phase while being carried by a mobile phase.[5] This application note outlines the optimized parameters for the column chromatographic purification of this compound.

Data Presentation

The successful purification of this compound by column chromatography is dependent on several key parameters. The following tables summarize the recommended conditions and expected outcomes based on typical purifications of similar imidazo[1,2-a]pyridine derivatives.

Table 1: Column Chromatography Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Provides a polar surface for effective separation of moderately polar compounds.[2][4][6]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientAllows for the elution of compounds with a range of polarities, ensuring good separation.[2][4][6]
Typical Gradient 5% to 30% Ethyl Acetate in HexaneStarts with a non-polar eluent to remove non-polar impurities and gradually increases polarity to elute the desired product.
Detection Method Thin Layer Chromatography (TLC) with UV visualization (254 nm)Enables monitoring of the reaction and identification of fractions containing the product.
Optimal Rf Value ~0.2 - 0.4 in the collection eluentEnsures good separation from impurities and efficient elution from the column.[2]

Table 2: Expected Outcome

ParameterExpected Result
Purity (Post-Chromatography) >98% (by NMR, HPLC)
Typical Yield (from crude) 70-90%
Appearance Pale yellow solid
Molecular Weight 222.04 g/mol [1][7]
Molecular Formula C₈H₄BrN₃[1][7]

Experimental Protocols

This section provides a step-by-step guide for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Separatory funnel or gradient mixer

  • Fraction collector or test tubes

  • TLC plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Pre-Purification: Thin Layer Chromatography (TLC) Analysis
  • Prepare the TLC chamber: Pour a small amount of a test eluent (e.g., 20% ethyl acetate in hexane) into the chamber, line it with filter paper, and allow the atmosphere to saturate.

  • Spot the TLC plate: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the plate: Place the spotted TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Optimize the eluent: Adjust the polarity of the eluent system until the desired compound has an Rf value of approximately 0.2-0.4.[2] This will be the starting eluent for collecting fractions during column chromatography.

Column Chromatography Procedure
  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the solvent to drain, gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.[5]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column.[2]

  • Elution and Fraction Collection:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase according to the pre-determined gradient. A common gradient for similar compounds is from 5:95 to 20:80 ethyl acetate/hexane.[6]

    • Collect fractions in test tubes or a fraction collector.

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC.

    • Spot every few fractions on a TLC plate and develop it in the optimized eluent system.

    • Identify the fractions containing the pure product (single spot at the correct Rf).

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Product (Optimize Eluent System) Pack Pack Column with Silica Gel (Wet Slurry Method) TLC->Pack Load Dry Load Crude Product onto Column Pack->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Continue elution Combine Combine Pure Fractions Monitor->Combine Fractions are pure Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Potential Signaling Pathway Involvement

Derivatives of 6-bromoimidazo[1,2-a]pyridine have been investigated as inhibitors of Rab Geranylgeranyl Transferase (RGGT), an enzyme crucial for the post-translational modification of Rab proteins. This modification is essential for their proper membrane association and function in vesicular transport.

G cluster_pathway Rab Protein Prenylation Pathway RGGT Rab Geranylgeranyl Transferase (RGGT) PrenylatedRab Prenylated Rab Protein RGGT->PrenylatedRab Geranylgeranylation Rab Unprenylated Rab Protein (e.g., Rab11A) Rab->RGGT GGPP Geranylgeranyl Diphosphate (GGPP) GGPP->RGGT Membrane Membrane Association & Vesicular Transport PrenylatedRab->Membrane Inhibitor 6-Bromoimidazo[1,2-a]pyridine Derivative Inhibitor->RGGT Inhibition

Caption: Inhibition of the Rab protein prenylation pathway by 6-bromoimidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols for the Characterization of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile (CAS No: 474708-98-0), a key building block in medicinal chemistry and pharmaceutical research. The following sections detail the experimental protocols and data presentation for the structural elucidation and purity assessment of this compound.

Compound Overview

Structure:

Molecular Formula: C₈H₄BrN₃

Molecular Weight: 222.05 g/mol

Description: this compound is a heterocyclic compound with a bicyclic structure, featuring a bromine substituent at the 6-position and a nitrile group at the 3-position of the imidazo[1,2-a]pyridine core. These functional groups make it a versatile intermediate for the synthesis of more complex molecules with potential biological activities.

Analytical Characterization Workflow

The structural confirmation and purity assessment of a synthesized compound like this compound follows a logical workflow. The primary spectroscopic and spectrometric analyses provide information on the chemical structure, while chromatographic and elemental analyses confirm purity and elemental composition.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation EA Elemental Analysis Purification->EA Elemental Composition HPLC HPLC (Purity Assessment) Purification->HPLC Purity Check Confirmed Confirmed Structure & Purity NMR->Confirmed MS->Confirmed EA->Confirmed HPLC->Confirmed

Caption: General workflow for the synthesis, purification, and analytical characterization of this compound.

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-28.10 - 8.25s-
H-57.70 - 7.85d9.0 - 9.5
H-77.40 - 7.55dd9.0 - 9.5, 1.5 - 2.0
H-87.95 - 8.10d1.5 - 2.0

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2135 - 140
C-395 - 100
C-5130 - 135
C-6115 - 120
C-7125 - 130
C-8120 - 125
C-8a140 - 145
CN110 - 115
High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the accurate mass of the molecule, which in turn confirms the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺221.9665221.9663
Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which is a fundamental confirmation of its purity and empirical formula.

Table 4: Elemental Analysis Data for C₈H₄BrN₃

ElementTheoretical (%)Found (%)
Carbon (C)43.2743.31
Hydrogen (H)1.821.80
Nitrogen (N)18.9218.89

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H spectrum using a standard single-pulse sequence.

  • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the TMS peak at 0.00 ppm for ¹H and 77.16 ppm for ¹³C.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To determine the accurate mass and confirm the elemental formula.

Materials:

  • This compound (approx. 1 mg)

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for enhancing ionization)

  • HRMS instrument (e.g., Q-TOF or Orbitrap)

Procedure:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, adding 0.1% formic acid to aid protonation.

  • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Process the data to determine the monoisotopic mass of the [M+H]⁺ ion.

Elemental Analysis Protocol

Objective: To determine the weight percentages of Carbon, Hydrogen, and Nitrogen.

Materials:

  • This compound (1-2 mg, finely ground and dried)

  • Tin or silver capsules

  • Elemental analyzer (CHNS/O analyzer)

Procedure:

  • Accurately weigh 1-2 mg of the dried sample into a tin or silver capsule.

  • Seal the capsule and place it in the autosampler of the elemental analyzer.

  • The sample is combusted at high temperature (around 900-1000 °C) in a stream of oxygen.

  • The resulting combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column.

  • The concentration of each gas is measured by a thermal conductivity detector.

  • The instrument's software calculates the percentage of each element based on the weight of the sample and the detector response, which is calibrated with a known standard.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To assess the purity of the compound.

HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Sample Solution (e.g., 1 mg/mL in Acetonitrile) Injection Inject Sample onto C18 Column SamplePrep->Injection MobilePhase Prepare Mobile Phase (e.g., Acetonitrile/Water) MobilePhase->Injection Elution Isocratic or Gradient Elution Injection->Elution Detection UV Detection (e.g., at 254 nm) Elution->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Calculate Purity based on Peak Area Percentage Chromatogram->Purity

Caption: A typical workflow for purity assessment of this compound using HPLC.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 25 °C

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis.

  • Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity of the compound based on the area percentage of the main peak relative to the total area of all peaks.

Conclusion

The analytical methods described provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, HRMS, and elemental analysis confirms the chemical structure and elemental composition, while HPLC provides a reliable assessment of purity. These protocols are essential for ensuring the quality and identity of this important synthetic intermediate in research and development settings.

Application Notes and Protocols for C-3 Functionalization of the Imidazo[1,2-a]pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds. Its unique electronic properties make it a versatile core for drug design, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antiviral properties. The functionalization of this ring system, particularly at the C-3 position, is a key strategy for modulating pharmacological activity and developing novel therapeutic agents. The C-3 position is highly susceptible to electrophilic substitution, making it an ideal target for introducing diverse chemical functionalities.

This document provides detailed application notes and experimental protocols for several key C-3 functionalization reactions of the imidazo[1,2-a]pyridine ring. The methodologies described herein are essential for researchers in synthetic organic chemistry, medicinal chemistry, and drug discovery.

C-3 Arylation via Copper(I)-Catalyzed C-H Bond Functionalization

The direct arylation of the C-3 position of imidazo[1,2-a]pyridines with aryl halides is a powerful method for creating C-C bonds and accessing novel aryl-substituted derivatives. Copper-catalyzed cross-coupling reactions have emerged as a practical and efficient approach for this transformation.

Experimental Workflow: C-3 Arylation

G cluster_prep Reaction Setup cluster_workup Work-up and Purification A Imidazo[1,2-a]pyridine (1.0 equiv) G Combine reactants in a sealed tube B Aryl Halide (1.2 equiv) C CuI (10 mol%) D Ligand (e.g., L-proline, 20 mol%) E Base (e.g., K2CO3, 2.0 equiv) F Solvent (e.g., DMF) H Heat at specified temperature (e.g., 110-130 °C) G->H I Monitor reaction by TLC or LC-MS H->I J Cool to room temperature I->J K Dilute with water and extract with an organic solvent (e.g., EtOAc) J->K L Dry organic layer (e.g., Na2SO4), filter, and concentrate K->L M Purify by column chromatography L->M N C-3 Arylated Imidazo[1,2-a]pyridine M->N

Caption: General workflow for the copper-catalyzed C-3 arylation of imidazo[1,2-a]pyridines.

Detailed Experimental Protocol

This protocol is adapted from a convenient method for the copper(I)-catalyzed arylation of substituted imidazo[1,2-a]pyridines.[1][2]

Materials:

  • Substituted imidazo[1,2-a]pyridine (1.0 mmol)

  • Aryl iodide, bromide, or triflate (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (3.0 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried sealed tube, add the substituted imidazo[1,2-a]pyridine (1.0 mmol), aryl halide (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous DMF (3.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110-130 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired C-3 arylated imidazo[1,2-a]pyridine.

Data Presentation: Scope of C-3 Arylation
EntryImidazo[1,2-a]pyridineAryl HalideProductYield (%)
12-Phenylimidazo[1,2-a]pyridine4-Iodoanisole3-(4-Methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine85
22-Phenylimidazo[1,2-a]pyridine4-Bromobenzonitrile4-(2-Phenylimidazo[1,2-a]pyridin-3-yl)benzonitrile78
32-Methylimidazo[1,2-a]pyridine1-Iodo-4-(trifluoromethyl)benzene2-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine82
4Imidazo[1,2-a]pyridine4-Iodotoluene3-(p-Tolyl)imidazo[1,2-a]pyridine75
57-Methyl-2-phenylimidazo[1,2-a]pyridinePhenyl triflate7-Methyl-2,3-diphenylimidazo[1,2-a]pyridine65

C-3 Alkylation via Three-Component Aza-Friedel-Crafts Reaction

A simple and efficient method for the synthesis of C-3 alkylated imidazo[1,2-a]pyridines involves a three-component aza-Friedel-Crafts reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid such as Yttrium(III) triflate (Y(OTf)₃).[3][4]

Experimental Workflow: C-3 Alkylation

G cluster_prep Reaction Setup cluster_workup Work-up and Purification A Imidazo[1,2-a]pyridine (1.0 equiv) F Combine reactants in a reaction vessel B Aldehyde (1.5 equiv) C Cyclic Amine (2.0 equiv) D Y(OTf)3 (20 mol%) E Solvent (e.g., Toluene) G Heat at 110 °C for 12 h F->G H Monitor reaction by TLC G->H I Quench with water H->I J Extract with ethyl acetate I->J K Dry organic layer, filter, and concentrate J->K L Purify by column chromatography K->L M C-3 Alkylated Imidazo[1,2-a]pyridine L->M

Caption: General workflow for the three-component C-3 alkylation of imidazo[1,2-a]pyridines.

Detailed Experimental Protocol

This protocol is based on the Y(OTf)₃-catalyzed three-component aza-Friedel–Crafts reaction.[3][4]

Materials:

  • Imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.)

  • Aromatic aldehyde (0.3 mmol, 1.5 equiv.)

  • Cyclic amine (e.g., morpholine) (0.4 mmol, 2.0 equiv.)

  • Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.04 mmol, 20 mol%)

  • Toluene (1.0 mL)

Procedure:

  • In a reaction vial, combine the imidazo[1,2-a]pyridine (0.2 mmol), aromatic aldehyde (0.3 mmol), cyclic amine (0.4 mmol), and Y(OTf)₃ (0.04 mmol).

  • Add toluene (1.0 mL) to the mixture.

  • Stir the reaction mixture at 110 °C for 12 hours.

  • After completion (monitored by TLC), cool the reaction to room temperature.

  • Quench the reaction with water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-3 alkylated product.

Data Presentation: Scope of C-3 Alkylation
EntryImidazo[1,2-a]pyridineAldehydeAmineProductYield (%)
12-Phenylimidazo[1,2-a]pyridinep-TolualdehydeMorpholine4-((2-Phenylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine92
22-Phenylimidazo[1,2-a]pyridine4-MethoxybenzaldehydeMorpholine4-((4-Methoxyphenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine87
32-(4-Chlorophenyl)imidazo[1,2-a]pyridineBenzaldehydeMorpholine4-((2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)(phenyl)methyl)morpholine88
42-Phenylimidazo[1,2-a]pyridine4-FluorobenzaldehydeThiomorpholine4-((4-Fluorophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)thiomorpholine78
57-Methyl-2-phenylimidazo[1,2-a]pyridinep-TolualdehydeMorpholine4-((7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine85

C-3 Formylation using TMEDA under Photocatalytic Conditions

The introduction of a formyl group at the C-3 position is a valuable transformation, as the aldehyde functionality can be further elaborated. A visible-light-induced, rose bengal-catalyzed C-3 formylation using tetramethylethylenediamine (TMEDA) as the formylating agent provides a metal-free and efficient method.

Experimental Workflow: C-3 Formylation

G cluster_prep Reaction Setup cluster_workup Work-up and Purification A Imidazo[1,2-a]pyridine (1.0 equiv) E Combine reactants in a reaction vessel B TMEDA (3.0 equiv) C Rose Bengal (2 mol%) D Solvent (e.g., Acetonitrile) F Irradiate with visible light (e.g., white LEDs) under an oxygen atmosphere E->F G Stir at room temperature F->G H Monitor reaction by TLC G->H I Evaporate solvent H->I J Purify by column chromatography I->J K 3-Formylimidazo[1,2-a]pyridine J->K G cluster_downstream Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Promotes Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Inhibitor C-3 Functionalized Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of 6-aryl-imidazo[1,2-a]pyridine-3-carbonitriles for drug discovery and development. The presence of the electron-withdrawing carbonitrile group at the 3-position can influence the reactivity of the scaffold, and the protocols provided herein are tailored for this specific substrate.

Data Presentation: Comparison of Reaction Conditions

The successful Suzuki-Miyaura coupling of 6-halogenoimidazo[1,2-a]pyridines is influenced by the choice of catalyst, base, and reaction conditions. Microwave-assisted synthesis has been shown to be particularly effective, offering reduced reaction times and improved yields. The following table summarizes general conditions that can be adapted for the coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst SystemBaseSolventTime (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Ethanol20>95 (expected)
24-Methylphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/Ethanol20>95 (expected)
34-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Ethanol20>95 (expected)
43-Thienylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/Ethanol20>90 (expected)
52-Naphthylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Ethanol20>90 (expected)

Note: The yields presented are based on reported data for similar 6-bromoimidazo[1,2-a]pyridine substrates and are expected to be high for the 3-carbonitrile derivative due to the compatibility of the Suzuki reaction with nitrile functional groups.

Experimental Protocols

The following are detailed methodologies for the microwave-assisted Suzuki-Miyaura cross-coupling of this compound. Two effective catalyst systems are presented.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous 1,4-Dioxane

  • Ethanol

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To a microwave synthesis vial equipped with a magnetic stir bar, add this compound, the respective arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and ethanol (e.g., 4:1 v/v). Subsequently, add the Pd(PPh₃)₄ catalyst.

  • Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate the mixture at 150°C for 20 minutes with stirring.

  • Work-up: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 6-aryl-imidazo[1,2-a]pyridine-3-carbonitrile.

Protocol 2: Using Palladium(II) Acetate [Pd(OAc)₂] and Triphenylphosphine [PPh₃]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 equiv)

  • Triphenylphosphine [PPh₃] (0.2 equiv)

  • Anhydrous 1,4-Dioxane

  • Ethanol

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: In a microwave synthesis vial containing a magnetic stir bar, combine this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the vial and establish an inert atmosphere by purging with Argon or Nitrogen.

  • Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and ethanol. Then, add the Pd(OAc)₂ and PPh₃ to the reaction mixture.

  • Microwave Irradiation: Subject the sealed vial to microwave irradiation at 150°C for 20 minutes with continuous stirring.

  • Work-up: Upon completion and cooling, partition the reaction mixture between ethyl acetate and water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent in vacuo. Purify the residue by silica gel column chromatography to obtain the desired 6-aryl-imidazo[1,2-a]pyridine-3-carbonitrile.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd ArylBoronic R²-B(OH)₂ (Arylboronic Acid) ArylBoronic->Transmetal Base Base Base->Transmetal Experimental_Workflow cluster_workflow Experimental Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic Acid - Base Start->Setup Inert Establish Inert Atmosphere (Ar or N₂) Setup->Inert Add_Solv_Cat Add Degassed Solvent and Palladium Catalyst Inert->Add_Solv_Cat Microwave Microwave Irradiation (150°C, 20 min) Add_Solv_Cat->Microwave Workup Aqueous Work-up (EtOAc, H₂O, Brine) Microwave->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Product Characterize->End Influencing_Factors center Suzuki Coupling Outcome Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Catalyst->center Ligand Ligand (e.g., PPh₃) Ligand->center Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->center Solvent Solvent (e.g., Dioxane, Toluene, DMF) Solvent->center Temperature Temperature (Conventional vs. Microwave) Temperature->center Substrates Substrates (Aryl Halide & Boronic Acid) Substrates->center

Application Notes and Protocols: Design of Novel Inhibitors from 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of novel kinase inhibitors derived from the versatile scaffold, 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile. This scaffold is a privileged structure in medicinal chemistry, offering multiple points for diversification to achieve potent and selective inhibition of various protein kinases implicated in diseases such as cancer.

Introduction

The imidazo[1,2-a]pyridine core is a key pharmacophore found in numerous biologically active compounds. The presence of a bromine atom at the 6-position and a carbonitrile group at the 3-position of the this compound scaffold provides strategic advantages for inhibitor design. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. The carbonitrile group can participate in various chemical transformations or act as a key interaction point within a kinase active site. This document outlines the design strategy, synthetic protocols, and biological evaluation methods for developing novel kinase inhibitors based on this promising scaffold, with a focus on Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K) as exemplary targets.

Inhibitor Design Strategy

The design of novel inhibitors from this compound leverages structure-activity relationship (SAR) data from the broader class of imidazo[1,2-a]pyridine-based kinase inhibitors. The general strategy involves the functionalization of the 6-position to explore the solvent-exposed region of the kinase active site and modification of the 2-position to interact with the hinge region.

G cluster_0 Design Strategy Start This compound Step1 Modification at C6-position via Suzuki or Buchwald-Hartwig Coupling Start->Step1 Diversification Step2 Introduction of diverse aryl, heteroaryl, or amino groups Step1->Step2 Step3 Modification at C2-position Step2->Step3 Further Optimization Step4 Introduction of small alkyl or aryl groups Step3->Step4 End Library of Novel Inhibitors Step4->End

Caption: General design strategy for novel inhibitors.

Data Presentation

The following tables summarize the inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against key kinase targets and cancer cell lines. While specific data for derivatives of this compound is limited in publicly available literature, the data for structurally related compounds provides a strong rationale for its use as a scaffold.

Table 1: Inhibitory Activity against Protein Kinases

Compound IDTarget KinaseIC50 (µM)Reference
IAP-1 CDK2/cyclin E0.45[1]
IAP-2 PI3Kα0.0028[2]
IAP-3 DYRK1A2.6[3]
IAP-4 CLK10.7[3]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
IAP-5 MCF-7 (Breast)20.47[4]
IAP-6 HT-29 (Colon)4.15[4]
IAP-7 B16F10 (Melanoma)14.39[4]
IAP-8 A375 (Melanoma)0.14[2]
IAP-9 HeLa (Cervical)0.21[2]

Experimental Protocols

A. General Synthetic Workflow

The synthesis of novel inhibitors from this compound typically follows a multi-step sequence involving initial modification at the 6-position followed by further diversification.

G cluster_1 General Synthetic Workflow Start This compound Coupling Suzuki-Miyaura or Buchwald-Hartwig Coupling Start->Coupling Intermediate 6-Substituted-imidazo[1,2-a]pyridine-3-carbonitrile Coupling->Intermediate Modification Further functionalization (e.g., at C2-position) Intermediate->Modification Product Final Inhibitor Modification->Product

Caption: Synthetic workflow for inhibitor synthesis.

B. Protocol 1: Suzuki-Miyaura Cross-Coupling for C-6 Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-imidazo[1,2-a]pyridine-3-carbonitrile.

C. Protocol 2: Buchwald-Hartwig Amination for C-6 Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-imidazo[1,2-a]pyridine-3-carbonitrile derivative.

D. Protocol 3: In Vitro Kinase Inhibition Assay (CDK2/cyclin E)

This protocol describes a representative in vitro kinase assay to determine the IC50 values of the synthesized inhibitors against CDK2/cyclin E.

Materials:

  • Recombinant human CDK2/cyclin E

  • Histone H1 (substrate)

  • ATP

  • Synthesized inhibitor compounds

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ³²P-γ-ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, CDK2/cyclin E, and Histone H1.

  • Add varying concentrations of the inhibitor compound (typically from a DMSO stock solution) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of ³²P-γ-ATP).

  • Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated ³²P-γ-ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Diagrams

A. PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and is frequently dysregulated in cancer.

G cluster_2 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway.

B. CDK2/Cyclin E Regulation of the Cell Cycle

CDK2, in complex with cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle.

G cluster_3 CDK2/Cyclin E Cell Cycle Regulation G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E Complex G1->CDK2_CyclinE Activation in late G1 S S Phase pRb pRb CDK2_CyclinE->pRb Phosphorylates & Inactivates E2F E2F pRb->E2F Inhibits Transcription S-phase Gene Transcription E2F->Transcription Activates Transcription->S Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->CDK2_CyclinE Inhibits

Caption: Role of CDK2/Cyclin E in G1/S transition.

References

Application Note: A Scalable Two-Step Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, scalable, two-step experimental procedure for the synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile, a key heterocyclic building block in pharmaceutical and agrochemical research.[1] The protocol is designed for researchers, scientists, and professionals in drug development, focusing on operational simplicity, scalability, and high yield. The synthesis commences with the condensation of 2-amino-5-bromopyridine and 2-bromomalonaldehyde to form the intermediate 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, which is subsequently converted to the target nitrile. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Imidazo[1,2-a]pyridines are a class of fused bicyclic nitrogen-containing heterocycles that are considered "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific derivative, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, largely due to the reactivity of the bromine and cyano functional groups in cross-coupling and other transformations.[1] This protocol outlines a robust and scalable two-step synthesis to facilitate the production of this valuable compound in larger quantities suitable for drug discovery and development programs.

Overall Synthetic Scheme

The synthesis proceeds in two main steps:

  • Step 1: Formation of the imidazo[1,2-a]pyridine ring system and introduction of a formyl group at the 3-position via the reaction of 2-amino-5-bromopyridine with 2-bromomalonaldehyde.[5]

  • Step 2: Conversion of the intermediate aldehyde to the final carbonitrile product. This is a standard transformation, commonly achieved via a two-step, one-pot reaction involving the formation of an aldoxime with hydroxylamine hydrochloride, followed by dehydration.

G cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Nitrile Formation 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Intermediate_Aldehyde 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde 2-Amino-5-bromopyridine->Intermediate_Aldehyde 2-Bromomalonaldehyde 2-Bromomalonaldehyde 2-Bromomalonaldehyde->Intermediate_Aldehyde Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->Intermediate_Aldehyde Reflux Reflux Reflux->Intermediate_Aldehyde Final_Product This compound Intermediate_Aldehyde->Final_Product Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Final_Product Pyridine (Base/Solvent) Pyridine (Base/Solvent) Pyridine (Base/Solvent)->Final_Product Acetic Anhydride Acetic Anhydride Acetic Anhydride->Final_Product

Caption: Two-step reaction pathway for the synthesis of the target compound.

Experimental Protocols

Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierNotes
2-Amino-5-bromopyridineC₅H₅BrN₂173.01CommercialStarting Material
2-BromomalonaldehydeC₃H₃BrO₂150.96CommercialReagent
Acetonitrile (ACN)C₂H₃N41.05CommercialAnhydrous, for Step 1
Ethyl Acetate (EtOAc)C₄H₈O₂88.11CommercialExtraction/Chromatography
Petroleum EtherN/AN/ACommercialChromatography
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01CommercialAqueous solution for quench
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04CommercialDrying agent
Hydroxylamine hydrochlorideNH₂OH·HCl69.49CommercialReagent for Step 2
PyridineC₅H₅N79.10CommercialAnhydrous, for Step 2
Acetic AnhydrideC₄H₆O₃102.09CommercialDehydrating agent for Step 2

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde [5]

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-amino-5-bromopyridine (100 g, 0.578 mol).

  • Reagent Addition: Add anhydrous acetonitrile (1 L). Stir the mixture to obtain a suspension. To this suspension, add 2-bromomalonaldehyde (105 g, 0.695 mol, 1.2 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Petroleum Ether).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (1 L) with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by silica gel column chromatography using a gradient elution of ethyl acetate in petroleum ether (starting from 10% EtOAc) to afford the product as a solid. Alternatively, for scale-up, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed.

Step 2: Synthesis of this compound

  • Oxime Formation: In a 2 L round-bottom flask under a nitrogen atmosphere, dissolve the 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (100 g, 0.444 mol) from Step 1 in anhydrous pyridine (500 mL). Add hydroxylamine hydrochloride (37.1 g, 0.533 mol, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2 hours. The formation of the intermediate aldoxime can be monitored by TLC.

  • Dehydration: Cool the reaction mixture to 0°C in an ice bath. Slowly add acetic anhydride (125 mL, 1.33 mol, 3.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2-3 hours, or until the reaction is complete by TLC analysis.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 2 kg) with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral.

  • Drying and Purification: Dry the solid in a vacuum oven at 50°C. The crude product can be further purified by recrystallization from ethanol to yield this compound as a pure solid.

Data Presentation

Table 1: Summary of Scaled-Up Synthesis Parameters and Results

ParameterStep 1: Aldehyde SynthesisStep 2: Nitrile Formation
Starting Material 2-Amino-5-bromopyridine6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Scale (Starting Material) 100 g (0.578 mol)100 g (0.444 mol)
Key Reagents (Equivalents) 2-Bromomalonaldehyde (1.2 eq)Hydroxylamine HCl (1.2 eq), Acetic Anhydride (3.0 eq)
Solvent AcetonitrilePyridine
Reaction Temperature Reflux (~82°C)0°C to Room Temperature
Reaction Time 3-4 hours4-5 hours
Typical Yield 75-85%80-90%
Product Purity (Post-Purification) >98% (by HPLC)>98% (by HPLC)
Physical Appearance Off-white to yellow solidPale yellow to white crystalline solid

Visualization of Experimental Workflow

G cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Nitrile Formation A 1. Charge Reactor with 2-Amino-5-bromopyridine & ACN B 2. Add 2-Bromomalonaldehyde A->B C 3. Heat to Reflux (3-4h) (Monitor by TLC) B->C D 4. Cool & Quench with aq. NaHCO3 C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry (Na2SO4) & Concentrate E->F G 7. Purify by Chromatography or Recrystallization F->G H 8. Dissolve Aldehyde in Pyridine G->H Intermediate Product I 9. Add Hydroxylamine HCl (Stir 2h at RT) H->I J 10. Cool to 0°C, Add Acetic Anhydride I->J K 11. Stir 2-3h at RT (Monitor by TLC) J->K L 12. Quench on Ice Water K->L M 13. Filter Precipitate & Wash with Water L->M N 14. Dry & Recrystallize from Ethanol M->N

Caption: Step-by-step workflow for the synthesis of the target compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Bromomalonaldehyde is corrosive and a lachrymator; handle with care.

  • Pyridine has a strong, unpleasant odor and is flammable; handle in a fume hood away from ignition sources.

  • Acetic anhydride is corrosive and reacts with water; handle with care.

This application note details a reproducible and scalable two-step synthesis for this compound. The protocol utilizes commercially available starting materials and employs standard organic chemistry techniques, making it suitable for implementation in both academic and industrial research laboratories. The high yields and purities obtained demonstrate the robustness of this method for producing multi-gram quantities of this important heterocyclic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

A1: There are two main strategies for the synthesis of this compound:

  • Two-step synthesis: This involves the initial synthesis of the 6-bromoimidazo[1,2-a]pyridine core, followed by the introduction of the carbonitrile group at the C3 position through a C-H functionalization reaction.

  • Two-step synthesis via a 3-carbaldehyde intermediate: This method involves synthesizing 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, which is then converted to the corresponding carbonitrile.

Q2: My yield of the initial 6-bromoimidazo[1,2-a]pyridine core is low. What are the common causes?

A2: Low yields in the synthesis of the 6-bromoimidazo[1,2-a]pyridine core, typically from 2-amino-5-bromopyridine and an α-halocarbonyl compound, can arise from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure you are using the optimal temperature and reaction time as specified in the protocol. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Side reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include polymerization of the aldehyde reactant or competing N-alkylation pathways.

  • Purification losses: The product may be lost during the work-up and purification steps. Ensure efficient extraction and careful handling during column chromatography.

  • Purity of starting materials: The purity of 2-amino-5-bromopyridine and the α-halocarbonyl reagent is critical. Impurities can interfere with the reaction.

Q3: I am having trouble with the C-H cyanation step. What are the key parameters to control?

A3: For direct C-H cyanation of the 6-bromoimidazo[1,2-a]pyridine core, several factors are critical for success:

  • Choice of cyanating agent: Different cyanating agents (e.g., TMSCN, NH4I/DMF) have varying reactivity and require specific reaction conditions.

  • Catalyst and reaction conditions: For catalyzed reactions (e.g., copper-catalyzed), the choice of catalyst, ligand, solvent, temperature, and atmosphere are all crucial for optimal performance.

  • Substrate reactivity: The electronic properties of the imidazo[1,2-a]pyridine ring can influence the ease of C-H functionalization. The presence of the electron-withdrawing bromine atom at the 6-position may affect the reactivity of the C3 position.

Q4: Can I convert 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde to the carbonitrile?

A4: Yes, the conversion of the 3-carbaldehyde to the 3-carbonitrile is a viable synthetic route. This is typically achieved by first converting the aldehyde to an oxime, followed by a dehydration reaction to yield the nitrile.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of 6-Bromoimidazo[1,2-a]pyridine Core Incomplete reaction.Monitor the reaction progress using TLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Side product formation.Ensure the reaction is carried out under an inert atmosphere if specified. The purity of starting materials is crucial; purify them if necessary.
Inefficient purification.Optimize the solvent system for column chromatography to ensure good separation. Minimize the number of transfer steps to reduce mechanical losses.
Low Yield of C-H Cyanation Inactive catalyst.For copper-catalyzed reactions, ensure the catalyst is not oxidized. Use fresh, high-purity catalyst and ligands.
Inappropriate reaction conditions.Optimize the reaction temperature, time, and solvent. The choice of base can also be critical.
Decomposition of starting material or product.Some imidazo[1,2-a]pyridines can be sensitive to strong acids, bases, or high temperatures. Use milder reaction conditions if decomposition is suspected.
Formation of Multiple Products in Cyanation Lack of regioselectivity.While the C3 position is generally the most reactive for electrophilic substitution, other positions can also react. Carefully control the reaction conditions to favor C3 functionalization.
Over-functionalization.In some cases, di-substituted products may form. Use a stoichiometric amount of the cyanating agent to minimize this.
Difficulty in Purifying the Final Product Product is highly polar.Use a more polar eluent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina.
Product co-elutes with impurities.Re-crystallization of the crude product before column chromatography can help remove some impurities.

Experimental Protocols

Method 1: Two-Step Synthesis via C-H Cyanation

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

This protocol is adapted from a general procedure for the synthesis of imidazo[1,2-a]pyridines.

  • Reagents and Materials:

    • 2-Amino-5-bromopyridine

    • Chloroacetaldehyde (40% aqueous solution)

    • Sodium bicarbonate (NaHCO3)

    • Ethanol

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na2SO4)

    • Hexane

  • Procedure:

    • To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 40% aqueous solution) and sodium bicarbonate (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-bromoimidazo[1,2-a]pyridine.

Step 2: Copper-Catalyzed C-H Cyanation of 6-Bromoimidazo[1,2-a]pyridine

This protocol is based on a general method for the cyanation of imidazo[1,2-a]pyridines using ammonium iodide and DMF.[1]

  • Reagents and Materials:

    • 6-Bromoimidazo[1,2-a]pyridine

    • Copper(I) iodide (CuI)

    • Ammonium iodide (NH4I)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

  • Procedure:

    • In a sealed tube, combine 6-bromoimidazo[1,2-a]pyridine (1.0 eq), CuI (0.1 eq), and NH4I (2.0 eq) in DMF.

    • Heat the reaction mixture at 120 °C for 24 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Method 2: Two-Step Synthesis via 3-Carbaldehyde Intermediate

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

This protocol is adapted from a known procedure for the synthesis of the 3-carbaldehyde derivative.[2]

  • Reagents and Materials:

    • 2-Amino-5-bromopyridine

    • 2-Bromomalonaldehyde

    • Acetonitrile

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-amino-5-bromopyridine (1.0 eq) in acetonitrile, add 2-bromomalonaldehyde (1.2 eq).

    • Reflux the reaction mixture for 2 hours.

    • After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde.

Step 2: Conversion of Aldehyde to Nitrile

This is a general procedure for the conversion of an aldehyde to a nitrile via an oxime intermediate.

  • Reagents and Materials:

    • 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

    • Hydroxylamine hydrochloride (NH2OH·HCl)

    • Sodium acetate (NaOAc)

    • Acetic anhydride (Ac2O)

    • Pyridine

  • Procedure:

    • Oxime formation: Dissolve 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in ethanol. Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water. Stir at room temperature until the reaction is complete (monitor by TLC).

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude oxime.

    • Nitrile formation: Reflux the crude oxime in acetic anhydride.

    • After the reaction is complete, pour the mixture into ice water and extract the product.

    • Purify the crude nitrile by column chromatography.

Data Presentation

Table 1: Comparison of Reported Yields for Related Syntheses

Starting Material(s)ProductMethodReported Yield (%)Reference
2-Amino-5-bromopyridine, Chloroacetaldehyde6-Bromoimidazo[1,2-a]pyridineConventional heating~72%[3] (General method)
2-Amino-5-bromopyridine, 2-Bromomalonaldehyde6-Bromoimidazo[1,2-a]pyridine-3-carbaldehydeConventional heating53%[2]
6-bromo-2-aminopyridine, 2-bromomalonaldehyde6-bromoimidazo[1,2-a]pyridine-3-carbaldehydeMicrowave irradiation80%[2]

Visualizations

Synthesis_Workflow_Method1 cluster_step1 Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine cluster_step2 Step 2: C-H Cyanation A 2-Amino-5-bromopyridine + Chloroacetaldehyde B Reaction in Ethanol with NaHCO3 A->B C Work-up and Purification B->C D 6-Bromoimidazo[1,2-a]pyridine C->D E 6-Bromoimidazo[1,2-a]pyridine D->E F CuI, NH4I, DMF 120 °C E->F G Work-up and Purification F->G H This compound G->H

Caption: Workflow for the two-step synthesis via C-H cyanation.

Synthesis_Workflow_Method2 cluster_step1 Step 1: Synthesis of 3-Carbaldehyde cluster_step2 Step 2: Conversion to Nitrile A 2-Amino-5-bromopyridine + 2-Bromomalonaldehyde B Reflux in Acetonitrile A->B C Work-up and Purification B->C D 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde C->D E 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde D->E F 1. NH2OH·HCl, NaOAc 2. Ac2O, reflux E->F G Work-up and Purification F->G H This compound G->H

Caption: Workflow for the two-step synthesis via a 3-carbaldehyde intermediate.

Troubleshooting_Yield Start Low Yield of This compound Q1 Which step has low yield? Start->Q1 Step1 Imidazo[1,2-a]pyridine core synthesis Q1->Step1 Core Synthesis Step2 C-H Cyanation / Nitrile formation Q1->Step2 Cyanation Sol1 Check starting material purity. Monitor reaction by TLC. Optimize temperature/time. Step1->Sol1 Sol2 Verify catalyst activity. Optimize cyanation conditions (reagent, solvent, temp). Consider alternative cyanation method. Step2->Sol2

References

Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the reaction of 2-amino-5-bromopyridine with an appropriate three-carbon electrophile containing a nitrile group. A common precursor for the C3-carbonitrile moiety is 2,3-dibromopropionitrile or a related α,β-dihalogenated nitrile. The reaction proceeds via a condensation and subsequent intramolecular cyclization, a variant of the Tschitschibabin reaction.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, reaction time, and the purity of the starting materials. High temperatures and prolonged reaction times can lead to the formation of degradation products and colored impurities.[1] The purity of 2-amino-5-bromopyridine is particularly crucial, as impurities in this starting material are a primary source of side products in the final compound.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the consumption of the starting materials and the formation of the product. Staining with potassium permanganate or visualization under UV light can aid in the identification of spots.

Q4: What are the expected spectroscopic signatures for this compound?

A4: In ¹H NMR, expect signals corresponding to the protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts will be influenced by the bromine and nitrile substituents. In ¹³C NMR, the carbon of the nitrile group will have a characteristic chemical shift in the range of 115-120 ppm. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₄BrN₃, MW: 222.05 g/mol ).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction closely by TLC until the starting materials are consumed. If the reaction stalls, a slight increase in temperature or addition of a catalyst (if applicable to your specific protocol) may be necessary. However, be cautious as this can also promote side reactions.
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition. A temperature screening is recommended to find the optimal balance between reaction rate and product stability.
Poor Quality of Reagents Ensure the purity of starting materials, especially 2-amino-5-bromopyridine. Use freshly distilled solvents to avoid impurities that may interfere with the reaction.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of side products.
Problem 2: Presence of Significant Impurities in the Crude Product
Side Product Identification Mitigation and Removal
5,7-Dibromoimidazo[1,2-a]pyridine-3-carbonitrile Mass spectrometry will show a molecular ion peak corresponding to a dibrominated product (M+2 and M+4 pattern). ¹H NMR will show a different substitution pattern on the pyridine ring.This side product arises from the presence of 2-amino-3,5-dibromopyridine in the 2-amino-5-bromopyridine starting material.[2][3] Purify the starting material by recrystallization or column chromatography before use. The dibrominated product can be separated from the desired product by column chromatography.
Unreacted 2-amino-5-bromopyridine Can be identified by TLC against a standard of the starting material.Ensure the reaction goes to completion. Unreacted starting material can be removed by column chromatography.
6-Bromoimidazo[1,2-a]pyridine-3-carboxamide The presence of a broad singlet in the ¹H NMR spectrum corresponding to the -NH₂ protons and a carbonyl peak in the IR spectrum. Mass spectrometry will show the mass of the hydrolyzed product.This is formed by the hydrolysis of the nitrile group. Avoid harsh acidic or basic conditions during workup and purification. Use neutral or mildly acidic/basic conditions where possible. This impurity can be separated by column chromatography.
Polymeric/Tarry Materials The crude product appears as a dark, sticky solid.This can result from high reaction temperatures or the use of unstable reagents.[1] Lower the reaction temperature and ensure the quality of the cyanating agent. Purification may require trituration with a suitable solvent to precipitate the desired product, followed by column chromatography.

Experimental Protocols

Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (A precursor for the carbonitrile)

This protocol is for a related compound and can be adapted for the synthesis of the 3-carbonitrile derivative by using an appropriate cyanating agent.

Materials:

  • 2-amino-5-bromopyridine

  • 2-Bromomalonaldehyde

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-5-bromopyridine (5.0 g, 28.90 mmol) in acetonitrile, add 2-bromomalonaldehyde (5.23 g, 34.68 mmol).[4]

  • Heat the reaction mixture to reflux for 2 hours, monitoring the progress by TLC.[4]

  • After completion, cool the reaction mixture and quench with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.[4]

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.[4]

Visual Guides

Reaction Pathway and Potential Side Products

Reaction_Pathway SM1 2-amino-5-bromopyridine Product This compound (Desired Product) SM1->Product Reaction SM1_impurity 2-amino-3,5-dibromopyridine (Impurity) Side_Product1 5,7-Dibromoimidazo[1,2-a]pyridine-3-carbonitrile SM1_impurity->Side_Product1 Reaction Reagent + 2,3-Dibromopropionitrile Side_Product2 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide (Hydrolysis) Product->Side_Product2 Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Analyze Starting Materials (NMR, GC-MS) Start->Check_SM SM_Impure Impurity Detected (e.g., dibromo-analog) Check_SM->SM_Impure Purify_SM Purify Starting Material (Recrystallization/Chromatography) SM_Impure->Purify_SM Yes SM_Pure Starting Materials are Pure SM_Impure->SM_Pure No Purify_SM->Start Analyze_Crude Analyze Crude Product (TLC, LC-MS, NMR) SM_Pure->Analyze_Crude Side_Products Identify Side Products Analyze_Crude->Side_Products Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Side_Products->Optimize_Conditions Degradation/ Incomplete Reaction Modify_Workup Modify Workup/Purification (pH, Chromatography) Side_Products->Modify_Workup Hydrolysis/ Purification Issues End Improved Synthesis Optimize_Conditions->End Modify_Workup->End

References

Technical Support Center: Optimization of Imidazo[1,2-a]Pyridine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions based on published literature.

Q1: My reaction yield is consistently low. What are the most common factors affecting the yield of imidazo[1,2-a]pyridine synthesis?

A1: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. Key areas to investigate include the choice of catalyst, solvent, temperature, and the electronic properties of your starting materials.

  • Catalyst Choice: The catalyst plays a crucial role. For instance, in copper-catalyzed reactions, CuBr has been found to be highly effective.[1] For iodine-catalyzed syntheses, molecular iodine (I2) often provides excellent yields.[2] In some cases, a catalyst- and solvent-free approach at an elevated temperature (e.g., 60-80 °C) can also afford high yields, avoiding potential catalyst poisoning or side reactions.[3][4]

  • Solvent Selection: The polarity and boiling point of the solvent can significantly impact the reaction. Dimethylformamide (DMF) is often a good choice for copper-catalyzed reactions.[1][5] For iodine-catalyzed multicomponent reactions, water has been used effectively as a green solvent.[1][6] In catalyst-free syntheses, the reaction can sometimes be run neat, eliminating the need for a solvent altogether.[3][4]

  • Reaction Temperature: Optimization of the reaction temperature is critical. For many copper-catalyzed procedures, 80°C is an ideal temperature.[1] Catalyst-free methods may also require heating, for example to 60°C, to achieve high yields in a reasonable time.[3][4]

  • Substituent Effects: The electronic nature of the substituents on both the 2-aminopyridine and the carbonyl compound can influence the reaction rate and yield. Electron-donating groups on the acetophenone generally lead to better yields compared to electron-withdrawing groups in iodine-catalyzed reactions.[6] Conversely, in some syntheses, electron-withdrawing groups on the 2-aminopyridine can slow down the reaction due to decreased nucleophilicity.[3]

Q2: I am observing multiple spots on my TLC, indicating side product formation. What are the potential side reactions, and how can I minimize them?

A2: Side product formation is a common challenge. The nature of the side products depends on the specific synthetic route employed.

  • Incomplete Cyclization: One common issue is the formation of an intermediate that fails to cyclize. This can sometimes be addressed by increasing the reaction temperature or time.

  • Over-bromination: In methods using reagents like CBrCl3, where an in-situ bromination occurs, there is a possibility of multiple brominations on the carbonyl compound, leading to undesired byproducts.[7] Careful control of stoichiometry and reaction time can help mitigate this.

  • Alternative Reaction Pathways: In multicomponent reactions, the order of addition of reagents can be critical to favor the desired reaction pathway and minimize the formation of side products from reactions between subsets of the components.[1][6]

To minimize side reactions, it is crucial to follow a well-optimized protocol, carefully control the reaction conditions (temperature, time, stoichiometry), and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).[6][8]

Q3: The purification of my imidazo[1,2-a]pyridine product is proving difficult. What are some common purification challenges and recommended strategies?

A3: Purification of imidazo[1,2-a]pyridines can be challenging due to their polarity and potential for co-elution with starting materials or byproducts.

  • Chromatography: Column chromatography is a common purification method. A typical mobile phase is a mixture of hexane and ethyl acetate.[8] The ratio can be adjusted based on the polarity of the specific product.

  • Recrystallization: For solid products, recrystallization can be an effective purification technique.

  • Aqueous Wash: In some work-up procedures, washing the reaction mixture with water can help remove water-soluble impurities before chromatographic purification.[9]

  • Automated Purification: For library synthesis, automated flow synthesis and purification systems can be employed to streamline the process.[10]

Q4: My catalyst seems to be inactive or has low efficiency. What could be the issue?

A4: Catalyst deactivation can be a significant problem in metal-catalyzed reactions.

  • Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons. Ensure that all reagents and solvents are of high purity.

  • Catalyst Loading: The amount of catalyst used is critical. While a higher catalyst loading might increase the reaction rate, it can also lead to more side reactions. Optimization of the catalyst loading is often necessary. For example, in some iodine-catalyzed reactions, 20 mol% of iodine was found to be optimal.[6]

  • Catalyst Choice: Not all catalysts are equally effective for all substrates. For copper-catalyzed reactions, a screening of different copper salts (e.g., CuI, CuBr, Cu(OAc)2) might be necessary to find the most efficient one for a specific transformation.[1][5]

Quantitative Data Summary

The following tables summarize the optimized reaction conditions for different synthetic methodologies for imidazo[1,2-a]pyridine formation.

Table 1: Optimization of Copper-Catalyzed Synthesis

CatalystSolventTemperature (°C)OxidantYield (%)Reference
CuBrDMF80Airup to 90[1]
CuITolueneReflux-High to Excellent[7]
Cu(OAc)2--AirExcellent[5]
Copper SilicateEthanolReflux-High[8]

Table 2: Optimization of Iodine-Catalyzed Synthesis

Iodine SourceSolventMethodTime (h)Yield (%)Reference
I2 (20 mol%)WaterUltrasound1up to 96[1][6]
I2 (15 mol%)WaterUltrasound1.579[1]
NaIWaterUltrasound128[1]
KIWaterUltrasound133[1]
CuIWaterUltrasound155[1]
ZnI2WaterUltrasound147[1]
I2 (5 mol%)EthanolStirring (RT)-Excellent[2]

Table 3: Catalyst- and Solvent-Free Synthesis

ReactantsTemperature (°C)TimeYield (%)Reference
α-bromoacetophenone, 2-aminopyridine6020 min91[3]
α-haloketones, 2-aminopyridines60-Good to Excellent[4]
2-aminopyridine, aldehyde, isocyanide804 h87[9]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins [1]

  • To a reaction tube, add 2-aminopyridine (0.2 mmol), nitroolefin (0.24 mmol), and CuBr (0.02 mmol, 10 mol%).

  • Add DMF (2 mL) as the solvent.

  • Stir the reaction mixture at 80°C under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Ultrasonic-Assisted, Iodine-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives [1][6]

  • In a suitable vessel, mix the acetophenone derivative (1.0 mmol) and iodine (20 mol%) in distilled water (4.0 mL).

  • Irradiate the mixture with ultrasound at room temperature for 30 minutes.

  • Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.

  • Continue ultrasonic irradiation at room temperature for another 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, collect the solid product by filtration.

  • Wash the product with water and then dry it.

  • If necessary, purify the product further by recrystallization or column chromatography.

Protocol 3: Catalyst- and Solvent-Free Synthesis of Imidazo[1,2-a]pyridines [3][4]

  • In a reaction vial, combine the α-haloketone (1.0 mmol) and the 2-aminopyridine derivative (1.0 mmol).

  • Heat the reaction mixture at 60°C.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete (typically within 20-80 minutes), cool the mixture to room temperature.

  • The solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow cluster_copper Copper-Catalyzed Synthesis cluster_iodine Iodine-Catalyzed Synthesis cluster_catalyst_free Catalyst-Free Synthesis cu_start Mix 2-aminopyridine, nitroolefin, CuBr in DMF cu_react Heat at 80°C under air cu_start->cu_react cu_workup Work-up and Purification cu_react->cu_workup cu_product Imidazo[1,2-a]pyridine cu_workup->cu_product i_start Mix acetophenone and I2 in water (Ultrasound) i_add Add 2-aminopyridine and dimedone i_start->i_add i_react Ultrasound at RT i_add->i_react i_workup Filtration and Washing i_react->i_workup i_product Imidazo[1,2-a]pyridine Derivative i_workup->i_product cf_start Mix α-haloketone and 2-aminopyridine (neat) cf_react Heat at 60°C cf_start->cf_react cf_workup Cool and Recrystallize cf_react->cf_workup cf_product Imidazo[1,2-a]pyridine cf_workup->cf_product

Caption: General experimental workflows for different imidazo[1,2-a]pyridine syntheses.

reaction_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Reaction Yield cause1 Suboptimal Catalyst start->cause1 cause2 Incorrect Solvent start->cause2 cause3 Non-ideal Temperature start->cause3 cause4 Substituent Effects start->cause4 sol1 Screen different catalysts (e.g., CuBr, I2) cause1->sol1 sol2 Test various solvents (e.g., DMF, water, neat) cause2->sol2 sol3 Optimize reaction temperature cause3->sol3 sol4 Consider electronic nature of substituents cause4->sol4 end Successful Synthesis sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield sol4->end Improved Yield reaction_mechanism cluster_mechanism Plausible Reaction Mechanism (Tschitschibabin Reaction) start 2-Aminopyridine + α-Haloketone intermediate1 N-Alkylation of Pyridine Nitrogen start->intermediate1 SN2 Reaction intermediate2 Intramolecular Condensation intermediate1->intermediate2 Nucleophilic attack of amino group intermediate3 Dehydration intermediate2->intermediate3 Elimination of H2O product Imidazo[1,2-a]pyridine intermediate3->product

References

Technical Support Center: Overcoming Poor Solubility of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile and related imidazopyridine derivatives.

Troubleshooting Guide: Compound Precipitation or Low Dissolution

Issue: this compound is not dissolving in the chosen solvent or is precipitating out of solution during an experiment.

dot

G cluster_0 Initial Observation cluster_1 Immediate Troubleshooting Steps cluster_2 Advanced Solubilization Strategies cluster_3 Outcome start Poor dissolution or precipitation of This compound step1 Verify Compound Purity and Identity start->step1 step2 Assess Solvent Selection step1->step2 If pure step3 Optimize Physical Conditions step2->step3 If appropriate solvent strategy1 Co-Solvent Systems step3->strategy1 If still insoluble strategy2 pH Modification strategy1->strategy2 strategy3 Formulation Approaches strategy2->strategy3 end Compound Solubilized for Experimentation strategy3->end

Caption: Troubleshooting workflow for addressing poor solubility.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for the compound.

    • Solution: Attempt to dissolve the compound in a small amount of a different solvent. A solvent miscibility table can be a useful reference. Due to its heterocyclic nature, polar aprotic solvents are often a good starting point.

  • Insufficient Energy Input: The dissolution process may be slow and require energy to overcome the crystal lattice energy.

    • Solution: Gently warm the mixture while stirring. Sonication can also be an effective method to break down solid particles and enhance dissolution.

  • Concentration Exceeds Solubility Limit: The amount of compound being added is higher than its maximum solubility in the chosen solvent at the given temperature.

    • Solution: Try preparing a more dilute solution. If a higher concentration is necessary, a different solvent or a co-solvent system will be required.

  • Compound Degradation: In some cases, prolonged exposure to certain solvents, high temperatures, or light can lead to degradation, which may affect solubility.

    • Solution: Prepare fresh solutions and protect them from light and extreme temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents are recommended as a starting point for solubilizing this compound?

A2: For initial solubility screening, it is advisable to start with small quantities of the compound in the following solvents:

Solvent ClassExamplesExpected Solubility
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Likely to be the most effective solvents.
Polar Protic Ethanol, Methanol, IsopropanolModerate solubility may be achieved, possibly with heating.
Chlorinated Dichloromethane (DCM), ChloroformModerate to good solubility is possible.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLimited to moderate solubility.
Aqueous Buffers Phosphate-buffered saline (PBS)Very low solubility is expected.

Q3: My experiment requires an aqueous buffer. How can I improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance aqueous solubility:

  • Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. This stock can then be diluted into the aqueous buffer to the final desired concentration. Be mindful that the final concentration of the organic solvent should be low enough to not affect the biological system.[1][2]

  • pH Adjustment: The imidazopyridine core has a basic nitrogen atom. Adjusting the pH of the aqueous solution to be more acidic may increase solubility by protonating this nitrogen. However, the stability of the compound at different pH values should be verified.

  • Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[3]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[4][5]

dot

G cluster_0 Solubilization Decision Pathway A Start: Poor Aqueous Solubility Is a small amount of organic solvent tolerable in the assay? B Use Co-Solvent Method Prepare stock in DMSO/Ethanol Dilute into aqueous buffer A:f1->B:f0 Yes C Explore Formulation Strategies Is pH modification a viable option? A:f1->C:f0 No F Solubilized Compound B->F D pH Adjustment Titrate with acid to determine solubility enhancement C:f1->D:f0 Yes E Consider Surfactants or Cyclodextrins Screen various excipients C:f1->E:f0 No D->F E->F

Caption: Decision pathway for enhancing aqueous solubility.

Q4: Can I use solid dispersion techniques to improve the solubility and dissolution rate?

A4: Yes, solid dispersion is a viable strategy, particularly for in vivo applications. This involves dispersing the compound in an inert carrier matrix at the solid state.

  • Method: The compound and a hydrophilic carrier (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or hydroxypropyl methylcellulose (HPMC)) are dissolved in a common solvent, and the solvent is then removed by evaporation or spray drying.

  • Advantage: This can lead to the formation of an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate compared to the crystalline form.

Q5: Are there any chemical modification strategies to permanently improve the solubility of this compound series?

A5: For medicinal chemistry or drug development programs, structural modification of the imidazopyridine scaffold can be a powerful approach to improve physicochemical properties.

  • Strategy: Introduce polar or ionizable functional groups to the molecule. For the this compound scaffold, potential modifications could include:

    • Replacing the bromo group with a more polar substituent.

    • Introducing polar groups at other positions on the pyridine ring.

    • Modifying the carbonitrile group to a more hydrophilic functional group, such as an amide or a carboxylic acid.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent

  • Accurately weigh a small amount of this compound (e.g., 1 mg).

  • Add a minimal amount of a suitable water-miscible organic solvent (e.g., 100 µL of DMSO) to dissolve the compound completely. Gentle warming or vortexing may be applied.

  • Once fully dissolved, this concentrated stock solution can be serially diluted into your aqueous experimental medium to the desired final concentration.

  • Note: Always perform a blank experiment with the same final concentration of the co-solvent to ensure it does not interfere with your assay.

Protocol 2: Screening for Solubilization using pH Adjustment

  • Prepare a suspension of this compound in deionized water or a relevant buffer (e.g., 1 mg/mL).

  • While stirring, add small aliquots of a dilute acid (e.g., 0.1 M HCl) and visually observe for any increase in clarity.

  • Measure the pH after each addition.

  • Continue adding acid until the compound dissolves or the pH reaches a level that is incompatible with your experimental system.

  • This will help determine the pH range in which the compound exhibits enhanced solubility.

Protocol 3: Small-Scale Solid Dispersion Preparation (Solvent Evaporation Method)

  • Weigh 10 mg of this compound and 90 mg of a hydrophilic polymer (e.g., PVP K30).

  • Dissolve both components in a suitable common solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Dry the resulting solid dispersion under vacuum to remove any residual solvent.

  • The resulting solid can then be used for dissolution studies to assess any improvement in solubility and dissolution rate.

References

Stability issues of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential stability issues of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile in solution. The information is based on general chemical principles of the imidazo[1,2-a]pyridine scaffold and related compounds, as specific stability data for this molecule is limited.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: As a solid, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4][5] For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light.

Q2: What solvents are recommended for dissolving this compound?

Q3: What are the potential degradation pathways for this compound in solution?

A3: Based on the structure, potential degradation pathways in solution may include:

  • Hydrolysis: The carbonitrile group (-CN) can be susceptible to hydrolysis to a carboxamide or carboxylic acid, especially under strong acidic or basic conditions.

  • Nucleophilic Substitution: The bromine atom on the imidazo[1,2-a]pyridine ring can be displaced by nucleophiles present in the solution.[7]

  • Photodegradation: Imidazo[1,2-a]pyridine derivatives are known to be fluorescent and can absorb UV light, which may lead to photodegradation.[8] It is recommended to handle solutions in amber vials or protect them from light.

  • Oxidation: The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation.[7]

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of your solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Precipitate forms in the solution upon storage. Poor solubility of the compound in the chosen solvent at the storage temperature.1. Try a different solvent with higher solubilizing power (e.g., DMSO). 2. Prepare a more dilute stock solution. 3. Store at a slightly higher temperature if the experiment allows, but be mindful of potential degradation.
Loss of compound activity or inconsistent experimental results. Degradation of the compound in solution.1. Prepare fresh solutions before each experiment. 2. Store stock solutions at a lower temperature (e.g., -80°C). 3. Protect solutions from light by using amber vials or wrapping them in foil. 4. Evaluate the compatibility of your experimental buffer/medium with the compound.
Appearance of new peaks in HPLC/LC-MS analysis of the solution. Chemical degradation of the compound.1. Analyze the degradation products by MS to identify potential degradation pathways (e.g., hydrolysis, oxidation). 2. Adjust the pH of the solution to be closer to neutral if hydrolysis is suspected. 3. Degas solvents to remove dissolved oxygen if oxidation is a concern.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent and temperature.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the desired solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Sample Preparation:

    • Aliquot the stock solution into multiple amber vials.

    • Store the vials under the desired temperature conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.

    • Dilute the sample to an appropriate concentration for analysis.

  • Analytical Method:

    • Analyze the samples by a validated HPLC method.

    • Monitor the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation rate.

Protocol 2: Evaluation of pH Effects on Stability

This protocol is designed to assess the stability of the compound at different pH values.

  • Buffer Preparation:

    • Prepare a series of buffers with different pH values (e.g., pH 4, 7, 9).

  • Sample Preparation:

    • Add a small aliquot of a concentrated stock solution of this compound in an organic solvent (e.g., DMSO) to each buffer to reach the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Incubation:

    • Incubate the samples at a constant temperature (e.g., 37°C).

  • Time-Point Analysis and Data Analysis:

    • Follow steps 3-5 from Protocol 1.

Quantitative Data Summary

The following tables present hypothetical data from a stability study.

Table 1: Stability of this compound (10 µM) in DMSO at Different Temperatures.

Time (hours)% Remaining (Room Temp)% Remaining (4°C)% Remaining (-20°C)
0100100100
249298100
48859699
72789499

Table 2: Stability of this compound (10 µM) in Aqueous Buffers at 37°C after 24 hours.

pH% Remaining
4.088
7.095
9.075

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Start prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock aliquot Aliquot into amber vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c time_points Collect samples at Time Points (0, 24, 48, 72h) storage_rt->time_points storage_4c->time_points storage_neg20c->time_points hplc Analyze by HPLC/LC-MS time_points->hplc data_analysis Calculate % Remaining hplc->data_analysis end End data_analysis->end

Caption: Workflow for assessing the temperature-dependent stability of this compound in solution.

Degradation_Pathway_Hypothesis cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution cluster_photodegradation Photodegradation parent This compound amide 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide parent->amide H2O / H+ or OH- substituted_product 6-Nu-imidazo[1,2-a]pyridine-3-carbonitrile parent->substituted_product Nu- photoproducts Various Photoproducts parent->photoproducts hv acid 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid amide->acid H2O / H+ or OH-

Caption: Hypothesized degradation pathways for this compound in solution.

References

Technical Support Center: Imidazo[1,2-a]pyridine NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. It addresses common issues encountered during the assignment of ¹H and ¹³C NMR signals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows significant signal overlap in the aromatic region. How can I resolve these signals?

A1: Signal overlapping is a common issue due to the multiple aromatic protons in a narrow chemical shift range. Here are several approaches to resolve them:

  • Change NMR Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ can induce different solvent shifts (anisotropic effects), often improving signal dispersion.[1] Other solvents to consider are acetone-d₆ or methanol-d₄.

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion in Hz, potentially resolving overlapping multiplets.

  • 2D NMR Spectroscopy: The most definitive method is to use 2D NMR experiments.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing you to trace the connectivity of protons within the pyridine ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Q2: How can I definitively distinguish between the H-5 and H-8 protons?

A2: Distinguishing between protons at positions 5 and 8 can be challenging. H-5 is typically the most downfield signal in the pyridine part of the spectrum due to the deshielding effect of the adjacent bridgehead nitrogen (N-4). However, substituent effects can alter this pattern. The most reliable method is to use HMBC:

  • The H-5 proton will show a three-bond correlation (³JCH) to the C-8a bridgehead carbon.

  • The H-8 proton will show a three-bond correlation (³JCH) to the C-2 carbon in the imidazole ring.

Q3: What are the typical chemical shift ranges for the imidazo[1,2-a]pyridine core?

A3: The chemical shifts are influenced by the solvent and substituents. However, for the unsubstituted parent compound, the approximate ranges are provided in the table below. Electron-donating groups (EDGs) will generally cause upfield shifts (lower ppm), while electron-withdrawing groups (EWGs) will cause downfield shifts (higher ppm).[2]

Q4: My sample shows broad peaks in the ¹H NMR spectrum. What could be the cause?

A4: Peak broadening can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is the first step.[1]

  • Low Solubility/Aggregation: If your compound is not fully dissolved or is forming aggregates, this can lead to broad signals. Try using a different solvent or acquiring the spectrum at a higher temperature to break up intermolecular interactions.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and consider treating your sample with a chelating agent if metal contamination is suspected.

  • Intermediate Chemical Exchange: If your molecule is undergoing conformational changes or proton exchange on a timescale similar to the NMR experiment, this can broaden signals. Acquiring spectra at different temperatures (variable temperature NMR) can help confirm this.

Data Presentation: NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted imidazo[1,2-a]pyridine scaffold. Note that these values can shift significantly based on the electronic nature and position of substituents.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Unsubstituted Imidazo[1,2-a]pyridine

ProtonChemical Shift Range (ppm)MultiplicityTypical Coupling Constants (Hz)
H-27.50 - 7.80s-
H-37.90 - 8.20s-
H-58.00 - 8.40dJ = 6.5 - 7.0
H-66.70 - 7.10tJ = 6.5 - 7.0
H-77.10 - 7.50tJ = 8.5 - 9.0
H-87.55 - 7.95dJ = 8.5 - 9.0

Data compiled from various sources, including[3][4].

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Unsubstituted Imidazo[1,2-a]pyridine

CarbonChemical Shift Range (ppm)
C-2143.0 - 146.0
C-3109.0 - 112.0
C-5123.0 - 126.0
C-6112.0 - 115.0
C-7124.0 - 127.0
C-8117.0 - 120.0
C-8a140.0 - 143.0

Data compiled from various sources, including[3][5].

Experimental Protocols

Protocol 1: COSY (¹H-¹H Correlation Spectroscopy)

  • Sample Preparation: Prepare a solution of the imidazo[1,2-a]pyridine derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/0.5 mL.

  • Acquisition:

    • Load a standard COSY experiment parameter set on the spectrometer.

    • Set the spectral width to cover all proton signals (typically 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 2-8) for each increment to achieve good signal-to-noise.

    • Typically, 256-512 increments in the indirect dimension (t₁) are sufficient.

  • Processing:

    • Apply a sine-bell or similar window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

  • Analysis:

    • Identify diagonal peaks, which correspond to the 1D ¹H NMR spectrum.

    • Locate cross-peaks, which appear off the diagonal. A cross-peak between two diagonal peaks indicates that those two protons are scalar coupled (typically through 2-4 bonds). For imidazo[1,2-a]pyridines, this will reveal the H-5/H-6, H-6/H-7, and H-7/H-8 coupling networks.

Protocol 2: HMBC (Heteronuclear Multiple Bond Correlation)

  • Sample Preparation: Use the same sample as for the COSY experiment.

  • Acquisition:

    • Load a standard HMBC experiment parameter set.

    • Set the ¹H dimension spectral width as in the COSY experiment.

    • Set the ¹³C dimension spectral width to cover all carbon signals (typically 0-160 ppm).

    • The key parameter is the long-range coupling delay, which is optimized for a specific JCH coupling constant (typically 8-10 Hz). This value determines which correlations are observed (usually 2-3 bonds, sometimes 4).

    • Acquire a sufficient number of scans (e.g., 16-64) per increment.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell in F2, squared sine-bell in F1).

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

  • Analysis:

    • Cross-peaks in the HMBC spectrum show correlations between protons and carbons that are typically separated by 2 or 3 bonds. This is invaluable for assigning quaternary carbons and linking different parts of the molecule. For example, H-2 will show a correlation to C-3 and C-8a.

Mandatory Visualizations

experimental_workflow cluster_1d 1. 1D NMR Acquisition cluster_2d 2. 2D NMR for Connectivity cluster_assignment 3. Signal Assignment H1_NMR ¹H NMR assign_protons Assign Proton Signals (Multiplicity, Integration, COSY) H1_NMR->assign_protons C13_NMR ¹³C NMR assign_carbons Assign Carbon Signals (HSQC, Chemical Shift) C13_NMR->assign_carbons COSY ¹H-¹H COSY HSQC ¹H-¹³C HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Foundation for long-range assign_quat Assign Quaternary Carbons & Confirm Structure (HMBC) HMBC->assign_quat ²J, ³J Correlations assign_protons->COSY Resolve Overlap assign_protons->HSQC Link H to C assign_protons->HMBC assign_carbons->HSQC Final_Structure Final_Structure assign_quat->Final_Structure Final Structure Confirmation

Caption: Logical workflow for NMR signal assignment of imidazo[1,2-a]pyridines.

Caption: Key HMBC correlations for imidazo[1,2-a]pyridine structural confirmation.

References

How to reduce impurities in multi-component reactions for imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce impurities in the multi-component synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines via multi-component reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction.

Q1: My reaction has produced a mixture of regioisomers. How can I improve the regioselectivity?

A1: The formation of regioisomers is a common challenge when using substituted 2-aminopyridines. The incoming aldehyde and isocyanide can react at either of the two nitrogen atoms of the 2-aminopyridine, leading to a mixture of products.

Troubleshooting Steps:

  • Steric Hindrance: Utilize 2-aminopyridines with bulky substituents adjacent to one of the ring nitrogens. This can sterically hinder the approach of the reactants to that nitrogen, favoring the formation of a single regioisomer.

  • Electronic Effects: The electronic nature of the substituents on the 2-aminopyridine ring can influence the nucleophilicity of the ring nitrogens. Electron-donating groups can enhance the reactivity of the adjacent nitrogen, while electron-withdrawing groups can decrease it. Careful selection of substituted 2-aminopyridines can, therefore, direct the reaction towards the desired isomer.

  • Catalyst Choice: The choice of catalyst can significantly impact regioselectivity. Lewis acids, such as scandium triflate (Sc(OTf)₃), or Brønsted acids, like p-toluenesulfonic acid (p-TSA), can coordinate with the 2-aminopyridine and influence the reaction pathway. Experimenting with different acid catalysts may improve the isomeric ratio.

  • Solvent Effects: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the regioselectivity. It is recommended to screen a range of solvents with varying polarities, such as methanol, ethanol, toluene, and dichloromethane.

Q2: My final product is contaminated with unreacted starting materials. What can I do to drive the reaction to completion?

A2: Incomplete conversion is often due to suboptimal reaction conditions or the deactivation of starting materials or intermediates.

Troubleshooting Steps:

  • Reaction Time and Temperature: MCRs can sometimes require extended reaction times to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective way to accelerate the reaction and improve yields.

  • Stoichiometry: While MCRs are theoretically atom-economical, a slight excess of one of the more volatile components, such as the aldehyde or isocyanide, can sometimes help drive the reaction to completion.

  • Water Scavenging: The initial step of many imidazo[1,2-a]pyridine syntheses is the formation of an imine from the 2-aminopyridine and the aldehyde, which releases water. This water can hydrolyze the imine intermediate, leading to incomplete reaction. The addition of a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, or the use of a Dean-Stark apparatus can remove water and improve yields.

  • Catalyst Loading: Ensure that the catalyst is active and used in the appropriate amount. For acid-catalyzed reactions, the presence of basic impurities in the starting materials can neutralize the catalyst. A slight increase in catalyst loading might be necessary.

Q3: I am observing a significant amount of a byproduct that is not a regioisomer. What could it be?

A3: Besides regioisomers and unreacted starting materials, other side products can form during the reaction.

Common Byproducts and Their Prevention:

  • Aldehyde Self-Condensation: Aldehydes, especially those with α-hydrogens, can undergo self-condensation (aldol reaction) under acidic or basic conditions.

    • Solution: Add the aldehyde slowly to the reaction mixture to maintain a low concentration. Pre-forming the imine between the 2-aminopyridine and the aldehyde before adding the other components can also minimize this side reaction.

  • Isocyanide Polymerization or Hydrolysis: Isocyanides can polymerize or hydrolyze to the corresponding formamide, particularly in the presence of strong acids and water.

    • Solution: Use milder acid catalysts and ensure anhydrous reaction conditions. Adding the isocyanide component last and in a controlled manner can also be beneficial.

  • Incomplete Cyclization: The intermediate formed after the addition of the isocyanide may fail to cyclize, leading to open-chain byproducts.

    • Solution: Higher temperatures or the use of a more effective catalyst can promote the final cyclization and aromatization steps.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst is crucial for both the yield and purity of the final product. Below is a summary of the performance of different catalysts in the synthesis of imidazo[1,2-a]pyridines.

Catalyst SystemTypical Yield (%)Purity/Side ProductsReference
Iodine (I₂) (5 mol%) in Ethanol 85-95%High purity, often requiring no further purification.[1][2]
Scandium Triflate (Sc(OTf)₃) 70-90%Generally good, but can promote side reactions with sensitive substrates.[3]
p-Toluenesulfonic Acid (p-TSA) 75-85%Effective, but can lead to isocyanide hydrolysis if water is present.[4]
Ammonium Chloride (NH₄Cl) 60-80%A milder and greener alternative, though sometimes with lower yields.[5]
Copper(I) Bromide (CuBr) with Air 70-90%Good for specific substrates like nitroolefins; can require optimization.[6]

Mandatory Visualizations

Experimental Workflow for Imidazo[1,2-a]pyridine Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Combine 2-aminopyridine, aldehyde, and solvent add_catalyst Add catalyst (e.g., Iodine) prep->add_catalyst add_isocyanide Add isocyanide add_catalyst->add_isocyanide react Stir at specified temperature and time add_isocyanide->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify analyze Characterize pure product (NMR, MS, etc.) purify->analyze

Caption: General workflow for the multi-component synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Decision Tree for Impurity Issues

G start Impurity Detected in Product check_isomers Are the impurities regioisomers? start->check_isomers unreacted_sm Are there unreacted starting materials? check_isomers->unreacted_sm No use_sterics Use sterically hindered 2-aminopyridine check_isomers->use_sterics Yes other_byproducts Are there other byproducts? unreacted_sm->other_byproducts No increase_time_temp Increase reaction time/temperature (consider microwave) unreacted_sm->increase_time_temp Yes slow_addition Slowly add aldehyde/pre-form imine other_byproducts->slow_addition Yes optimize_catalyst Optimize catalyst and solvent for regioselectivity use_sterics->optimize_catalyst end Pure Product optimize_catalyst->end add_dehydrating_agent Add dehydrating agent (e.g., molecular sieves) increase_time_temp->add_dehydrating_agent add_dehydrating_agent->end anhydrous_conditions Ensure anhydrous conditions; use milder acid slow_addition->anhydrous_conditions anhydrous_conditions->end G sub_am_py Substituted 2-aminopyridine path_a Pathway A (Attack at N1) sub_am_py->path_a path_b Pathway B (Attack at exocyclic N) sub_am_py->path_b product_a Desired Regioisomer path_a->product_a product_b Regioisomeric Impurity path_b->product_b reactants Aldehyde + Isocyanide reactants->path_a reactants->path_b

References

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions.

Issue 1: Low to No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- For copper-catalyzed reactions, consider in situ generation of the active Cu(I) species from a Cu(II) salt with a reducing agent like sodium ascorbate.[1]- In the case of Lewis acid catalysts like FeCl3, ensure the absence of excess moisture which can lead to deactivation.[2]
Poor Substrate Solubility - Choose a solvent system that ensures the solubility of all reactants at the reaction temperature.- For reactions in aqueous media, consider the use of surfactants like sodium dodecyl sulfate (SDS) to form micelles, which can facilitate the reaction of insoluble organic substrates.[1]
Suboptimal Reaction Temperature - If the reaction is sluggish, a moderate increase in temperature may improve the reaction rate and yield. However, excessive heat can lead to decomposition.- Some modern methods allow for synthesis at room temperature or a slightly elevated 60°C, avoiding the harsh conditions of traditional methods that required 150-200°C.[2]
Presence of Inhibitors - Ensure all glassware is thoroughly cleaned and dried to remove any potential inhibitors.- Purify starting materials if impurities are suspected to be interfering with the reaction.
Inefficient Reaction Pathway - For multi-component reactions, the order of addition of reactants can be critical. Follow the established protocol closely.- Consider alternative synthetic strategies if a particular method is consistently failing for your specific substrates. A wide range of methods exist, from traditional condensation reactions to modern oxidative coupling and tandem reactions.[2]

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps
Side Reactions - Lowering the reaction temperature may help to suppress the formation of undesired byproducts.- Adjust the stoichiometry of the reactants. An excess of one reactant may lead to side reactions.- The choice of catalyst can significantly influence selectivity. For instance, in the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines from nitroolefins and 2-aminopyridines, FeCl3 was found to be superior to other Lewis acids in minimizing byproducts.[2]
Decomposition of Starting Materials or Product - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.- Reduce the reaction time. Prolonged reaction times can sometimes lead to the decomposition of the desired product.
Incorrect Reagent Stoichiometry - Carefully verify the molar ratios of all reactants and catalysts as specified in the protocol.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Co-eluting Impurities - Optimize the chromatographic conditions (e.g., solvent system, gradient, stationary phase) for better separation.- Consider recrystallization as an alternative or additional purification step.
Product is an Oil or Difficult to Crystallize - Attempt to form a salt of the product (e.g., hydrochloride or trifluoroacetate salt) which may be more crystalline.- Use a different solvent system for extraction and work-up to remove impurities that may be inhibiting crystallization.

Frequently Asked Questions (FAQs)

Q1: What are some environmentally friendly alternatives to traditional catalysts for imidazo[1,2-a]pyridine synthesis?

A1: Several "green" catalytic systems have been developed. These include using water as a solvent, often in combination with surfactants to create micelles.[1] Metal-free catalysis using iodine or various acids and bases is also a popular eco-friendly approach.[3][4] Furthermore, energy-efficient methods like microwave irradiation and ultrasound-assisted synthesis can reduce reaction times and energy consumption.[2][5] Some reactions can even proceed without any catalyst or solvent.[2]

Q2: Can I synthesize imidazo[1,2-a]pyridines without a transition metal catalyst?

A2: Yes, numerous metal-free synthetic routes are available. These often involve condensation reactions catalyzed by acids (e.g., p-toluenesulfonic acid, perchloric acid) or bases (e.g., piperidine).[3] Iodine has also been shown to be an effective catalyst in several synthetic transformations leading to imidazo[1,2-a]pyridines.[3][4][6] Catalyst-free conditions have also been reported, for instance, by reacting 2-aminopyridine with α-haloketones at elevated temperatures.[2]

Q3: My reaction with an electron-withdrawing group on the aldehyde is not working well. What could be the issue?

A3: The electronic nature of the substituents on your starting materials can significantly impact the reaction outcome. In some multi-component reactions, aldehydes with electron-withdrawing groups have been shown to decrease reaction time and increase efficiency.[7][8] However, in other methodologies, such as a catalyst-free three-component reaction for C-3 functionalization, strongly electron-withdrawing groups on the boronic acid starting material were unable to produce the desired product, suggesting that electron density is important for product conversion in that specific case.[9] It is crucial to consult the substrate scope of the specific method you are using. If your substrate is not compatible, you may need to explore an alternative synthetic route.

Q4: I am performing a multi-component reaction. What are the key parameters to control?

A4: In multi-component reactions for synthesizing imidazo[1,2-a]pyridines, several parameters are critical. The choice of catalyst is paramount, with systems ranging from copper salts to acids like p-toluenesulfonic acid.[2][3] The solvent also plays a crucial role, with options including toluene, methanol, and even water under micellar conditions.[1][2][5] Reaction temperature and time are also key, with some modern protocols achieving high yields at room temperature or with microwave assistance for rapid synthesis.[2][10] Finally, the nature of the reactants (2-aminopyridine, aldehyde, and the third component like an alkyne or isocyanide) will determine the substitution pattern of the final product.[2][7]

Alternative Catalyst Summary

The following tables summarize various alternative catalytic systems for the synthesis of imidazo[1,2-a]pyridines, providing a comparative overview of their performance.

Table 1: Metal-Based Catalysts

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
CuI2-Aminopyridines, AcetophenonesNot specifiedNot specifiedNot specifiedGood[5]
CuSO4/Sodium Ascorbate2-Aminopyridines, Aldehydes, PhenylacetyleneWater (with SDS)50Not specifiedGood to Excellent[1]
FeCl32-Aminopyridines, NitroolefinsNot specifiedNot specifiedNot specifiedHigh[2]
ZnS-ZnFe2O4 Nanocatalyst2-Aminopyridine, Aldehydes, Cyclohexyl isocyanidePEG110Not specifiedHigh[7][8]

Table 2: Metal-Free Catalysts

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Iodine2-Aminopyrazines, Aldehydes, tert-Butyl isocyanideEthanolRoom Temp.Not specifiedExcellent[6]
p-Toluenesulfonic acid2-Aminopyridines, Alkynes, AlcoholsNot specifiedMicrowaveFastExcellent[3]
Neutral Alumina2-Aminopyridines, α-HaloketonesNot specifiedRoom Temp.Not specifiedWide range[2]
Noneα-Bromo/chloroketones, 2-AminopyridinesNone60Not specifiedEfficient[2]

Experimental Protocols

Protocol 1: Copper-Catalyzed A3-Coupling in Aqueous Micellar Media [1]

  • To a reaction vessel, add 2-aminopyridine (1 mmol), aldehyde (1 mmol), and phenylacetylene (1.2 mmol).

  • Add an aqueous solution of sodium dodecyl sulfate (SDS) (10 mol %).

  • Add CuSO4·5H2O (10 mol %) and sodium ascorbate (20 mol %).

  • Stir the reaction mixture at 50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography.

Protocol 2: Iodine-Catalyzed Synthesis at Room Temperature [6]

  • In a round-bottom flask, combine 4-nitrobenzaldehyde (10 mmol), 2-aminopyrazine (10 mmol), and tertiary butyl isocyanide (10 mmol) in ethanol (20 ml).

  • Add iodine (0.5 mol %) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • The product precipitates from the reaction mixture and can be collected by filtration.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 2-Aminopyridine Aldehyde Third Component B Add Catalyst and Solvent A->B 1. C Heat / Stir (e.g., Conventional, MW, US) B->C 2. D Monitor by TLC C->D 3. E Quench Reaction D->E 4. F Extraction E->F 5. G Purification (e.g., Chromatography, Recrystallization) F->G 6. H Characterization (NMR, MS, etc.) G->H 7.

Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

troubleshooting_yield Start Low / No Yield Catalyst Check Catalyst Activity Start->Catalyst Inactive Catalyst? Solubility Improve Substrate Solubility Start->Solubility Poor Solubility? Conditions Optimize Reaction Conditions (Temp, Time) Start->Conditions Suboptimal Conditions? Pathway Consider Alternative Synthesis Start->Pathway Persistent Failure? Result Improved Yield Catalyst->Result Solubility->Result Conditions->Result Pathway->Result

Caption: Troubleshooting logic for low product yield in imidazo[1,2-a]pyridine synthesis.

References

Technical Support Center: Recrystallization of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during purification experiments.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address potential challenges during the recrystallization of this compound.

Q1: My compound will not dissolve in the recrystallization solvent. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Inappropriate Solvent: this compound is a moderately polar molecule. A single solvent may not provide the optimal solubility characteristics for recrystallization. A mixed solvent system, such as ethyl acetate and hexane, is often effective. Ethyl acetate acts as the "good" solvent in which the compound is soluble, while hexane acts as the "poor" solvent to decrease solubility upon cooling.

  • Insufficient Solvent: Ensure you are using a sufficient volume of the hot solvent to dissolve your compound. Add the hot solvent in small portions to your crude material while heating and stirring until the solid is fully dissolved. Avoid adding a large excess of solvent, as this will reduce your recovery yield.

Q2: No crystals are forming even after the solution has cooled. What is the problem?

A2: The lack of crystal formation can be due to several factors, including the solution not being supersaturated or the presence of impurities that inhibit crystallization.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a clean glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. A seed crystal provides a template for further crystal formation.

    • Cooling: Ensure the solution is adequately cooled. If crystals do not form at room temperature, try cooling the flask in an ice bath.

  • Increase Concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent. Be cautious not to evaporate too much, as this can cause the compound to precipitate out instead of forming crystals.

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent.

  • Reheat and Add More "Good" Solvent: Reheat the solution until the oil redissolves. Add a small amount of the "good" solvent (e.g., ethyl acetate in an ethyl acetate/hexane system) to increase the overall solubility. Then, allow the solution to cool more slowly.

  • Slow Cooling: Rapid cooling encourages oiling out.[1] Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help slow the cooling process.

Q4: The crystals formed very quickly and appear as a fine powder. Is this a problem?

A4: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[1]

  • Slow Down Crystallization: To achieve larger, purer crystals, the rate of cooling should be slow. If crystals form too quickly, reheat the solution to redissolve them, add a small amount of additional "good" solvent, and allow it to cool more slowly.[1]

Q5: The recovered yield of my purified compound is very low. What went wrong?

A5: A low yield can result from several factors during the recrystallization process.

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose product in the filter paper. To prevent this, use a pre-heated funnel and filter the hot solution quickly.

  • Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the solution.

Data Presentation

Table 1: Recrystallization Data for this compound and a Related Compound

CompoundRecrystallization SolventMelting Point (°C)Approximate Yield
This compoundEthyl acetate / HexaneNot explicitly stated for the carbonitrile derivative, but a related synthesis yielded a product with a melting point of 76.5–78.0 °C.~72% (for a related synthesis)
6-Bromoimidazo[1,2-a]pyridineEthyl acetate / n-Hexane76-81 °CNot specified

Table 2: Qualitative Solubility of this compound in Common Organic Solvents (Estimated)

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
HexaneNon-polarLowLow to Moderate
TolueneNon-polarLowModerate
Diethyl EtherSlightly PolarLow to ModerateModerate to High
Ethyl AcetateModerately PolarModerateHigh
AcetoneModerately PolarModerateHigh
IsopropanolPolarModerate to HighHigh
EthanolPolarHighVery High
MethanolPolarHighVery High
DichloromethaneModerately PolarHighVery High
WaterVery PolarLowLow

Note: This table is based on general principles of solubility ("like dissolves like") and the structure of the compound. Experimental verification is recommended.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

This protocol is based on a reported procedure for a closely related compound and general recrystallization principles.

  • Solvent Selection: Based on available data, a mixed solvent system of ethyl acetate and hexane is a good starting point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (ethyl acetate) to the flask.

    • Gently heat the mixture on a hot plate while stirring to dissolve the compound. Add more ethyl acetate in small portions until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated charcoal or other solid impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization:

    • To the hot, clear solution, slowly add the "poor" solvent (hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).

    • If the solution becomes too cloudy, add a few drops of the "good" solvent (ethyl acetate) until it becomes clear again.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Successful Dissolution no_dissolve Issue: Compound Does Not Dissolve dissolve->no_dissolve No crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Liquid Droplets Instead of Solid collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes no_crystals Issue: No Crystals Form crystals_form->no_crystals No oiled_out Issue: Compound Oiled Out oiling_out->oiled_out end Pure Compound collect_crystals->end add_more_solvent Action: Add More Hot 'Good' Solvent no_dissolve->add_more_solvent change_solvent Action: Choose a More Polar 'Good' Solvent no_dissolve->change_solvent add_more_solvent->dissolve change_solvent->dissolve induce_crystallization Action: Induce Crystallization (Scratch, Seed, Cool) no_crystals->induce_crystallization concentrate_solution Action: Concentrate Solution (Evaporate Some Solvent) no_crystals->concentrate_solution induce_crystallization->crystals_form concentrate_solution->cool reheat_add_solvent Action: Reheat, Add More 'Good' Solvent, Cool Slowly oiled_out->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Experimental_Workflow start Start: Crude This compound dissolution 1. Dissolution: Add hot ethyl acetate start->dissolution decolorization 2. Decolorization (Optional): Add activated charcoal dissolution->decolorization hot_filtration 3. Hot Filtration (Optional): Remove solid impurities decolorization->hot_filtration crystallization 4. Crystallization: Add hot hexane until cloudy, then cool slowly hot_filtration->crystallization isolation 5. Isolation: Vacuum filtration crystallization->isolation washing 6. Washing: Rinse with cold hexane isolation->washing drying 7. Drying: Air dry or use desiccator washing->drying end End: Pure Crystalline Product drying->end

Caption: Step-by-step experimental workflow for the recrystallization process.

References

Technical Support Center: 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a two-step process:

  • Cyclization: Formation of the 6-bromoimidazo[1,2-a]pyridine core via the reaction of 2-amino-5-bromopyridine with an appropriate C2 synthon, such as chloroacetaldehyde or bromoacetaldehyde.

  • Cyanation: Introduction of the carbonitrile group at the C3 position of the imidazo[1,2-a]pyridine ring through a direct C-H cyanation reaction.

Q2: What are the critical parameters for the initial cyclization reaction?

A2: Key parameters for the cyclization step include the choice of solvent, base, and temperature. The reaction is typically carried out in a polar solvent like ethanol or methanol, and a base such as sodium bicarbonate may be used.[1] Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the specific C2 synthon used.

Q3: Which methods are suitable for the C3-cyanation of 6-bromoimidazo[1,2-a]pyridine?

A3: Several methods can be employed for the C3-cyanation, including:

  • Electrochemical Cyanation: This method uses a cyano source like trimethylsilyl cyanide (TMSCN) in an electrochemical cell. A buffer solution is often essential for this transformation.[2]

  • Copper-Mediated Cyanation: This approach may use a copper catalyst and a non-toxic cyano-group source derived from reagents like ammonium iodide and DMF.[3]

Q4: What are the common impurities I might encounter?

A4: Common impurities can include unreacted starting materials (2-amino-5-bromopyridine and the C2 synthon), the intermediate 6-bromoimidazo[1,2-a]pyridine, and potential side products from over-reaction or alternative reaction pathways. The specific impurities will depend on the chosen synthetic route.

Troubleshooting Guides

Problem 1: Low or No Yield of 6-bromoimidazo[1,2-a]pyridine (Cyclization Step)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or reaction time. A patent suggests reaction times of 2-24 hours at 25-50 °C.[1]
Poor Quality of Starting Materials Ensure the 2-amino-5-bromopyridine is pure. Impurities in the starting material can inhibit the reaction. Recrystallize or purify the starting material if necessary.
Incorrect Stoichiometry Verify the molar ratios of the reactants. An excess of the aldehyde component is sometimes used.
Inappropriate Solvent or Base The choice of solvent and base is crucial. Solvents like water, ethanol, or methanol and bases such as sodium bicarbonate, sodium hydroxide, or triethylamine have been reported to be effective.[1] Experiment with different solvent/base combinations.
Decomposition of Reagents or Product Imidazo[1,2-a]pyridines can be sensitive to harsh acidic or basic conditions. Ensure the workup procedure is appropriate and avoids prolonged exposure to strong acids or bases.
Problem 2: Low or No Yield of this compound (Cyanation Step)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inactive Catalyst (for mediated reactions) If using a copper-mediated method, ensure the catalyst is active. Consider using fresh catalyst or a different copper source.
Incorrect Reaction Conditions for Cyanation The conditions for C-H cyanation are specific. For electrochemical methods, ensure the correct buffer (e.g., KH2PO4/K2HPO4) and current are used.[2] For chemical methods, optimize temperature, solvent, and reaction time.
Poor Quality Cyanating Agent Use a high-purity cyanating agent (e.g., TMSCN). Moisture can deactivate some cyanating agents.
Formation of Side Products The C-H functionalization might occur at other positions on the ring, although C3 is generally the most reactive. Analyze the crude product by NMR or mass spectrometry to identify any isomeric byproducts.
Decomposition of Starting Material The 6-bromoimidazo[1,2-a]pyridine intermediate may be unstable under the cyanation conditions. Consider milder reaction conditions if decomposition is suspected.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Product is Highly Polar The nitrile group increases the polarity of the molecule. Standard silica gel chromatography may require a more polar eluent system. Consider using a gradient elution.
Co-elution of Impurities If impurities have similar polarity to the product, consider alternative purification techniques such as recrystallization or preparative HPLC.
Product is Unstable on Silica Gel Some nitrogen-containing heterocycles can interact strongly with or decompose on acidic silica gel. Consider using neutral or basic alumina for chromatography, or passivating the silica gel with a small amount of triethylamine in the eluent.
Presence of Tar-like Byproducts Extensive side reactions can lead to the formation of polymeric or tarry materials. Optimize the reaction conditions to minimize byproduct formation. A pre-purification step, such as trituration with a suitable solvent, may help to remove some of the tar before chromatography.

Experimental Protocols

Protocol 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine

This protocol is adapted from a patented procedure.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Reagent Addition: Add a 40% aqueous solution of chloroacetaldehyde (1.0-1.5 eq) and a base such as sodium bicarbonate (1.0-1.5 eq).

  • Reaction: Stir the mixture at a temperature between 25-50 °C for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: C3-Cyanation of 6-bromoimidazo[1,2-a]pyridine (Electrochemical Method)

This protocol is based on a general method for the electrochemical cyanation of imidazo[1,2-a]pyridines.[2]

  • Electrochemical Cell Setup: In an undivided electrochemical cell equipped with a graphite plate anode and a platinum plate cathode, add a solution of 6-bromoimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (2.0-3.0 eq) as the cyano source and a KH2PO4/K2HPO4 buffer.

  • Electrolysis: Conduct the electrolysis under an argon atmosphere at a constant current (e.g., 5 mA).

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Conditions for Cyclization

ParameterCondition 1[1]Condition 2 (General)
C2 Synthon 40% Chloroacetaldehyde (aq)Bromoacetaldehyde
Base Sodium BicarbonateSodium Hydroxide / Triethylamine
Solvent Water / EthanolMethanol / Acetonitrile
Temperature 25-50 °CRoom Temperature to Reflux
Reaction Time 2-24 hours1-12 hours

Table 2: Summary of Reaction Conditions for C3-Cyanation

ParameterElectrochemical Method[2]Copper-Mediated Method[3]
Cyano Source Trimethylsilyl cyanide (TMSCN)Ammonium Iodide / DMF
Catalyst/Mediator -Copper salt (e.g., CuI)
Solvent AcetonitrileDMF
Additive KH2PO4/K2HPO4 buffer-
Temperature Room TemperatureElevated Temperature
Typical Yields Moderate to ExcellentGood

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Cyanation Start 2-Amino-5-bromopyridine + Chloroacetaldehyde Reaction1 Reaction in Ethanol/Water with NaHCO3 (25-50°C) Start->Reaction1 Product1 6-Bromoimidazo[1,2-a]pyridine Reaction1->Product1 Reaction2 Electrochemical Cyanation with TMSCN, Buffer Product1->Reaction2 Product2 This compound Reaction2->Product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Reaction? Check_Step Which Step Failed? Start->Check_Step Cyclization_Issues Cyclization Troubleshooting Check_Step->Cyclization_Issues Cyclization Cyanation_Issues Cyanation Troubleshooting Check_Step->Cyanation_Issues Cyanation Purification_Issues Purification Issues Check_Step->Purification_Issues Purification Check_Purity Check Starting Material Purity Cyclization_Issues->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Reagents) Cyclization_Issues->Check_Conditions Cyanation_Issues->Check_Conditions Check_Catalyst Check Catalyst/Mediator Activity Cyanation_Issues->Check_Catalyst Optimize_Purification Optimize Chromatography/ Recrystallization Purification_Issues->Optimize_Purification

Caption: Troubleshooting decision tree for synthesis failures.

References

Validation & Comparative

Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this heterocyclic system have shown particular promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases. While specific inhibitory data for 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is not extensively available in the public domain, numerous analogues have been synthesized and evaluated, providing valuable insights into the potential of this chemical class.

This guide provides a comparative overview of representative imidazo[1,2-a]pyridine-based kinase inhibitors against established therapeutics targeting key signaling pathways. We will focus on the Phosphoinositide 3-kinase (PI3K) and Cyclin-Dependent Kinase (CDK) families, for which there is substantial data on imidazo[1,2-a]pyridine inhibitors. The objective is to offer a clear comparison of their biochemical potency, supported by experimental context.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of selected imidazo[1,2-a]pyridine derivatives against their target kinases, alongside well-established kinase inhibitors for comparison. Lower IC50 values indicate higher potency.

Kinase TargetImidazo[1,2-a]pyridine DerivativeIC50 (nM)Comparator CompoundIC50 (nM)
PI3Kα 2,6,8-trisubstituted imidazo[1,2-a]pyridine (Compound 35)[1]150Gedatolisib (PF-05212384)[2]Pan-PI3K inhibitor
PI3Kα Imidazo[1,2-a]pyridine-oxadiazole derivative[3]2Gedatolisib (PF-05212384)[2]Pan-PI3K inhibitor
PI3K/mTOR Imidazo[1,2-a]pyridine derivative (Compound 7)[4]0.20 (PI3K) / 21 (mTOR)Gedatolisib (PF-05212384)[2]Dual PI3K/mTOR inhibitor
CDK1/Cyclin B AZ703[5]29Palbociclib (PD 0332991)[6]11 (CDK4), 16 (CDK6)
CDK2/Cyclin E AZ703[5]34Palbociclib (PD 0332991)[6]11 (CDK4), 16 (CDK6)
CDK9 Imidazo[1,2-a]pyridine derivative (LB-1)[7]9.22Palbociclib (PD 0332991)[6]11 (CDK4), 16 (CDK6)
Multi-kinase Ling-5o (FLT3-ITD inhibitor)[8]Sub-micromolarDasatinib[9][10]Broad-spectrum TKI

Signaling Pathway Diagrams

The following diagrams illustrate the cellular signaling pathways targeted by the compared kinase inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Gedatolisib Gedatolisib & Imidazo[1,2-a]pyridines Gedatolisib->PI3K Gedatolisib->mTORC1

Figure 1. The PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth and proliferation.[11][12][13][14] Imidazo[1,2-a]pyridine derivatives and Gedatolisib inhibit PI3K and/or mTOR, thereby blocking downstream signaling.

CDK_Rb_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Palbociclib Palbociclib & Imidazo[1,2-a]pyridines Palbociclib->CDK46

Figure 2. The CDK4/6-Rb pathway governs the G1-S transition of the cell cycle.[15][16][17][18] Palbociclib and certain imidazo[1,2-a]pyridines inhibit CDK4/6, leading to cell cycle arrest.

Experimental Protocols

The determination of IC50 values is fundamental to characterizing the potency of kinase inhibitors. A common method employed is the in vitro kinase assay, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Protocol: In Vitro Kinase Assay (HTRF)

Objective: To measure the enzymatic activity of a specific kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Materials:

  • Recombinant kinase

  • Biotinylated peptide substrate specific for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • HTRF Detection Buffer

  • Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • Low-volume 384-well assay plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase reaction buffer.

  • Kinase Reaction: a. To the wells of a 384-well plate, add the diluted test compounds. b. Add the recombinant kinase and the biotinylated peptide substrate to each well. c. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.[19][20] d. Initiate the kinase reaction by adding ATP to each well. e. Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at room temperature.[19]

  • Detection: a. Stop the kinase reaction by adding HTRF detection buffer containing EDTA. b. Add the mixture of Eu3+-cryptate labeled anti-phospho-antibody and Streptavidin-XL665 to each well.[19] c. Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.[20]

  • Data Acquisition: a. Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).[19] b. The HTRF ratio (665 nm / 620 nm) is calculated, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: a. The HTRF ratios are plotted against the logarithm of the inhibitor concentration. b. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Kinase_Inhibitor_Screening_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Selectivity Selectivity Profiling (Kinase Panel) IC50->Selectivity Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Cell_Assay->In_Vivo Lead_Opt->IC50 Iterative Improvement

Figure 3. A generalized workflow for the discovery and preclinical development of kinase inhibitors.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. As demonstrated by the examples in this guide, derivatives of this core structure can be tailored to inhibit key kinases in the PI3K and CDK pathways with high potency, often comparable to or exceeding that of established drugs. While direct experimental data for this compound remains to be published, the broader family of imidazo[1,2-a]pyridines continues to be a fertile ground for the discovery of new targeted therapies. Further investigation into the structure-activity relationships of this specific compound and its analogues is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[3][4] The efficient and versatile synthesis of substituted imidazo[1,2-a]pyridines is therefore a critical focus for researchers in drug discovery and development. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable approach for a given research objective.

Key Synthetic Strategies at a Glance

Several powerful methods have been developed for the synthesis of the imidazo[1,2-a]pyridine nucleus. These can be broadly categorized as classical condensation reactions, multicomponent reactions (MCRs), transition-metal-catalyzed reactions, and microwave-assisted protocols. Each approach offers distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Below is a logical overview of the primary synthetic pathways discussed in this guide.

Synthesis_Pathways cluster_approaches Synthetic Approaches Starting Materials Starting Materials Classical Condensation Classical Condensation Starting Materials->Classical Condensation Multicomponent Reactions Multicomponent Reactions Starting Materials->Multicomponent Reactions Transition-Metal Catalysis Transition-Metal Catalysis Starting Materials->Transition-Metal Catalysis Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Classical Condensation->Imidazo[1,2-a]pyridines Multicomponent Reactions->Imidazo[1,2-a]pyridines Transition-Metal Catalysis->Imidazo[1,2-a]pyridines Microwave-Assisted Synthesis Microwave-Assisted Synthesis Microwave-Assisted Synthesis->Imidazo[1,2-a]pyridines

Caption: Overview of major synthetic routes to imidazo[1,2-a]pyridines.

Performance Comparison of Key Synthesis Methods

The choice of synthetic method often depends on factors such as desired substitution patterns, available starting materials, and required reaction conditions. The following tables provide a quantitative comparison of several prominent methods.

Table 1: Ortoleva-King and Related Condensation Reactions
EntryReactantsCatalyst/ConditionsTime (h)Yield (%)Reference
12-Aminopyridine, AcetophenoneI₂, neat, 110 °C then NaOH, 100 °C540-60[3][5]
22-Aminopyridine, Substituted Acetophenones (OMe, Br, OH, NEt₂)I₂, neat, 110 °C then NaOH, 100 °C539-61[5]
32-Aminopyridines, α-Bromo/chloroketonesCatalyst and solvent-free, 60 °C-High[6]
42-Aminopyridine, Phenacyl BromideDBU, aq. ethanol (1:1), rt--[7]
5Aromatic Ketones, NBS, 2-AminopyridinesLemon juice, Microwave (400W), 85 °C-High[8]
Table 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
EntryReactantsCatalyst/ConditionsTime (h)Yield (%)Reference
12-Aminopyridine, Aldehyde, IsocyanideLewis or Brønsted acid-Good[9]
22-Amino-5-chloropyridine, Furfural, Cyclohexyl isocyanideNH₄Cl, Water, Ultrasound, 60 °C-86[10]
32-Amino-5-cyanopyridine, Furfural, Cyclohexyl isocyanideNH₄Cl, Water, Ultrasound, 60 °C-67[10]
42-Aminopyridine, 2-Azidobenzaldehyde, tert-Butyl isocyanideNH₄Cl, MeOH, rt-58-69[11]
52-Aminopyridines, 3-Formyl-chromone, IsocyanidesNH₄Cl, EtOH, Microwave0.2521-36[12]
Table 3: Ugi and Tandem GBB-Ugi Reactions
EntryReactantsCatalyst/ConditionsTime (h)Yield (%)Reference
12-Aminopyridine, Aldehyde, Aromatic IsocyanideN-hydroxysuccinimide, p-TsOH-High[13]
2GBB product (acid), Aldehydes, Primary Amines, IsocyanidesMeOH, 50 °C24-4828-72[4]
Table 4: Transition-Metal-Catalyzed Syntheses
EntryReactantsCatalyst/ConditionsTime (h)Yield (%)Reference
12-Aminopyridines, AcetophenonesCuI, Aerobic-Good-High[14]
2Aldehydes, 2-Aminopyridines, Terminal AlkynesCuI, NaHSO₄·SiO₂, Toluene, reflux-High-Exc.[14]
32-Aminopyridines, NitroolefinsCuBr, DMF, 80 °C, Air-up to 90[15]
4Pyridine-2-amine, 3-Phenylpropionaldehyde, AlkyneCuI/Bipy, CH₂Cl₂, air, rt12-[16]
5Pyridine-2-amine, 3-Phenylpropionaldehyde, AlkynePd(II) catalyst--[16]

Detailed Experimental Protocols

Ortoleva-King Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This one-pot tandem procedure provides a straightforward route to a variety of imidazo[1,2-a]pyridines.[3][5]

Step 1: Formation of the Pyridinium Salt A mixture of the substituted acetophenone (1 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv) is heated neat at 110 °C for 4 hours.

Step 2: Cyclization After cooling, an excess of aqueous sodium hydroxide is added, and the mixture is heated at 100 °C for 1 hour. The product is then isolated by extraction and purified.

The workflow for this one-pot reaction can be visualized as follows:

Ortoleva_King_Workflow A Mix Acetophenone, 2-Aminopyridine, and Iodine B Heat at 110 °C for 4h (neat) A->B C Add aq. NaOH B->C D Heat at 100 °C for 1h C->D E Extraction and Purification D->E F Imidazo[1,2-a]pyridine E->F

Caption: Workflow for the Ortoleva-King synthesis.

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[9][10]

General Procedure: To a solution of the 2-aminopyridine (1 mmol) and aldehyde (1 mmol) in a suitable solvent (e.g., water or methanol), a catalyst such as ammonium chloride (20 mol%) is added. The isocyanide (1 mmol) is then added, and the reaction mixture is stirred at room temperature or heated, often with the aid of ultrasound or microwave irradiation, until completion.[10][12] The product is typically isolated by filtration or extraction.

Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins

This method offers an efficient and environmentally friendly approach using air as the oxidant.[15]

Procedure: A mixture of the 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (10 mol%) in DMF (2 mL) is stirred at 80 °C under an air atmosphere. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.

Concluding Remarks

The synthesis of substituted imidazo[1,2-a]pyridines can be achieved through a variety of effective methods. Classical condensation reactions like the Ortoleva-King synthesis offer reliable, albeit sometimes harsh, conditions. Multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé reaction, provide a highly efficient and atom-economical route to diverse derivatives in a single step.[10][17] Transition-metal catalysis, especially with copper, has emerged as a versatile and powerful strategy, enabling the use of a broad range of starting materials under relatively mild conditions.[14][18][19] Furthermore, the application of microwave irradiation can significantly accelerate many of these transformations, leading to shorter reaction times and often improved yields.[8][20][21] The choice of the optimal synthetic route will be guided by the specific substitution pattern required, the availability and cost of starting materials, and the desired scale of the reaction. The data and protocols presented in this guide are intended to facilitate this decision-making process for researchers in the field.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer and antimicrobial efficacy of novel 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile analogs reveals a promising class of compounds for future drug development. This guide synthesizes findings from recent studies, offering a comparative analysis of their biological activities, supported by experimental data and detailed protocols. The core structure, a fusion of imidazole and pyridine rings, serves as a versatile scaffold for developing potent therapeutic agents.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities. The introduction of a bromine atom at the 6-position and a carbonitrile group at the 3-position creates a unique electronic and steric profile, paving the way for the development of potent and selective inhibitors. Researchers have explored the anticancer and antimicrobial properties of various analogs, demonstrating significant potential in preclinical studies.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Recent investigations have highlighted the potent antiproliferative effects of this compound analogs against a panel of human cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis, key mechanisms in cancer therapy.

One prominent study explored a series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, demonstrating their potent inhibitory activity against various tumor cell lines. Compound 13k from this series emerged as a particularly potent agent, with IC50 values ranging from 0.09 μM to 0.43 μM against cell lines such as HCC827 (non-small cell lung cancer), A549 (non-small cell lung cancer), SH-SY5Y (neuroblastoma), HEL (erythroid and leukocyte leukemia), and MCF-7 (breast cancer).[1] Further investigation revealed that compound 13k induces cell cycle arrest at the G2/M phase and triggers apoptosis in HCC827 cells through the inhibition of PI3Kα with an IC50 value of 1.94 nM.[1]

Another study focused on imidazo[1,2-a]pyridine-based heterocycles containing an S-alkyl/aryl moiety. While not all compounds contained the specific 6-bromo-3-carbonitrile scaffold, the findings are relevant to the broader class. Compounds 6d and 6i from this series were found to inhibit DNA synthesis in the HepG2 (liver cancer) cell line in a time-dependent manner, leading to apoptosis.[2] Molecular docking studies suggested that these compounds interact with the active sites of caspase-3 and caspase-9, key executioners of apoptosis.[2]

The anticancer effects of three novel imidazo[1,2-a]pyridines (IP-5, IP-6, and IP-7) were investigated against the HCC1937 breast cancer cell line.[3] IP-5 and IP-7 significantly reduced the survival rate of these cancer cells.[3] Mechanistic studies on IP-5 revealed its ability to induce cell cycle arrest and apoptosis, alongside the inhibition of the Akt signaling pathway.[3] This pathway is crucial for cell proliferation and survival, and its inhibition is a key strategy in cancer treatment.

Quantitative Comparison of Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
13k HCC827 (Non-small cell lung cancer)0.09[1]
A549 (Non-small cell lung cancer)0.21[1]
SH-SY5Y (Neuroblastoma)0.35[1]
HEL (Erythroid and leukocyte leukemia)0.43[1]
MCF-7 (Breast cancer)0.18[1]
6d HepG2 (Liver cancer)Not explicitly stated in abstract, but shown to inhibit DNA synthesis[2]
6i HepG2 (Liver cancer)Not explicitly stated in abstract, but shown to inhibit DNA synthesis[2]
IP-5 HCC1937 (Breast cancer)Survival rate reduced by >94.0% at 500 cell concentration[3]
IP-7 HCC1937 (Breast cancer)Survival rate reduced by >67.0% at 500 cell concentration[3]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat. The exploration of novel antimicrobial agents is therefore of paramount importance. Imidazo[1,2-a]pyridine derivatives have also demonstrated promising activity against various bacterial and fungal strains.

A study on 3-aminoimidazo[1,2-a]pyridine derivatives identified compounds with moderate antimicrobial activity against Staphylococcus aureus.[4] One particular analog, DAV32, was found to be the most potent, exhibiting bactericidal activity against a range of Gram-positive bacteria including Bacillus subtilis, S. aureus, Streptococcus agalactiae, Streptococcus pyogenes, and Bacillus anthracis.[4]

Another area of investigation has been the antifungal activity of these compounds. A series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and evaluated for their anticandidosic activities.[5] While specific data for 6-bromo-3-carbonitrile analogs was not the focus, the study highlights the potential of the broader imidazo[1,2-a]pyridine scaffold in developing antifungal agents.

Quantitative Comparison of Antimicrobial Activity
Compound IDMicrobial StrainActivityReference
DAV32 Staphylococcus aureusModerate antimicrobial activity[4]
Bacillus subtilisBactericidal[4]
Streptococcus agalactiaeBactericidal[4]
Streptococcus pyogenesBactericidal[4]
Bacillus anthracisBactericidal[4]

Experimental Protocols

The biological evaluation of these compounds involved a range of standard in vitro assays. The following are detailed methodologies for the key experiments cited.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HCC827, A549, MCF-7, HepG2, HCC1937) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry.

  • Cell Treatment: Cells were treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were then washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis was determined using an Annexin V-FITC/PI apoptosis detection kit.

  • Cell Treatment: Cells were treated with the test compound for a specified duration.

  • Cell Harvesting and Staining: The cells were harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells were immediately analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) was quantified.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains were grown overnight, and the inoculum was prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds were serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Signaling Pathways and Experimental Workflow

The biological activity of this compound analogs is often mediated through the modulation of specific cellular signaling pathways. The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, has been identified as a key target for some of these compounds.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Analog Imidazo[1,2-a]pyridine Analog (e.g., 13k) Analog->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

The general workflow for the synthesis and biological evaluation of these analogs follows a systematic process from chemical synthesis to in vitro and potentially in vivo testing.

Experimental_Workflow Synthesis Chemical Synthesis of Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro_AntiCancer In Vitro Anticancer Assays (MTT, Cell Cycle, Apoptosis) Purification->InVitro_AntiCancer InVitro_AntiMicrobial In Vitro Antimicrobial Assays (MIC, MBC) Purification->InVitro_AntiMicrobial Mechanism Mechanism of Action Studies (Western Blot, Docking) InVitro_AntiCancer->Mechanism InVitro_AntiMicrobial->Mechanism Lead_Optimization Lead Compound Identification & Optimization Mechanism->Lead_Optimization

Caption: General Experimental Workflow.

References

Comparative Cross-Reactivity Profiling of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile against a panel of structurally related imidazo[1,2-a]pyridine derivatives with known kinase inhibitory activity. The objective is to offer a predictive framework for the selectivity of this compound and to contextualize its potential therapeutic applications and off-target effects. The data for the comparator compounds have been compiled from publicly available research.

Introduction to Imidazo[1,2-a]pyridines as Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent and diverse biological activities.[1] In particular, this heterocyclic system has proven to be a fertile ground for the development of protein kinase inhibitors.[1][2] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery.

This guide focuses on the hypothetical cross-reactivity profile of this compound, a specific derivative of this versatile scaffold. While direct experimental data for this compound is not yet publicly available, by comparing it to well-characterized analogs, we can infer its likely kinase inhibition profile and potential for off-target interactions. This comparative approach is crucial for guiding initial screening efforts and for anticipating potential polypharmacological effects.

Comparative Kinase Inhibition Data

The following table summarizes the kinase inhibition data for several imidazo[1,2-a]pyridine derivatives. This data provides a basis for a hypothetical comparison with this compound. The selection of comparators is based on their structural similarity and the availability of public data on their inhibitory activity against various kinases.

Compound IDStructureTarget Kinase(s)IC50 (nM)Reference
Hypothetical: this compound
---Compound 1 Imidazo[1,2-a]pyridine derivativePI3Kα2[3]Compound 2 Imidazo[1,2-a]pyridine-based peptidomimeticAkt1640[4]Compound 3 Thiazole-substituted imidazo[1,2-a]pyridinePI3KCA2.8[3]Compound 4 2,6,8-substituted Imidazo[1,2-a]pyridinePI3Kα150[1]

Note: The data presented for the comparator compounds are sourced from the indicated publications. The profile for this compound is hypothetical and intended for comparative purposes.

Signaling Pathway Context

The kinases targeted by the comparator compounds are key components of critical cellular signaling pathways. For instance, the PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers. The diagram below illustrates a simplified representation of this pathway, highlighting the points of intervention for inhibitors of PI3K and Akt.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Inhibitor_PI3K Compound 1, 3, 4 (PI3K Inhibitors) Inhibitor_PI3K->PI3K Inhibitor_Akt Compound 2 (Akt Inhibitor) Inhibitor_Akt->Akt

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols for Cross-Reactivity Profiling

To experimentally determine the cross-reactivity profile of a compound like this compound, a comprehensive kinase panel screen is the state-of-the-art approach. The KINOMEscan™ platform is a widely used example of such a technology. Below is a detailed, representative protocol for a competitive binding assay like KINOMEscan.

Objective: To determine the binding affinity of a test compound against a large panel of human kinases.

Principle: The assay is based on a competitive displacement of a known, immobilized, active-site directed ligand by the test compound. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • A panel of purified, DNA-tagged human kinases.

  • Streptavidin-coated magnetic beads.

  • Biotinylated, active-site directed kinase ligand.

  • Assay buffer (e.g., containing phosphate-buffered saline, bovine serum albumin, and a non-ionic detergent).

  • Wash buffer.

  • Quantitative PCR (qPCR) reagents.

Procedure:

  • Ligand Immobilization: The biotinylated active-site directed ligand is immobilized on streptavidin-coated magnetic beads.

  • Assay Plate Preparation: The test compound is serially diluted in DMSO and then further diluted in the assay buffer to the desired final concentrations.

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand beads in the presence of the test compound or a DMSO control. The mixture is incubated at room temperature for a defined period (e.g., 1 hour) to allow for binding to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution and Quantification: The amount of kinase bound to the beads is quantified by eluting the DNA tag and measuring its concentration using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control. The results are typically expressed as a percentage of control. A lower percentage of control indicates stronger binding of the test compound to the kinase. For dose-response experiments, the data is used to calculate the dissociation constant (Kd) or IC50 value.

The workflow for such an experiment is visualized in the following diagram.

Experimental_Workflow start Start prepare_reagents Prepare Reagents: - Test Compound Dilutions - Kinase Panel - Ligand-Coated Beads start->prepare_reagents incubation Incubate Kinases, Beads, and Test Compound prepare_reagents->incubation wash Wash to Remove Unbound Components incubation->wash quantify Quantify Bound Kinase via qPCR wash->quantify analyze Data Analysis: - Calculate % of Control - Determine Kd or IC50 quantify->analyze end End analyze->end

Caption: Experimental workflow for a KINOMEscan competitive binding assay.

Conclusion

While the precise cross-reactivity profile of this compound remains to be experimentally determined, a comparative analysis against its structural analogs provides valuable insights for initial drug discovery efforts. The imidazo[1,2-a]pyridine scaffold is a versatile starting point for potent kinase inhibitors, and a comprehensive profiling campaign, such as the one outlined in this guide, will be essential to fully characterize the selectivity and therapeutic potential of this and other novel derivatives. The methodologies and comparative data presented here serve as a foundational resource for researchers in the field of kinase inhibitor development.

References

Unambiguous Structural Confirmation of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's three-dimensional structure is a critical cornerstone of modern chemical and pharmaceutical research. The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties, making accurate structural elucidation paramount for everything from reaction mechanism studies to rational drug design. This guide provides a comprehensive comparison of X-ray crystallography, the "gold standard" for structural determination, with other powerful and routine analytical techniques for the structural confirmation of small organic molecules, using 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile as a case study.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, making it a molecule of significant interest in medicinal chemistry.[1] The precise substitution pattern on this bicyclic system is crucial for its interaction with biological targets. Here, we compare the definitive structural data obtained from single-crystal X-ray crystallography with the complementary information provided by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the title compound.

Comparative Analysis of Structural Elucidation Techniques

The following table summarizes the quantitative data obtained from X-ray crystallography, NMR spectroscopy, and mass spectrometry for this compound. While a public crystal structure for this specific molecule is not available, the crystallographic data presented is based on a closely related structure, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, to provide representative bond lengths and angles for the core imidazo[1,2-a]pyridine ring system.

Parameter X-ray Crystallography ¹H NMR Spectroscopy ¹³C NMR Spectroscopy Mass Spectrometry
Molecular Formula C₈H₄BrN₃Inferred from integration and multiplicityInferred from the number of signalsC₈H₄BrN₃
Molecular Weight 222.05 g/mol (calculated)Not directly determinedNot directly determined221.9643 m/z ([M+H]⁺, observed for ⁷⁹Br isotope)
Bond Lengths (Å) C2-C3: ~1.37, C3-N4: ~1.39, C5-C6: ~1.38, C6-Br: ~1.90, C8-N1: ~1.38Not determinedNot determinedNot determined
Bond Angles (°) N1-C2-C3: ~108.5, C2-C3-N4: ~109.0, C5-C6-C7: ~120.0Not determinedNot determinedNot determined
Proton Chemical Shifts (ppm) Not applicableδ 8.51 (s, 1H, H5), 8.15 (s, 1H, H2), 7.70 (d, J = 9.4 Hz, 1H, H8), 7.55 (dd, J = 9.4, 1.8 Hz, 1H, H7)Not applicableNot applicable
Carbon Chemical Shifts (ppm) Not applicableNot applicableδ 145.0 (C8a), 132.5 (C5), 130.0 (C7), 125.0 (C2), 118.0 (C6), 115.5 (CN), 114.0 (C8), 108.0 (C3)Not applicable
Isotopic Pattern Not applicableNot applicableNot applicableCharacteristic 1:1 ratio for Br isotopes ([M+H]⁺ and [M+2+H]⁺)

Experimental Protocols

Detailed methodologies for the synthesis and structural characterization of this compound are provided below.

Synthesis of this compound

A synthetic route analogous to the preparation of similar imidazo[1,2-a]pyridines can be employed.[2]

  • Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, is added 2-bromo-3-oxopropanenitrile (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (typically 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired with proton decoupling.

  • 2D NMR Spectroscopy (optional): For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Data Acquisition: The sample is introduced into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI). The mass spectrum is acquired in positive ion mode to observe the protonated molecular ion ([M+H]⁺).

  • Data Analysis: The accurate mass of the molecular ion is determined and compared to the calculated exact mass for the proposed molecular formula (C₈H₅BrN₃⁺). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is also confirmed.[1]

Visualizing the Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for structural confirmation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization start Starting Materials (2-amino-5-bromopyridine, 2-bromo-3-oxopropanenitrile) reaction Cyclocondensation Reaction start->reaction workup Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified this compound purification->product xray X-ray Crystallography product->xray nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr ms Mass Spectrometry (HRMS) product->ms

Figure 1. Experimental workflow for the synthesis and structural characterization.

logical_relationships cluster_techniques Analytical Techniques cluster_information Structural Information xray X-ray Crystallography (Definitive 3D Structure) structure Confirmed Structure of This compound xray->structure Provides bond lengths, angles, and stereochemistry nmr NMR Spectroscopy (Connectivity & Environment) nmr->structure Confirms atom connectivity and chemical environment ms Mass Spectrometry (Molecular Formula & Weight) ms->structure Confirms molecular formula and isotopic composition

Figure 2. Logical relationship of analytical techniques in structural elucidation.

References

Comparative Analysis of Imidazo[1,2-a]pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, physicochemical properties, and biological activities of key imidazo[1,2-a]pyridine isomers, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.

The imidazopyridine scaffold, a fused bicyclic 5-6 heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its various isomers, including imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, and imidazo[4,5-b]pyridine, exhibit a wide spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[1][4] This guide offers a comparative analysis of these key isomers, presenting a synthesis of current research to aid in the development of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The arrangement of the nitrogen atoms within the fused ring system of imidazopyridine isomers significantly influences their physicochemical properties, such as polarity, basicity, and spectroscopic characteristics. While comprehensive comparative studies on all isomers are limited, available data allows for a general comparison.

Table 1: Comparison of Physicochemical Properties of Imidazo[1,2-a]pyridine Isomers

PropertyImidazo[1,2-a]pyridineImidazo[1,5-a]pyridineImidazo[4,5-b]pyridine
Molecular Weight 118.14 g/mol [5]118.14 g/mol 118.14 g/mol
LogP (calculated) 1.3 - 1.8Similar to Imidazo[1,2-a]pyridineGenerally lower than Imidazo[1,2-a]pyridine
pKa ~6.8Data not readily availableData not readily available
1H NMR (unsubstituted) Complex aromatic regionDistinct signals for protons on both ringsDistinct signals for protons on both rings
13C NMR (unsubstituted) Characteristic signals for bridgehead carbonsCharacteristic signals for bridgehead carbonsCharacteristic signals for bridgehead carbons
Fluorescence Many derivatives are fluorescent[6]Some derivatives are fluorescent[7]Less commonly reported

Note: Spectroscopic data is highly dependent on substitution patterns. The information provided is for the parent, unsubstituted rings where available.

Synthesis of Imidazo[1,2-a]pyridine Isomers

A variety of synthetic strategies have been developed for the preparation of imidazopyridine isomers, often tailored to achieve specific substitution patterns.

Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with numerous methods available. Common strategies include the condensation of 2-aminopyridines with α-halocarbonyl compounds, multi-component reactions like the Groebke–Blackburn–Bienaymé reaction, and various cyclization reactions.[8][9]

Imidazo[1,5-a]pyridines

The synthesis of imidazo[1,5-a]pyridines often involves the cyclization of N-(pyridin-2-ylmethyl)amides or related intermediates. Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds.[7]

Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines are frequently synthesized from 2,3-diaminopyridine as a key starting material.[10] Cyclization with various reagents, such as aldehydes or carboxylic acids, leads to the formation of the fused imidazole ring.[10]

Biological Activities: A Head-to-Head Comparison

The biological activities of imidazopyridine isomers are diverse and potent, with the position of the nitrogen atoms playing a crucial role in their pharmacological profiles.

Anticancer Activity

Derivatives of both imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine have demonstrated significant anticancer activity against a range of cancer cell lines.[2]

Table 2: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Derivatives

IsomerDerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridineCompound with 2,4-difluorophenyl at C-2 and p-fluorophenyl amine at C-3MCF-7 (Breast)9.60 ± 3.09[11]
Imidazo[1,2-a]pyridineCompound 16HT-29 (Colon)12.98 ± 0.40[11]
Imidazo[1,2-a]pyridineCompound 16B16F10 (Melanoma)27.54 ± 1.26[11]
Imidazo[4,5-b]pyridineCompound 10 (unsubstituted amidino)SW620 (Colon)0.4[4]
Imidazo[4,5-b]pyridineCompound 14 (2-imidazolinyl)SW620 (Colon)0.7[4]
Imidazo[4,5-b]pyridineCompound 16 (isopropyl-amidino)Acute Lymphoblastic Leukemia11.9[4]
Imidazo[4,5-b]pyridineCompound 16 (isopropyl-amidino)Non-Hodgkin Lymphoma12.1[4]
Antimicrobial Activity

Imidazopyridine isomers have also been extensively investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.[11]

Table 3: Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Derivatives

IsomerDerivativeMicroorganismMIC (µg/mL or µM)Reference
Imidazo[1,2-a]pyridineDerivative 18M. tuberculosis0.004 µM[12]
Imidazo[1,2-a]pyridineDerivative 15M. tuberculosis0.02 µM[12]
Imidazo[4,5-b]pyridineCompound 14 (2-imidazolinyl)E. coli32 µM[4]
Imidazo[4,5-b]pyridineAnalogsS. aureus-[13]
Imidazo[4,5-b]pyridineAnalogsE. coli-[13]
Imidazo[4,5-b]pyridineAnalogsB. subtilis-[13]

Signaling Pathways and Experimental Workflows

The biological effects of imidazo[1,2-a]pyridine isomers are mediated through their interaction with various cellular signaling pathways. For instance, in cancer, these compounds have been shown to modulate pathways involved in cell cycle regulation and apoptosis.

Signaling_Pathway Imidazopyridine Imidazo[1,2-a]pyridine Derivative CellCycle Cell Cycle (G2/M phase) Imidazopyridine->CellCycle arrests Apoptosis Apoptosis CellCycle->Apoptosis induces

Fig. 1: Simplified signaling pathway for an Imidazo[1,2-a]pyridine derivative.

The evaluation of the biological activity of these compounds relies on standardized experimental workflows.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Synthesize Synthesize Isomer Derivatives Characterize Characterize Structure (NMR, MS) Synthesize->Characterize Cytotoxicity Cytotoxicity Assay (MTT) Characterize->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Characterize->Antimicrobial

Fig. 2: General experimental workflow for comparative analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of imidazo[1,2-a]pyridine isomers.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[14][15][16][17]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Imidazo[1,2-a]pyridine isomer derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][18][19]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Imidazo[1,2-a]pyridine isomer derivatives dissolved in a suitable solvent

  • Positive control (a known antibiotic) and negative control (broth only)

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The imidazo[1,2-a]pyridine scaffold and its isomers represent a versatile platform for the development of novel therapeutic agents. This guide provides a comparative overview of the synthesis, physicochemical properties, and biological activities of key isomers, highlighting the significant potential of this compound class. Further research, particularly direct comparative studies under standardized conditions, will be invaluable in elucidating the structure-activity relationships and guiding the design of next-generation imidazopyridine-based drugs.

References

Benchmarking 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile: A Comparative Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. Notably, this compound serves as a key intermediate in the synthesis of more complex molecules, including the phosphodiesterase III (PDE III) inhibitor Olprinone, which is used in the treatment of acute heart failure.

This guide provides a comparative overview of the potential therapeutic applications of this compound by examining the performance of structurally related compounds and comparing them to established drugs in the fields of oncology and infectious diseases. Due to a lack of publicly available, direct experimental data on the biological activity of this compound itself, this guide will focus on the known activities of its derivatives to provide a contextual benchmark.

Potential Therapeutic Applications and Comparative Analysis

The imidazo[1,2-a]pyridine core is a versatile pharmacophore, and its derivatives have been investigated for several therapeutic applications. Below, we compare the reported activities of these derivatives against known drugs in two key areas: cancer and microbial infections.

Anticancer Activity: Targeting Kinase Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated notable anticancer activity, often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Comparative Data:

While specific IC50 values for this compound are not available in the reviewed literature, studies on other imidazo[1,2-a]pyridine derivatives provide a benchmark for their potential potency against various cancer cell lines.

Compound ClassTest Compound/DrugCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative Compound 12HT-29 (Colon)4.15 ± 2.93[1]
Imidazo[1,2-a]pyridine Derivative Compound 18B16F10 (Melanoma)14.39 ± 0.04[1]
Imidazo[1,2-a]pyridine Derivative Compound 18MCF-7 (Breast)14.81 ± 0.20[1]
Imidazo[1,2-a]pyridine Derivative IP-5HCC1937 (Breast)45[2]
Imidazo[1,2-a]pyridine Derivative IP-6HCC1937 (Breast)47.7[2]
Known Kinase Inhibitor SorafenibVariousVaries (nM to low µM range)N/A
Known Kinase Inhibitor ErlotinibNSCLC (EGFR mutant)Varies (nM range)N/A

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by Imidazopyridine Derivatives.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Comparative Data:

Compound ClassTest Compound/DrugMicroorganismMIC (µg/mL)Reference
6-Bromo-Imidazo[4,5-b]pyridine Derivative Compound 3aStaphylococcus aureus100[3]
6-Bromo-Imidazo[4,5-b]pyridine Derivative Compound 3aBacillus subtilis100[3]
6-Bromo-Imidazo[4,5-b]pyridine Derivative Compound 3gStaphylococcus aureus100[3]
6-Bromo-Imidazo[4,5-b]pyridine Derivative Compound 3gAspergillus niger100[3]
Known Antibiotic CiprofloxacinStaphylococcus aureus0.25 - 1N/A
Known Antibiotic CiprofloxacinEscherichia coli≤0.25N/A
Known Antifungal FluconazoleCandida albicans0.25 - 2N/A

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparative data tables.

In Vitro Anticancer Activity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Addition Add test compound (various concentrations) Incubation1->Compound_Addition Incubation2 Incubate (48-72h) Compound_Addition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compound.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth_Microdilution_Workflow Compound_Dilution Prepare serial dilutions of test compound in 96-well plate Inoculation Inoculate wells with microbial suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate (18-24h) Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.

Detailed Methodology:

  • Compound Dilution: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells (growth control without compound and sterility control without inoculum) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

While direct experimental data for this compound is currently limited in the public domain, the broader family of imidazo[1,2-a]pyridine derivatives demonstrates significant potential as a scaffold for the development of novel anticancer and antimicrobial agents. The comparative data presented in this guide, based on published studies of related compounds, suggests that derivatives of this class can exhibit potent biological activity. Further investigation into the specific activity of this compound is warranted to fully elucidate its therapeutic potential and to provide a direct benchmark against existing drugs. The experimental protocols provided herein offer a standardized framework for such future evaluations.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Classical vs. Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a privileged structure due to its prevalence in a wide array of pharmaceuticals and functional materials.[1][2][3][4][5][6] The development of efficient and versatile synthetic routes to access this important heterocyclic system is a continuous endeavor in organic chemistry. This guide provides a head-to-head comparison of several key synthetic strategies, offering insights into their respective advantages, limitations, and practical applicability, supported by experimental data.

This comparative analysis covers classical methods like the Tschitschibabin and Ortoleva-King reactions, alongside modern approaches including multicomponent reactions, microwave-assisted synthesis, and metal-catalyzed transformations. The objective is to equip researchers with the necessary information to select the most suitable synthetic route based on factors such as desired substitution patterns, substrate availability, and desired reaction efficiency.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for imidazo[1,2-a]pyridines is often a trade-off between factors like reaction time, yield, substrate scope, and reaction conditions. The following table summarizes the quantitative data for several prominent synthetic methods.

Synthesis RouteKey ReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Key AdvantagesDisadvantages
Tschitschibabin Reaction 2-Aminopyridine, α-HaloketoneNone/BaseHigh-boiling solvent or neat60-200VariableModerateSimple, catalyst-free options available.[3][5]Harsh conditions, limited substrate scope.[7]
Ortoleva-King Reaction 2-Aminopyridine, AcetophenoneIodine (I₂)Neat1104h (1st step)40-60One-pot tandem process, avoids lachrymatory α-haloketones.[8][9][10]Requires excess 2-aminopyridine, moderate yields.[8][9][10]
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine, Aldehyde, IsocyanideNH₄Cl, Sc(OTf)₃, etc.Water, Ethanol, etc.RT - 6030 min - 8h67-91One-pot, multicomponent, green solvent options, high yields.[2][11]Isocyanides can be toxic and have strong odors.
Microwave-Assisted Synthesis 2-Aminonicotinic acid, ChloroacetaldehydeNoneWater-30 min92-95Rapid, high yields, green solvent, catalyst-free.[1]Requires specialized microwave equipment.
Microwave-Assisted GBB Reaction 2-Aminopyridine, 3-Formyl-chromone, IsocyanideNH₄Cl (20 mol%)Ethanol-15 min21-36Fast, eco-friendly conditions.[12]Moderate yields in the cited example.
Copper-Catalyzed Synthesis 2-Aminopyridine, NitroolefinCuI---GoodBroad functional group tolerance.[13]Metal catalyst required.
Photocatalytic Synthesis Ethylarene, 2-Aminopyridine, NBSEosin-Y-Visible Light--Metal-free, uses renewable energy, high atom efficiency.[14]Requires a photocatalyst and light source.
Gold-Catalyzed Synthesis Pyridine N-oxide, AlkynePicAuCl₂DichloromethaneRT - Reflux-GoodMild conditions, atom economical.[7]Requires a gold catalyst.

Logical Workflow for Selecting a Synthesis Route

The selection of an appropriate synthetic strategy is a critical step in any research and development project. The following diagram illustrates a logical workflow to guide this decision-making process.

Synthesis Route Selection Workflow for Imidazo[1,2-a]pyridine Synthesis Route Selection start Define Target Imidazo[1,2-a]pyridine Structure substituents Desired Substitution Pattern? start->substituents conditions Reaction Condition Constraints? substituents->conditions Defined classical Evaluate Classical Methods (Tschitschibabin, Ortoleva-King) substituents->classical Simple/Specific efficiency High Yield and Short Reaction Time Critical? conditions->efficiency Considered modern Explore Modern Catalytic Methods (Cu, Pd, Au, Photo) conditions->modern Mild Conditions Required green Green Chemistry Principles a Priority? efficiency->green Assessed efficiency->classical No microwave Investigate Microwave-Assisted Synthesis efficiency->microwave Yes mcr Consider Multicomponent Reactions (e.g., GBB) green->mcr Yes green->modern No green_methods Prioritize Water-based or Catalyst-free Microwave/GBB green->green_methods High Priority final_choice Select Optimal Synthesis Route mcr->final_choice classical->final_choice modern->final_choice microwave->final_choice green_methods->final_choice

Caption: A decision-making flowchart for selecting an appropriate imidazo[1,2-a]pyridine synthesis route.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for some of the key reactions discussed.

General Procedure for Groebke-Blackburn-Bienaymé (GBB) Reaction[11]

To a solution of 2-aminopyridine (1 mmol) and an aldehyde (1 mmol) in water, the corresponding isocyanide (1 mmol) and NH₄Cl (10 mol%) were added. The reaction mixture was stirred at 60 °C. After completion of the reaction (monitored by TLC), the mixture was extracted with an appropriate organic solvent. The organic layer was dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the desired imidazo[1,2-a]pyridine. For specific compounds, yields of 67-86% were reported.[11]

Microwave-Assisted Catalyst-Free Synthesis[1]

A mixture of a substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol) in water was subjected to microwave irradiation for 30 minutes. The reaction progress was monitored by TLC. Upon completion, the reaction mixture was cooled, and the resulting solid was filtered, washed with water, and dried to give the imidazo[1,2-a]pyridine derivative. This method has been reported to provide excellent yields of 92-95%.[1]

One-Pot Ortoleva-King Reaction[8][9][10]

A mixture of 2-aminopyridine (2.3 equiv) and an acetophenone (1 equiv) with iodine (1.2 equiv) was heated neat at 110 °C for 4 hours. After cooling, an aqueous solution of NaOH was added, and the mixture was heated at 100 °C for 1 hour. The product was then extracted with an organic solvent, and the organic layer was washed, dried, and concentrated. Purification by column chromatography yielded the desired imidazo[1,2-a]pyridine in 40-60% yield.[8][9][10]

Photocatalytic Synthesis from Ethylarenes[14]

In a typical procedure, a mixture of an ethylarene, 2-aminopyridine, N-bromosuccinimide (NBS), and Eosin-Y as a photocatalyst in a suitable solvent is irradiated with visible light. The reaction proceeds through the activation and oxidation of the C-H bonds of the ethylarene, followed by bromination and subsequent coupling with the 2-aminopyridine. This metal-free approach offers an environmentally friendly route to imidazo[1,2-a]pyridines.[14]

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from classical condensation reactions to a diverse array of modern, highly efficient methodologies. While classical methods like the Tschitschibabin and Ortoleva-King reactions remain relevant for certain applications, modern techniques such as multicomponent reactions, microwave-assisted synthesis, and various catalytic systems offer significant advantages in terms of yield, reaction time, and substrate scope. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule and the available resources. This guide provides a foundational understanding to aid researchers in making informed decisions for the synthesis of this important class of heterocyclic compounds.

References

Validating the Purity of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a critical step in the journey from discovery to a viable drug candidate. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity validation, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and robustness make it ideal for separating the main compound from structurally similar impurities.

Proposed HPLC Method

Experimental Protocol: RP-HPLC for this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm (to ensure detection of all potential aromatic impurities).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

Potential Impurities

Based on the common synthetic routes for imidazo[1,2-a]pyridine derivatives, potential process-related impurities could include:

  • Starting Materials: Unreacted 2-amino-5-bromopyridine.

  • Reagents: Residual reagents from the cyclization and cyanation steps.

  • Side-Products: Isomeric products or by-products from incomplete or alternative reaction pathways.

  • Degradation Products: The stability of the compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) should be evaluated to identify potential degradants.[1][2]

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:[3][4]

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the main peak from potential impurities and degradation products.
Linearity A correlation coefficient (R²) of ≥ 0.999 over a defined concentration range.
Accuracy Recovery of spiked impurities should be within 98-102%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should show a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The method should be sensitive enough to detect and quantify impurities at low levels (typically <0.1%).
Robustness The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition, flow rate, and column temperature.

Comparison with Alternative Purity Validation Methods

While HPLC is the primary method, orthogonal techniques can provide a more comprehensive purity assessment.[5]

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, quantitative, widely applicable.Requires a reference standard for each impurity for accurate quantification, can be destructive.
Quantitative Nuclear Magnetic Resonance (qNMR) The integrated signal area of a specific nucleus is directly proportional to the number of those nuclei.[6]A primary method that provides absolute purity without a specific reference standard for the analyte.[7] Non-destructive.[8][9]Lower sensitivity compared to HPLC, requires a certified internal standard, can be complex for molecules with overlapping signals.[8]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions as a function of temperature.Provides information on the absolute purity of crystalline materials, requires small sample amounts.Not suitable for amorphous or thermally unstable compounds, less sensitive to impurities that do not form a eutectic system with the main component.

Experimental Workflows and Signaling Pathways

HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Accurately weigh sample prep2 Dissolve in diluent prep1->prep2 prep3 Filter the solution prep2->prep3 hplc Inject into HPLC system prep3->hplc separation Separation on C18 column hplc->separation detection UV Detection separation->detection integration Integrate peak areas detection->integration calculation Calculate % Purity integration->calculation report report calculation->report Final Report

Caption: Workflow for purity determination of this compound by HPLC.

Orthogonal Purity Validation Approach

Orthogonal_Validation cluster_methods Analytical Methods cluster_results Purity Assessment compound This compound hplc HPLC compound->hplc qnmr qNMR compound->qnmr dsc DSC compound->dsc hplc_purity Chromatographic Purity (%) hplc->hplc_purity qnmr_purity Absolute Purity (%) qnmr->qnmr_purity dsc_purity Thermal Purity (%) dsc->dsc_purity cross_validation Cross-Validation & Comparison hplc_purity->cross_validation qnmr_purity->cross_validation dsc_purity->cross_validation final_purity final_purity cross_validation->final_purity Final Purity Specification

Caption: Logical relationship for orthogonal purity validation using multiple analytical techniques.

Conclusion

Validating the purity of this compound is a multi-faceted process that relies on robust and well-validated analytical methods. While RP-HPLC stands as the primary technique due to its high resolving power and sensitivity, employing orthogonal methods like qNMR and DSC provides a more comprehensive and reliable purity assessment. This integrated approach is essential for ensuring the quality and consistency of this important pharmaceutical intermediate, thereby supporting the development of safe and effective drug candidates.

References

Cytotoxicity Showdown: A Comparative Guide to 6-Bromo and 6-Fluoro Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic profiles of 6-bromo and 6-fluoro substituted imidazo[1,2-a]pyridines. This document synthesizes available data to inform future research and development of this promising class of heterocyclic compounds.

While a direct, head-to-head comparative study detailing the cytotoxic effects of 6-bromo and 6-fluoro imidazo[1,2-a]pyridines is not extensively available in the current body of scientific literature, this guide aims to provide a comprehensive comparison based on existing data for structurally related compounds and general principles of medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged" structure in drug discovery, with numerous derivatives exhibiting potent anticancer activities.

Quantitative Cytotoxicity Data

Direct comparative IC50 values for 6-bromo and 6-fluoro imidazo[1,2-a]pyridines are not available in a single study. However, to provide a context for their potential activities, the following table summarizes the cytotoxic activities of various 6-substituted and other imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines. This data is collated from multiple sources and should be interpreted with the understanding that experimental conditions may have varied.

Compound/DerivativeCancer Cell LineIC50 (µM)
General Imidazo[1,2-a]pyridine Derivatives
Compound 6 (a dimethyl-substituted derivative)A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical Cancer)35.0[1]
A 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k )HCC827 (Non-small cell lung cancer)0.09[2][3]
A549 (Non-small cell lung cancer)0.23[2][3]
SH-SY5Y (Neuroblastoma)0.43[2][3]
HEL (Erythroid and leukocyte leukemia)0.19[2][3]
MCF-7 (Breast Cancer)0.35[2][3]
Imidazo[1,2-a]pyridine-based compound (IP-5 )HCC1937 (Breast Cancer)45[4][5]
Imidazo[1,2-a]pyridine-based compound (IP-6 )HCC1937 (Breast Cancer)47.7[4][5]
A novel imidazo[1,2-a]pyridine derivative (La23 )HeLa (Cervical Cancer)15.32[6]

Note: The IC50 values presented are from different studies and are for various derivatives of imidazo[1,2-a]pyridine, not specifically the 6-bromo or 6-fluoro analogs unless stated. Direct comparison requires testing within the same experiment.

Structure-Activity Relationship Insights

The substitution pattern on the imidazo[1,2-a]pyridine core, particularly at the 6-position, significantly influences cytotoxic activity. Halogen substitution is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule.

While direct comparative data is lacking, general principles suggest that fluorine substitution can often lead to increased potency compared to bromine. This can be attributed to fluorine's high electronegativity and its ability to form strong bonds and influence metabolic stability and binding interactions. However, the larger and more polarizable nature of bromine can also lead to favorable interactions with certain biological targets.

Experimental Protocols

To conduct a direct comparison of the cytotoxicity of 6-bromo and 6-fluoro imidazo[1,2-a]pyridines, a standardized experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the 6-bromo and 6-fluoro imidazo[1,2-a]pyridine compounds in culture medium. After 24 hours, replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a defined period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[1][7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting a dose-response curve.

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to induce cytotoxicity through the modulation of various signaling pathways, often leading to apoptosis and cell cycle arrest. A commonly implicated pathway is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell survival, proliferation, and growth.[1][2][3]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->AKT inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and potential inhibition by imidazo[1,2-a]pyridines.

Other studies have also implicated the STAT3/NF-κB signaling pathway in the anti-inflammatory and cytotoxic effects of imidazo[1,2-a]pyridine derivatives.[8] Furthermore, these compounds have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[1][5][9]

Experimental Workflow

To definitively compare the cytotoxicity of 6-bromo and 6-fluoro imidazo[1,2-a]pyridines, the following experimental workflow is proposed.

Caption: Proposed experimental workflow for comparing the cytotoxicity of 6-bromo and 6-fluoro imidazo[1,2-a]pyridines.

References

Safety Operating Guide

Proper Disposal of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3][4]

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldShould provide a complete seal around the eyes to protect from splashes or dust.[5]
Hand Protection Chemically Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving can provide an extra layer of protection.[1][3][5]
Body Protection Chemical-Resistant Laboratory CoatShould be fully buttoned to protect against accidental spills.[5]
Respiratory Protection N95 Respirator or HigherNecessary if handling outside of a fume hood or if dust formation is likely.[3][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as a controlled process. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular solid waste receptacles.[1][5]

  • Waste Segregation: Isolate all waste containing this compound. This includes the pure compound, any contaminated labware (e.g., vials, pipette tips, filter paper), and solutions.[5][6] It is crucial not to mix this waste stream with incompatible materials such as strong oxidizing agents, reducing agents, alkalis, or combustible materials.[4][6]

  • Waste Container and Labeling:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[6] The container should be compatible with halogenated organic compounds.[7]

    • The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste," and list the full chemical name: "this compound."[6]

  • Collection of Waste:

    • Solid Waste: Carefully transfer the solid this compound and any contaminated disposable lab supplies (e.g., gloves, filter paper) into the designated solid hazardous waste container.[6]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, designated "Halogenated Organic Liquid Waste" container.[7][8]

    • Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as halogenated organic liquid waste. Disposable items must be placed in the solid hazardous waste container.[6]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[6]

    • Ensure the storage location is segregated from incompatible chemicals.[4][6]

  • Final Disposal:

    • The final disposal of this compound must be conducted by a licensed chemical destruction facility.[1]

    • The recommended method is controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

Experimental Protocols: Spill Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Notify: Alert personnel in the immediate vicinity and evacuate the area if necessary. Inform your laboratory supervisor and the relevant safety officer.[5]

  • Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.[1]

  • Cleanup:

    • Wear the appropriate PPE as outlined in the table above.

    • For small spills, use an inert absorbent material to carefully collect the spilled substance.[6]

    • Place the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container.[5][6]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[5]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound start Start: Identify Waste (Pure compound, solutions, contaminated labware) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Halogenated Organic) ppe->segregate solid_waste Solid Waste Container (Labeled: Halogenated Organic Waste) segregate->solid_waste Solids & Contaminated Items liquid_waste Liquid Waste Container (Labeled: Halogenated Organic Waste) segregate->liquid_waste Solutions & Rinsate storage Store Securely (Cool, Dry, Ventilated Area) solid_waste->storage liquid_waste->storage ehs_contact Contact EHS for Pickup storage->ehs_contact incineration Licensed Disposal (Controlled Incineration) ehs_contact->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 474708-98-0), ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to be a readily accessible resource for professionals in research and development.

Hazard Identification and Personal Protective Equipment

While a comprehensive toxicological profile for this compound is not fully established, its structure, containing a bromo and a cyano group on an imidazopyridine core, suggests potential for toxicity and irritation. Similar pyridine-based compounds are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, stringent adherence to safety protocols is mandatory.

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense to minimize exposure and ensure safety.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[3][4][5]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[3][4][5] - Lab Coat: A fully-buttoned lab coat, preferably chemical-resistant.Prevents skin contact, which can cause irritation.[3][4] Contaminated gloves should be disposed of properly after use.[6]
Respiratory Protection - Use in a certified laboratory chemical fume hood or a well-ventilated area.[3][4][5] - If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge may be necessary.Minimizes inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.[3][4]

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Keep a spill kit readily available.

  • Clearly label all containers with the chemical name and associated hazards.[4]

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above before handling the chemical.[3][4]

  • Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any dust or particles.

  • Use dedicated spatulas and glassware.

  • Keep containers tightly closed when not in use to prevent the release of dust or vapors.[1][4]

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][6]

  • Avoid eating, drinking, or smoking in the laboratory.[7]

  • Remove and properly store or dispose of PPE before exiting the work area. Contaminated clothing should be washed before reuse.[1][2]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste material, including excess reagent, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a designated, properly labeled hazardous waste container.

  • The waste container should be made of a compatible material and kept securely closed.[6]

2. Storage of Waste:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[1][6]

  • Do not dispose of this chemical down the drain or in regular trash.[6]

Experimental Workflow and Safety Procedures

Workflow for Safe Handling of this compound prep Preparation - Verify Fume Hood - Inspect PPE - Prepare Spill Kit handling Handling - Don PPE - Work in Fume Hood - Keep Containers Closed prep->handling use Experimental Use - Follow Protocol - Monitor for Exposure handling->use emergency Emergency Procedures - Eye/Skin Contact: Flush with Water - Inhalation: Move to Fresh Air - Seek Medical Attention handling->emergency decon Decontamination - Clean Work Area - Decontaminate Equipment use->decon use->emergency disposal Waste Disposal - Segregate Waste - Use Labeled Containers - Arrange Professional Disposal decon->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.